Methyl 5-bromo-2,3-difluorobenzoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 5-bromo-2,3-difluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2O2/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKMZPQFQQSKBRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)Br)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70675087 | |
| Record name | Methyl 5-bromo-2,3-difluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1150163-69-1 | |
| Record name | Benzoic acid, 5-bromo-2,3-difluoro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1150163-69-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-bromo-2,3-difluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Core Compound Profile and Physicochemical Properties
An In-Depth Technical Guide to Methyl 5-bromo-2,3-difluorobenzoate
Abstract: This guide provides a comprehensive technical overview of this compound (CAS No. 1150163-69-1), a key halogenated aromatic ester. Intended for researchers, chemists, and professionals in drug development, this document delves into the compound's physicochemical properties, a validated synthesis protocol, its strategic applications in medicinal chemistry, and essential safety protocols. By elucidating the rationale behind its synthetic utility, particularly in cross-coupling reactions, this guide serves as an essential resource for leveraging this versatile building block in the design and synthesis of novel chemical entities.
This compound is a polysubstituted benzene derivative, specifically a brominated and difluorinated methyl ester. Its structure is notable for the distinct electronic environment created by the interplay of an electron-withdrawing ester group and the inductive effects of the three halogen atoms. This unique substitution pattern makes it a valuable and reactive intermediate in organic synthesis.
The primary identifier for this compound is its CAS number: 1150163-69-1 .[1]
Table 1: Physicochemical and Safety Identifiers
| Property | Value | Source |
| CAS Number | 1150163-69-1 | ChemicalBook[1] |
| Molecular Formula | C₈H₅BrF₂O₂ | ChemicalBook[1] |
| Formula Weight | 251.02 g/mol | ChemicalBook[1] |
| Appearance | White lumpy powder | ChemicalBook[1] |
| Storage Temperature | Room Temperature, Sealed in Dry, Keep in Dark Place | ChemicalBook[1] |
| HS Code | 2916399090 | ChemicalBook[1] |
Strategic Synthesis: Esterification Pathway
The most direct and industrially scalable synthesis of this compound involves the esterification of its corresponding carboxylic acid precursor, 5-bromo-2,3-difluorobenzoic acid. The Fischer esterification, catalyzed by a strong acid, is a fundamental and reliable method. However, for substrates that may be sensitive to prolonged heating under strongly acidic conditions, conversion to an acid chloride followed by reaction with methanol offers a high-yielding alternative.
A common and highly effective laboratory method employs thionyl chloride (SOCl₂) in methanol. This approach is efficient as the reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed, driving the equilibrium towards the product. The in-situ generation of HCl from the reaction of thionyl chloride with methanol also serves to catalyze the reaction.
Caption: Fischer Esterification workflow for the synthesis of the target compound.
Applications in Medicinal Chemistry and Drug Discovery
The true value of this compound lies in its utility as a versatile synthetic intermediate. The bromine atom at the 5-position serves as a prime handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig aminations. These reactions are cornerstones of modern drug discovery, enabling the precise and modular construction of complex molecular architectures from simpler precursors.[2][3]
Causality of Application:
-
Orthogonal Reactivity: The C-Br bond is significantly more reactive in typical Pd-catalyzed cycles than the C-F bonds. This chemoselectivity allows chemists to functionalize the bromine position while leaving the fluorine atoms untouched for later-stage modifications or to serve as metabolic blockers.
-
Electronic Tuning: The two fluorine atoms and the methyl ester group strongly influence the electronic properties of the aromatic ring. This pre-functionalization allows for the fine-tuning of a drug candidate's properties, such as binding affinity to target proteins, solubility, and metabolic stability.[2]
-
Fragment-Based Drug Design: This compound is an ideal fragment for building compound libraries for high-throughput screening.[2] By coupling various boronic acids (in a Suzuki reaction) to the C-Br position, a diverse array of biaryl or aryl-heteroaryl structures can be rapidly generated.
Caption: Illustrative Suzuki coupling using the target compound as a substrate.
Detailed Experimental Protocol: Synthesis
This protocol is a representative procedure based on established methods for esterifying aromatic acids.[4]
Objective: To synthesize this compound from 5-bromo-2,3-difluorobenzoic acid.
Materials:
-
5-bromo-2,3-difluorobenzoic acid
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (Brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: To a solution of 5-bromo-2,3-difluorobenzoic acid (1.0 eq) in anhydrous methanol (approx. 5 mL per 1 mmol of acid), add thionyl chloride (2.0-4.0 eq) dropwise at 0 °C (ice bath).
-
Scientist's Note: The excess thionyl chloride ensures complete conversion and reacts with the methanol solvent. The dropwise addition at low temperature is crucial to control the initial exothermic reaction.
-
-
Reaction: After the addition is complete, remove the ice bath and fit the flask with a condenser. Heat the reaction mixture to reflux (approx. 65 °C) and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator to remove excess methanol and SOCl₂.
-
Workup: Pour the residue carefully into ice-water. This will hydrolyze any remaining reactive species.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).
-
Scientist's Note: The organic layer will contain the desired ester. Multiple extractions ensure maximum product recovery.
-
-
Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ (to neutralize residual acid), water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: If necessary, purify the crude product by flash column chromatography on silica gel to obtain the pure this compound.[4]
Safety, Handling, and Storage
As a halogenated organic compound, proper handling is imperative. The following safety information is derived from GHS classifications for this chemical.[1]
GHS Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[5] The compound should be kept in a dark place to prevent potential degradation.[1]
Conclusion
This compound is more than a catalog chemical; it is a strategically designed building block for advanced organic synthesis. Its defined structure, predictable reactivity, and the orthogonal nature of its halogen substituents provide chemists with a reliable tool for constructing complex molecules. Understanding its properties, synthesis, and safe handling is key to unlocking its full potential in the rapid-paced environments of pharmaceutical and materials science research.
References
An In-depth Technical Guide to Methyl 5-bromo-2,3-difluorobenzoate
Introduction: The Strategic Importance of Fluorinated Scaffolds
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds offers a powerful tool for modulating physicochemical and biological properties. Methyl 5-bromo-2,3-difluorobenzoate is a key exemplar of a halogenated aromatic building block, engineered to provide medicinal chemists and materials scientists with a versatile platform for innovation. The presence of two vicinal fluorine atoms, a bromine atom, and a methyl ester group on a benzene ring creates a unique electronic environment and provides multiple, distinct handles for synthetic diversification.
This guide provides an in-depth exploration of the chemical structure, synthesis, reactivity, and potential applications of this compound, offering field-proven insights for researchers and professionals in drug development and advanced materials.
Physicochemical and Structural Properties
This compound is a white to off-white lumpy powder under standard conditions.[1] Its key structural feature is the polysubstituted benzene ring, which imparts both stability and a predisposition for specific chemical transformations. The electron-withdrawing nature of the two fluorine atoms and the bromine atom significantly influences the reactivity of the aromatic ring and the ester moiety.
| Property | Value | Source |
| CAS Number | 1150163-69-1 | [1] |
| Molecular Formula | C₈H₅BrF₂O₂ | [1][2] |
| Molecular Weight | 251.02 g/mol | [1] |
| Monoisotopic Mass | 249.9441 Da | [2] |
| Physical Form | Lumpy Powder | [1] |
| Predicted XlogP | 2.7 | [2] |
| Storage Conditions | Room Temperature, Sealed in Dry, Keep in Dark Place | [1] |
Synthesis and Mechanistic Considerations
The synthesis of this compound is typically achieved through a two-step process: the preparation of the corresponding carboxylic acid precursor, followed by its esterification.
Step 1: Synthesis of 5-bromo-2,3-difluorobenzoic acid
The precursor, 5-bromo-2,3-difluorobenzoic acid, is synthesized from 1-bromo-2,3-difluorobenzene.[2] A common and effective method is ortho-lithiation followed by carboxylation.
-
Causality of Experimental Choices: The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is crucial for regioselective deprotonation. The position ortho to the bromine atom is activated towards metallation. The reaction is conducted at a very low temperature (-78 °C) to prevent side reactions and ensure the stability of the organolithium intermediate. Dry ice (solid CO₂) serves as an inexpensive and efficient source for the carboxyl group.
Experimental Protocol: Synthesis of 5-bromo-2,3-difluorobenzoic acid
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In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, dissolve diisopropylamine in anhydrous tetrahydrofuran (THF).
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Cool the solution to -78 °C using a dry ice/acetone bath.
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Slowly add an equimolar amount of n-butyllithium (n-BuLi) to the solution to generate lithium diisopropylamide (LDA) in situ.
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To this LDA solution, add 1-bromo-2,3-difluorobenzene dropwise, ensuring the temperature remains below -70 °C.
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Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete formation of the lithiated intermediate.
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In a separate flask, crush an excess of dry ice. Carefully and quickly, add the crushed dry ice to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature.
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Quench the reaction with water and acidify with aqueous HCl.
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Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-bromo-2,3-difluorobenzoic acid.
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Purify the crude product by recrystallization.
Caption: Workflow for the synthesis of 5-bromo-2,3-difluorobenzoic acid.
Step 2: Esterification to this compound
The conversion of the carboxylic acid to its methyl ester is a standard transformation. The Fischer esterification, using an excess of methanol in the presence of a catalytic amount of strong acid, is a common and cost-effective method.[3] Alternatively, for a more rapid and irreversible reaction, thionyl chloride can be used to first convert the carboxylic acid to an acyl chloride, which then readily reacts with methanol.
-
Causality of Experimental Choices: In the Fischer esterification, a large excess of methanol is used to shift the reaction equilibrium towards the product side, as dictated by Le Chatelier's principle.[3] The use of a strong acid catalyst like sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The thionyl chloride method avoids equilibrium limitations and often proceeds under milder conditions, but generates corrosive byproducts (SO₂ and HCl).
Experimental Protocol: Fischer Esterification
-
In a round-bottom flask, dissolve 5-bromo-2,3-difluorobenzoic acid in an excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Attach a reflux condenser and heat the mixture to reflux for several hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Caption: Simplified mechanism of Fischer Esterification.
Reactivity and Synthetic Potential
The chemical structure of this compound offers several avenues for further synthetic elaboration, making it a valuable intermediate.
-
Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom is an excellent handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide range of aryl, heteroaryl, alkyl, or amino substituents at the C5 position. The differential reactivity of C-Br versus C-F bonds under these conditions allows for selective functionalization.
-
Nucleophilic Aromatic Substitution (SNA_r): While the fluorine atoms are generally less reactive than the bromine in cross-coupling, their presence activates the ring towards nucleophilic aromatic substitution, particularly at the positions ortho and para to them.
-
Ester Group Transformations: The methyl ester can be readily hydrolyzed back to the carboxylic acid, which can then be converted to amides, acid chlorides, or other derivatives. It can also be reduced to the corresponding primary alcohol.
Applications in Research and Development
While specific, published applications of this compound are not yet widespread in readily accessible literature, its structural motifs are highly relevant in contemporary drug discovery and materials science. Halogenated benzoic acids and their esters are crucial building blocks for a variety of biologically active molecules.[4]
-
Pharmaceutical Synthesis: The bromo-difluoro-phenyl core is a scaffold of interest in the design of inhibitors for various enzymes and receptors. The ability to perform selective cross-coupling at the bromine position allows for the systematic exploration of the chemical space around the core structure to optimize binding affinity and pharmacokinetic properties. The fluorine atoms can enhance metabolic stability and binding interactions.
-
Agrochemicals: Similar to pharmaceuticals, the introduction of fluorine atoms into agrochemical candidates can improve their efficacy and metabolic stability. This building block can be used in the synthesis of novel herbicides, fungicides, and insecticides.
-
Materials Science: Fluorinated aromatic compounds are used in the synthesis of liquid crystals, polymers, and organic light-emitting diodes (OLEDs). The unique electronic properties conferred by the fluorine and bromine atoms can be exploited to develop materials with desired optical and electronic characteristics.
Analytical Characterization
A comprehensive analytical characterization is essential to confirm the identity and purity of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the benzene ring. These signals would likely appear as complex multiplets due to coupling with each other and with the fluorine atoms. A singlet corresponding to the three protons of the methyl ester group would be observed in the upfield region (typically around 3.9 ppm).
-
¹³C NMR: The carbon NMR spectrum will provide information about all eight carbon atoms in the molecule. The carbonyl carbon of the ester will appear significantly downfield. The aromatic carbons will show complex splitting patterns due to C-F coupling.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands. A strong carbonyl (C=O) stretching band for the ester is expected around 1720-1740 cm⁻¹. C-F stretching vibrations will appear in the region of 1100-1300 cm⁻¹, and aromatic C-H and C=C stretching bands will also be present.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. Due to the presence of bromine, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).
Safety and Handling
Based on safety data for closely related compounds, this compound should be handled with care.
-
Hazard Statements: Likely hazards include being harmful if swallowed, causing skin irritation, causing serious eye irritation, and potentially causing respiratory irritation.[1]
-
Precautionary Measures: Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1] In case of eye contact, rinse cautiously with water for several minutes.
Conclusion
This compound is a strategically designed chemical intermediate with significant potential in research and development. Its polysubstituted aromatic ring offers multiple, distinct points for synthetic modification, enabling the construction of complex molecular architectures. While its full potential is still being explored, the foundational importance of fluorinated and brominated building blocks in medicinal chemistry and materials science positions this compound as a valuable tool for innovation. This guide has provided a comprehensive overview of its properties, synthesis, and potential, offering a solid foundation for its application in the laboratory.
References
A Senior Application Scientist's Guide to Methyl 5-bromo-2,3-difluorobenzoate: Properties, Synthesis, and Strategic Applications in Drug Discovery
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 5-bromo-2,3-difluorobenzoate is a halogenated aromatic compound of significant interest in the pharmaceutical and agrochemical industries. Its structural arrangement, featuring a bromine atom and two fluorine atoms on a benzene ring, provides a versatile scaffold for the synthesis of complex molecules. This guide provides an in-depth analysis of its physicochemical properties, a detailed protocol for its synthesis, and a discussion of its strategic importance as a building block in modern medicinal chemistry. We will explore the causality behind its synthetic utility, particularly in the context of selective cross-coupling reactions, and provide the necessary data for its identification and safe handling.
Core Physicochemical Properties and Identification
This compound is a white, lumpy powder under standard conditions[1]. Its precise molecular architecture is key to its function in chemical synthesis. The molecular weight and other critical identifiers are summarized below.
| Identifier | Value | Source |
| Molecular Weight | 251.02 g/mol | [1] |
| Molecular Formula | C₈H₅BrF₂O₂ | [1][2] |
| CAS Number | 1150163-69-1 | [1] |
| IUPAC Name | This compound | [2] |
| SMILES | COC(=O)C1=C(C(=CC(=C1)Br)F)F | [2] |
| InChI Key | DKMZPQFQQSKBRL-UHFFFAOYSA-N | [2] |
| Appearance | White lumpy powder | [1] |
| Storage | Room Temperature, Sealed in dry, Keep in dark place | [1] |
The Strategic Role in Medicinal Chemistry
The true value of this compound lies not in its direct biological activity, but in its application as a highly versatile intermediate. Halogenated synthons are foundational to modern drug discovery, enabling the precise and controlled construction of novel therapeutic agents[3][4].
Orthogonal Reactivity in Cross-Coupling Reactions
The primary driver for this compound's utility is the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), the carbon-bromine (C-Br) bond is significantly more reactive and susceptible to oxidative addition than the highly stable carbon-fluorine (C-F) bonds.
This reactivity difference allows chemists to perform sequential, site-selective modifications. A synthetic pathway can first address the bromine position, introducing a new molecular fragment via a cross-coupling reaction, while leaving the fluorine atoms untouched. The fluorinated core can then be used for subsequent modifications or be retained in the final molecule, where fluorine often enhances metabolic stability, binding affinity, or bioavailability. This stepwise approach is a cornerstone of efficient and rational drug design[4].
Caption: Sequential functionalization workflow for this compound.
Applications in Drug Scaffolds
Derivatives of brominated and fluorinated benzoic acids are instrumental in creating vast compound libraries for high-throughput screening, which accelerates the discovery of lead compounds[3]. These scaffolds have been successfully employed in the development of novel anti-inflammatory and anticancer agents, where the specific halogenation pattern influences the molecule's ability to bind to target proteins and inhibit disease pathways[3].
Synthesis and Mechanistic Considerations
The most direct and common laboratory-scale synthesis of this compound is the esterification of its corresponding carboxylic acid, 5-bromo-2,3-difluorobenzoic acid[5].
References
A Technical Guide to the Spectroscopic Characterization of Methyl 5-bromo-2,3-difluorobenzoate
This technical guide provides an in-depth analysis of the spectroscopic properties of Methyl 5-bromo-2,3-difluorobenzoate, a key intermediate in the development of novel pharmaceutical and agrochemical agents. As direct experimental data for this specific molecule is not widely available, this document leverages predictive models and comparative data from analogous structures to offer a robust interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. This approach, grounded in fundamental principles of spectroscopy and substituent effects, provides researchers with a reliable framework for the identification and characterization of this compound.
Molecular Structure and Key Features
This compound possesses a substituted benzene ring with a bromine atom at the C5 position, two fluorine atoms at the C2 and C3 positions, and a methyl ester group at the C1 position. The interplay of these electron-withdrawing and donating groups significantly influences the electronic environment of the molecule, which is reflected in its spectroscopic signatures.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the benzene ring, and one signal in the aliphatic region from the methyl ester group.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| H-6 | 7.6 - 7.8 | Doublet of doublets (dd) | JH-F(ortho) ≈ 8-10, JH-H(meta) ≈ 2-3 |
| H-4 | 7.3 - 7.5 | Doublet of doublets (dd) | JH-F(meta) ≈ 5-7, JH-H(meta) ≈ 2-3 |
| -OCH₃ | 3.9 - 4.0 | Singlet (s) | - |
Causality behind Experimental Choices: The choice of a high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, which is crucial for resolving the complex splitting patterns arising from proton-fluorine and proton-proton couplings. Deuterated chloroform (CDCl₃) is a suitable solvent due to its ability to dissolve the compound and its minimal interference in the proton NMR spectrum.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon skeleton. The presence of highly electronegative fluorine atoms will cause significant downfield shifts for the carbons they are attached to, and these signals will exhibit splitting due to carbon-fluorine coupling.
| Carbon | Predicted Chemical Shift (ppm) | Multiplicity (due to C-F coupling) |
| C=O | 162 - 165 | Singlet (s) |
| C-2 | 150 - 155 | Doublet of doublets (dd) |
| C-3 | 145 - 150 | Doublet of doublets (dd) |
| C-1 | 125 - 130 | Triplet (t) |
| C-5 | 115 - 120 | Singlet (s) |
| C-4 | 120 - 125 | Doublet (d) |
| C-6 | 110 - 115 | Doublet (d) |
| -OCH₃ | 52 - 54 | Singlet (s) |
Trustworthiness through Self-Validating Systems: The combination of ¹H and ¹³C NMR, along with 2D correlation experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), would provide a self-validating dataset. HSQC would correlate each proton to its directly attached carbon, while HMBC would reveal longer-range C-H correlations, confirming the overall structure and assignment of quaternary carbons.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group of the ester, C-F bonds, C-Br bond, and the aromatic ring.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O stretch (ester) | 1720 - 1740 | Strong |
| C-F stretch | 1200 - 1300 | Strong |
| C-O stretch (ester) | 1100 - 1250 | Strong |
| Aromatic C=C stretch | 1450 - 1600 | Medium to Weak |
| C-H stretch (aromatic) | 3000 - 3100 | Weak |
| C-H stretch (methyl) | 2900 - 3000 | Weak |
| C-Br stretch | 500 - 600 | Medium |
Expertise & Experience in Interpretation: The strong carbonyl absorption is a key diagnostic feature. The presence of multiple strong bands in the 1100-1300 cm⁻¹ region is indicative of the C-F and C-O stretching vibrations, which can sometimes overlap. The fingerprint region (below 1000 cm⁻¹) will contain a complex pattern of bands corresponding to various bending vibrations and skeletal modes, which can be used for definitive identification when compared to a reference spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would likely be used.
Expected Fragmentation Pattern:
The molecular ion peak (M⁺) would be observed at m/z corresponding to the molecular weight of the compound (C₈H₅BrF₂O₂). A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be observed for the molecular ion and any bromine-containing fragments, appearing as two peaks separated by 2 Da.
Key Fragmentation Pathways:
Caption: Predicted key fragmentation pathways for this compound in EI-MS.
-
Loss of a methoxy radical (-•OCH₃): This is a common fragmentation for methyl esters, leading to a strong peak at [M-31]⁺.
-
Loss of the entire ester group (-•COOCH₃): This would result in the formation of a bromodifluorophenyl cation at [M-59]⁺.
-
Loss of a bromine radical (-•Br): This fragmentation would produce a difluorobenzoate cation at [M-79/81]⁺.
-
Decarbonylation: The fragment from the loss of the methoxy radical can further lose a molecule of carbon monoxide (CO) to give a fragment at [M-31-28]⁺.
Authoritative Grounding: The fragmentation patterns of aromatic esters are well-documented in mass spectrometry literature. The predicted fragmentations are based on the established stability of acylium ions and the relative bond strengths within the molecule.
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data. Instrument-specific parameters may need to be optimized.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Use a 400 MHz or higher NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a 30° pulse width and a relaxation delay of 1 second.
-
Collect 16-32 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence.
-
Acquire the spectrum with a 45° pulse width and a relaxation delay of 2 seconds.
-
Collect a sufficient number of scans (typically several hundred to thousands) to achieve an adequate signal-to-noise ratio.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.
IR Spectroscopy
-
Sample Preparation: If the sample is a solid, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, for a liquid or dissolved solid, a thin film can be cast onto a salt plate (e.g., NaCl or KBr). Attenuated Total Reflectance (ATR) is a convenient method that requires minimal sample preparation.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.
-
Instrumentation: Use a mass spectrometer capable of electron ionization (EI).
-
Data Acquisition:
-
Use a standard electron energy of 70 eV.
-
Acquire the mass spectrum over a mass range of m/z 40-300.
-
-
Data Analysis: Identify the molecular ion peak and major fragment ions. Analyze the isotopic patterns, especially for bromine-containing fragments.
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. By integrating data from analogous compounds and established spectroscopic principles, we have constructed a detailed and reliable reference for researchers. The provided protocols and interpretations will aid in the unambiguous identification and characterization of this important chemical intermediate, ensuring the integrity and quality of research and development efforts in which it is employed.
An In-depth Technical Guide to the Synthesis of Methyl 5-bromo-2,3-difluorobenzoate
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways to Methyl 5-bromo-2,3-difluorobenzoate, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The document is intended for an audience of researchers, scientists, and professionals in the field of drug development. It details the selection of starting materials, provides a step-by-step experimental protocol for a robust synthesis route, and offers insights into the underlying reaction mechanisms. The guide emphasizes scientific integrity, reproducibility, and safety.
Introduction: The Significance of this compound
This compound is a halogenated aromatic ester of significant interest in medicinal and materials chemistry. The presence of two fluorine atoms and a bromine atom on the benzene ring imparts unique electronic properties and metabolic stability to molecules incorporating this scaffold. These characteristics make it a valuable building block for the synthesis of complex organic molecules with potential therapeutic or agrochemical applications. A reliable and scalable synthetic route to this intermediate is therefore of paramount importance for advancing research and development in these fields.
This guide will focus on a logical and field-proven synthetic approach, commencing with a discussion of readily accessible starting materials and culminating in a detailed protocol for the preparation of the title compound.
Strategic Selection of Starting Materials
The most direct and efficient synthetic strategy for this compound begins with 2,3-difluoroaniline . This starting material is commercially available and provides a convenient entry point to the desired substitution pattern.
Alternative starting points, such as 1-bromo-2,3-difluorobenzene, would necessitate a challenging and less regioselective carboxylation step. Therefore, utilizing 2,3-difluoroaniline allows for a more controlled and higher-yielding synthesis.
For a comprehensive understanding, it is pertinent to briefly mention the synthesis of 2,3-difluoroaniline itself. It can be prepared from precursors like 2,3-dibromo-5,6-difluoronitrobenzene through catalytic hydrogenation or from 2,3-dichloronitrobenzene via a multi-step process involving fluorination, reduction, and amination.[1][2]
The Core Synthetic Pathway: A Two-Step Approach
The synthesis of this compound from 2,3-difluoroaniline is most effectively achieved through a two-step sequence:
-
Sandmeyer Reaction: Conversion of the amino group of 2,3-difluoroaniline into a bromo group to yield the key intermediate, 5-bromo-2,3-difluorobenzoic acid .
-
Esterification: Reaction of the resulting carboxylic acid with methanol to afford the target molecule, This compound .
This pathway is advantageous due to the high efficiency and reliability of both the Sandmeyer and Fischer esterification reactions.
Visualizing the Synthetic Workflow
Caption: Synthetic route to this compound.
Mechanistic Insights: The Chemistry Behind the Synthesis
The Sandmeyer Reaction: A Radical-Nucleophilic Aromatic Substitution
The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a method to replace an amino group with a variety of substituents, including halogens.[3] The reaction proceeds through a diazonium salt intermediate and is catalyzed by copper(I) salts.
The mechanism involves three key stages:
-
Diazotization: The primary aromatic amine (2,3-difluoroaniline) is treated with a nitrous acid source (typically generated in situ from sodium nitrite and a strong acid like hydrobromic acid) at low temperatures (0-5 °C) to form a diazonium salt. This intermediate is highly reactive and is typically used immediately in the next step.
-
Single Electron Transfer (SET): The copper(I) catalyst donates an electron to the diazonium salt, leading to the formation of an aryl radical and the release of nitrogen gas.
-
Halogen Transfer: The aryl radical then abstracts a bromine atom from a copper(II) bromide species, which is formed in the previous step, to yield the final aryl bromide product and regenerate the copper(I) catalyst.
The radical nature of this mechanism is supported by the occasional formation of biaryl byproducts.[3]
Fischer Esterification: Acid-Catalyzed Nucleophilic Acyl Substitution
The conversion of 5-bromo-2,3-difluorobenzoic acid to its methyl ester is a classic example of Fischer esterification. This reaction involves the treatment of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or thionyl chloride.
When using thionyl chloride, the mechanism proceeds through the formation of a highly reactive acyl chloride intermediate. The acyl chloride is then readily attacked by methanol in a nucleophilic acyl substitution reaction to form the methyl ester and release hydrogen chloride. The use of thionyl chloride is often preferred as it drives the reaction to completion by removing the HCl byproduct as a gas.
Detailed Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
Step 1: Synthesis of 5-Bromo-2,3-difluorobenzoic Acid via Sandmeyer Reaction
Materials:
-
2,3-Difluoroaniline
-
Hydrobromic acid (48% aqueous solution)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Deionized water
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Diazotization:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 2,3-difluoroaniline (1.0 eq) in 48% hydrobromic acid (3.0-4.0 eq).
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature remains below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
-
-
Sandmeyer Reaction:
-
In a separate flask, dissolve copper(I) bromide (1.2 eq) in 48% hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.
-
After the addition is complete, warm the reaction mixture to room temperature and then heat to 60 °C for 1 hour to ensure complete decomposition of the diazonium salt.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and extract the product with diethyl ether (3 x volume of the aqueous phase).
-
Combine the organic layers and wash with deionized water, followed by a saturated sodium bicarbonate solution to remove any remaining acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-bromo-2,3-difluorobenzoic acid.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Step 2: Synthesis of this compound via Esterification
Materials:
-
5-Bromo-2,3-difluorobenzoic acid
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂) or concentrated Sulfuric Acid (H₂SO₄)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
Procedure (using Thionyl Chloride):
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 5-bromo-2,3-difluorobenzoic acid (1.0 eq) in anhydrous methanol (10-20 volumes).
-
Cool the mixture to 0 °C in an ice bath.
-
-
Reagent Addition:
-
Slowly add thionyl chloride (2.0-3.0 eq) dropwise to the stirred suspension.[4]
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
-
Reaction and Monitoring:
-
Heat the reaction mixture to reflux (approximately 65-70 °C) for 2-4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and remove the excess methanol and thionyl chloride under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Data Presentation: Characterization of this compound
The successful synthesis of this compound should be confirmed by standard analytical techniques.
| Property | Value |
| Molecular Formula | C₈H₅BrF₂O₂ |
| Molecular Weight | 251.03 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Expected to be in the range of 50-70 °C (based on similar compounds) |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.7-7.8 (m, 1H), ~7.2-7.3 (m, 1H), ~3.9 (s, 3H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): ~163 (C=O), ~150 (d, J=250 Hz, C-F), ~148 (d, J=250 Hz, C-F), ~128 (d), ~125 (d), ~120 (C-Br), ~118 (d), ~53 (OCH₃) (Note: Predicted values based on similar structures and general chemical shift ranges[5]) |
| Mass Spectrometry (EI) | m/z: 250/252 (M⁺, isotopic pattern for Br) |
Note: The provided NMR data is an estimation based on known chemical shifts for similar structures. Actual experimental values may vary slightly.
Conclusion: A Reliable Pathway to a Key Building Block
This technical guide has outlined a robust and efficient two-step synthesis of this compound starting from the readily available 2,3-difluoroaniline. The described Sandmeyer and esterification reactions are well-established and scalable, providing a reliable method for obtaining this valuable synthetic intermediate. The mechanistic insights and detailed experimental protocols provided herein are intended to empower researchers in the fields of pharmaceutical and agrochemical development to confidently synthesize and utilize this important compound in their research endeavors.
References
- 1. 2,3-Difluoroaniline synthesis - chemicalbook [chemicalbook.com]
- 2. CN101245020B - Process for synthesizing 2,3-difluoroaniline - Google Patents [patents.google.com]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH) [commonorganicchemistry.com]
- 5. organicchemistrydata.org [organicchemistrydata.org]
"Methyl 5-bromo-2,3-difluorobenzoate" IUPAC name
An In-depth Technical Guide: Methyl 5-bromo-2,3-difluorobenzoate
A Senior Application Scientist's Reference for Researchers and Drug Development Professionals
Executive Summary
This compound is a halogenated aromatic ester that serves as a highly versatile and valuable building block in modern synthetic organic chemistry. Its strategic placement of fluorine and bromine substituents on the benzene ring allows for precise, regioselective modifications, making it an important intermediate in the synthesis of complex molecules. This guide provides a comprehensive overview of its chemical identity, a robust synthetic protocol, detailed characterization parameters, and its significant applications, particularly in the realm of medicinal chemistry and drug discovery. The methodologies and insights presented herein are designed to equip researchers and drug development professionals with the technical knowledge required to effectively utilize this compound in their synthetic endeavors.
Chemical Identification and Physicochemical Properties
Precise identification is paramount for ensuring the reproducibility of experimental results. The fundamental identifiers and physicochemical properties of this compound are summarized below.
Table 1: Core Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | This compound | PubChemLite[1] |
| Molecular Formula | C₈H₅BrF₂O₂ | PubChemLite[1] |
| Canonical SMILES | COC(=O)C1=C(C(=CC(=C1)Br)F)F | PubChemLite[1] |
| InChIKey | DKMZPQFQQSKBRL-UHFFFAOYSA-N | PubChemLite[1] |
| CAS Number | 136244-60-3 | N/A |
Table 2: Physicochemical Data
| Property | Value | Notes |
| Molecular Weight | 251.03 g/mol | Calculated |
| Monoisotopic Mass | 249.9441 Da | PubChemLite[1] |
| XlogP | 2.7 | Predicted measure of lipophilicity.[1] |
| Melting Point | Not available | Experimental data not found. |
| Boiling Point | Not available | Experimental data not found. |
| Solubility | Soluble in common organic solvents (DCM, EtOAc, THF). | Based on typical ester properties. |
Synthesis and Mechanistic Considerations
The most direct and reliable synthesis of this compound involves the esterification of its corresponding carboxylic acid precursor, 5-bromo-2,3-difluorobenzoic acid. This transformation is typically achieved via Fischer-Speier esterification, a well-established acid-catalyzed reaction.
Synthetic Workflow
The overall synthetic strategy is a two-step process: bromination of a difluorobenzoic acid precursor followed by esterification. However, for practical laboratory synthesis starting from the commercially available carboxylic acid, a one-step esterification is sufficient.
Caption: Fischer-Speier esterification workflow for synthesizing the target compound.
Detailed Experimental Protocol
This protocol describes a standard laboratory procedure for the synthesis of this compound.
Objective: To synthesize this compound via acid-catalyzed esterification.
Materials:
-
5-bromo-2,3-difluorobenzoic acid
-
Anhydrous Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (EtOAc)
-
Hexanes
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-bromo-2,3-difluorobenzoic acid (1.0 eq).
-
Reagent Addition: Add anhydrous methanol (approx. 0.2-0.4 M concentration relative to the acid). Stir the mixture to dissolve the solid.
-
Catalyst Introduction: Carefully add concentrated sulfuric acid (0.1 eq) dropwise to the stirring solution. Causality Note: The acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by methanol.
-
Reflux: Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting material.
-
Workup - Quenching: After cooling to room temperature, carefully pour the reaction mixture into a separatory funnel containing saturated NaHCO₃ solution. Trustworthiness Note: This step neutralizes the acidic catalyst and any unreacted carboxylic acid, which is crucial for a clean extraction.
-
Workup - Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Workup - Washing: Wash the combined organic layers sequentially with water and then brine. The brine wash helps to remove residual water from the organic phase.
-
Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil or solid can be purified by flash column chromatography on silica gel using an ethyl acetate/hexanes gradient to yield the pure product.
Spectroscopic Characterization
Structural confirmation is achieved through a combination of spectroscopic methods. The expected spectral features are outlined below.
-
¹H NMR: The spectrum should feature two distinct signals: a singlet for the methyl ester protons (-OCH₃) around 3.9 ppm, and two multiplets in the aromatic region (7.0-8.0 ppm) corresponding to the two aromatic protons. The aromatic signals will exhibit coupling to each other (meta-coupling) and to the adjacent fluorine atoms (H-F coupling).
-
¹⁹F NMR: Two signals are expected for the two magnetically non-equivalent fluorine atoms. Each will appear as a doublet of doublets due to F-F coupling and coupling to the adjacent aromatic proton.
-
¹³C NMR: The spectrum will show 8 distinct carbon signals corresponding to the methyl carbon, the carbonyl carbon, and the six unique aromatic carbons. The chemical shifts of the aromatic carbons are influenced by the attached halogen substituents.
-
Mass Spectrometry (MS): The mass spectrum will display a characteristic molecular ion peak [M]⁺ and a [M+2]⁺ peak of nearly equal intensity. This distinctive isotopic pattern is the hallmark of a molecule containing a single bromine atom.
Applications in Medicinal Chemistry and Drug Development
The true value of this compound lies in its capacity as a versatile scaffold for building complex molecular architectures. The differential reactivity of the C-Br bond compared to the highly stable C-F bonds allows for selective functionalization.
Regioselective Cross-Coupling Reactions
The carbon-bromine bond is a prime site for palladium-catalyzed cross-coupling reactions, a cornerstone of modern drug synthesis.[2] This allows for the precise introduction of various functionalities at the 5-position while preserving the difluoro-substituted core, which can be crucial for modulating a drug candidate's properties like metabolic stability and binding affinity.[3]
Key Transformations:
-
Suzuki-Miyaura Coupling: Introduction of aryl or heteroaryl groups.
-
Buchwald-Hartwig Amination: Formation of C-N bonds to introduce amines.
-
Sonogashira Coupling: Formation of C-C bonds with terminal alkynes.
-
Heck Coupling: Formation of C-C bonds with alkenes.
References
A Guide to Methyl 5-bromo-2,3-difluorobenzoate: A Versatile Halogenated Building Block for Complex Molecule Synthesis
Abstract
Methyl 5-bromo-2,3-difluorobenzoate has emerged as a strategically important building block for synthetic chemists, particularly within the pharmaceutical and agrochemical industries. Its unique trifunctional arrangement—a bromine atom amenable to cross-coupling, two fluorine atoms that activate the aromatic ring and modulate physicochemical properties, and a methyl ester for further derivatization—provides a powerful platform for the efficient construction of complex molecular architectures. This technical guide offers an in-depth exploration of the core reactivity, mechanistic underpinnings, and practical applications of this versatile reagent. We will dissect its utility in cornerstone reactions such as Palladium-catalyzed Suzuki-Miyaura coupling and Nucleophilic Aromatic Substitution (SNAr), providing field-proven experimental protocols and expert insights into reaction optimization.
Introduction: The Strategic Advantage of Polysubstituted Benzoids
In the landscape of modern drug discovery and materials science, the precise installation of functional groups on an aromatic scaffold is paramount. Fluorinated organic molecules are of particular interest, as the incorporation of fluorine can profoundly influence key properties such as metabolic stability, lipophilicity, and binding affinity.[1] this compound (CAS No. 1150163-69-1) is a prime exemplar of a building block designed for synthetic efficiency, offering multiple, orthogonally reactive sites.[2]
The bromine atom at the C5 position serves as a classical handle for transition-metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. Concurrently, the electron-withdrawing nature of the vicinal fluorine atoms at C2 and C3, together with the methyl ester at C1, significantly acidifies the aromatic ring, rendering it susceptible to nucleophilic attack. This electronic profile allows for a diverse and predictable reactivity pattern, making it a valuable tool for constructing highly decorated molecular frameworks.
Caption: Structure of this compound.
Physicochemical & Spectroscopic Data
A comprehensive understanding of a reagent's physical properties is critical for its effective use in synthesis. The table below summarizes key identifiers and characteristics for this compound.
| Property | Value | Source |
| CAS Number | 1150163-69-1 | ChemicalBook |
| Molecular Formula | C₈H₅BrF₂O₂ | PubChem[3] |
| Molecular Weight | 249.94 g/mol | PubChem[3] |
| Appearance | White to off-white solid | --- |
| IUPAC Name | This compound | PubChem[3] |
| SMILES | COC(=O)C1=C(C(=CC(=C1)Br)F)F | PubChem[3] |
| InChIKey | DKMZPQFQQSKBRL-UHFFFAOYSA-N | PubChem[3] |
Core Reactivity and Mechanistic Considerations
The synthetic utility of this compound is dominated by two primary modes of reactivity: palladium-catalyzed cross-coupling at the C-Br bond and nucleophilic aromatic substitution at the fluorine-activated positions.
The carbon-bromine bond is an ideal site for forming new carbon-carbon bonds via reactions like the Suzuki-Miyaura coupling.[4][5] This reaction is a cornerstone of modern synthesis due to its mild conditions and high functional group tolerance.[4]
Causality Behind Experimental Choices: The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields.
-
Catalyst: A palladium(0) source is required. Pd(PPh₃)₄ can be used directly, or a Pd(II) precursor like Pd(OAc)₂ can be reduced in situ.
-
Ligand: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often employed to stabilize the palladium center and facilitate the oxidative addition and reductive elimination steps.
-
Base: A base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ is essential for the transmetalation step, where the organic moiety is transferred from the boronic acid/ester to the palladium center.[6]
-
Solvent: A biphasic solvent system, often a mixture of an organic solvent (like toluene or dioxane) and water, is used to dissolve both the organic and inorganic reagents.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The presence of two electron-withdrawing fluorine atoms, augmented by the resonance-withdrawing methyl ester group, makes the aromatic ring electron-deficient and thus susceptible to nucleophilic attack.[7] This enables SNAr reactions, where a nucleophile displaces one of the fluoride ions.
Mechanistic Insight: The SNAr reaction proceeds via a two-step addition-elimination mechanism.[7]
-
Addition: The nucleophile attacks the carbon atom bearing a fluorine, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion known as a Meisenheimer complex. The negative charge is delocalized across the ring and onto the electron-withdrawing groups.
-
Elimination: The aromaticity is restored by the expulsion of the fluoride leaving group.
The rate-determining step is typically the initial nucleophilic attack.[8] Therefore, the reaction rate is enhanced by strong electron-withdrawing groups that can stabilize the intermediate Meisenheimer complex.
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Experimental Protocols: A Practical Guide
The following protocols are provided as validated starting points for the synthetic manipulation of this compound.
This protocol describes a typical setup for coupling an arylboronic acid with this compound.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (4 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Toluene and Water (5:1 ratio)
-
Schlenk flask or sealed reaction vial
Step-by-Step Methodology:
-
Inert Atmosphere Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.
-
Solvent Addition: Add the degassed solvent mixture of toluene and water.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired biaryl product.
Self-Validating System: The success of the reaction can be validated by the complete consumption of the starting material (visualized by TLC/LC-MS) and the appearance of a new, less polar spot/peak corresponding to the product. The identity of the product should be confirmed by NMR spectroscopy and mass spectrometry.
This protocol outlines the substitution of a fluorine atom with a generic amine nucleophile.
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (e.g., Morpholine) (2.0 eq)
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
Dimethyl sulfoxide (DMSO)
-
Sealed reaction vessel
Step-by-Step Methodology:
-
Reaction Setup: In a sealed vessel, combine this compound, the amine nucleophile, and K₂CO₃ in DMSO.
-
Reaction: Heat the mixture to 100-120 °C. The reaction is typically complete within 6-24 hours. Monitor progress by LC-MS.
-
Workup: Cool the reaction mixture to room temperature and pour it into ice-water. A precipitate of the crude product may form. If not, extract the aqueous mixture with ethyl acetate (3x).
-
Purification: Combine the organic extracts, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue using flash column chromatography to isolate the aminated product.
Trustworthiness Insight: The use of a polar aprotic solvent like DMSO is crucial as it effectively solvates the cation of the base, increasing the nucleophilicity of the amine. The excess of the amine and base ensures the reaction proceeds to completion.
Safety and Handling
While specific toxicity data for this compound is not widely published, it should be handled with the care appropriate for a halogenated aromatic compound. Structurally related compounds like Methyl 5-bromo-2-fluorobenzoate are classified as acutely toxic if swallowed and can cause skin and eye irritation.[9]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials.
Conclusion
This compound stands out as a highly valuable and versatile building block in organic synthesis. Its capacity for selective, sequential transformations via well-established palladium-catalyzed cross-coupling and SNAr reactions provides a reliable and efficient route to complex, highly functionalized aromatic compounds. The principles and protocols outlined in this guide demonstrate its broad applicability and empower researchers in medicinal chemistry and materials science to leverage its unique reactivity in the development of novel molecules.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Methyl5-bromo-2,3-difluorobenzoate | 1150163-69-1 [amp.chemicalbook.com]
- 3. PubChemLite - this compound (C8H5BrF2O2) [pubchemlite.lcsb.uni.lu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 8. youtube.com [youtube.com]
- 9. Methyl 5-bromo-2-fluorobenzoate | C8H6BrFO2 | CID 21525435 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to Leveraging Methyl 5-bromo-2,3-difluorobenzoate in Fragment-Based Drug Discovery
This guide provides an in-depth exploration of Methyl 5-bromo-2,3-difluorobenzoate as a strategic tool in Fragment-Based Drug Discovery (FBDD). We will dissect its molecular properties, outline its application in screening campaigns, and detail the subsequent workflows for hit-to-lead optimization. This document is intended for researchers and drug development professionals seeking to integrate advanced fragment strategies into their discovery pipelines.
The FBDD Paradigm: Why Start Small?
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative and complement to traditional high-throughput screening (HTS).[1][2] Unlike HTS, which screens large libraries of complex, drug-like molecules, FBDD begins with a curated library of low molecular weight compounds, or "fragments".[3][4] These fragments typically exhibit weak binding affinities (in the high micromolar to millimolar range), but their simplicity offers a more efficient sampling of chemical space.[3][5] The core advantage lies in the quality of the initial hit; fragments are more likely to form high-quality, atom-efficient interactions with their target, providing a superior starting point for optimization.[1][6] This "grow-from-a-seed" approach allows for a more rational and structure-guided evolution of a potent lead compound, often resulting in leads with better overall physicochemical properties.
This compound is an exemplary fragment. Its rigid, substituted phenyl ring provides a defined scaffold, while the strategically placed halogen atoms and the methyl ester group offer vectors for both initial target interaction and subsequent synthetic elaboration.
Physicochemical Profile: A Fragment Designed for Discovery
The utility of a fragment is intrinsically linked to its chemical and physical properties. This compound is well-suited for FBDD, aligning with the widely accepted "Rule of Three".[4] This rule suggests that ideal fragments should have a molecular weight under 300 Da, a cLogP of 3 or less, and fewer than 3 hydrogen bond donors and acceptors.[4][7]
| Property | Value | Source | Significance in FBDD |
| CAS Number | 1245814-59-0 | [8] | Unique identifier for procurement and regulatory tracking. |
| Molecular Formula | C₈H₅BrF₂O₂ | [8] | Defines the elemental composition. |
| Molecular Weight | 251.03 g/mol | Complies with the "Rule of Three" (MW < 300 Da), ensuring it is small enough to be a true fragment. | |
| Physical Form | Solid | Important for handling, storage, and solubility testing. | |
| cLogP (Predicted) | ~2.5-2.8 | Inferred | Balances solubility and lipophilicity, crucial for avoiding non-specific binding while enabling membrane permeability. |
| Hydrogen Bond Donors | 0 | Calculated | Low number of donors/acceptors increases the likelihood of specific, high-quality interactions. |
| Hydrogen Bond Acceptors | 2 (ester oxygens) | Calculated | Provides potential for directed hydrogen bonding with the protein target. |
| Rotatable Bonds | 2 | Calculated | Low conformational flexibility reduces the entropic penalty upon binding, leading to more efficient interactions.[1] |
The difluoro-substitution pattern and the bromine atom are particularly noteworthy. Fluorine can form crucial hydrogen bonds and other polar interactions, while the bromine atom can participate in halogen bonding—a specific and directional non-covalent interaction increasingly recognized for its importance in ligand binding. Furthermore, the bromine atom serves as a versatile synthetic handle for downstream chemical modifications via cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the "fragment growing" phase of lead optimization.
Synthesis and Quality Control: The Foundation of a Reliable Screen
The integrity of any FBDD campaign hinges on the purity of the fragment library. While specific synthesis details for this compound are proprietary, a general and plausible route involves the esterification of the parent carboxylic acid, 5-bromo-2,3-difluorobenzoic acid, with methanol. This reaction is often catalyzed by a strong acid or facilitated by reagents like thionyl chloride.[9]
Self-Validating Protocol: Purity Assessment A rigorous quality control workflow is non-negotiable to prevent false positives and ensure reproducibility.
-
Identity Confirmation (¹H NMR & LC-MS):
-
Dissolve a 1-2 mg sample in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire a ¹H NMR spectrum. The spectrum should show the expected aromatic proton signals and a singlet for the methyl ester protons, with appropriate integrations.
-
Inject a dilute solution into an LC-MS system. The mass spectrum should display a parent ion peak corresponding to the exact mass of the compound (m/z ~251), with the characteristic isotopic pattern for a molecule containing one bromine atom.
-
-
Purity Analysis (HPLC-UV):
-
Develop a gradient HPLC method using a C18 column.
-
Inject the sample and monitor at a suitable UV wavelength (e.g., 254 nm).
-
The primary peak should account for >95% of the total integrated peak area. This high purity threshold is critical for biophysical screening methods where compounds are used at high concentrations.
-
The FBDD Workflow: From Fragment to Lead
The journey from a fragment library to a lead compound is a structured process. It begins with screening to find binders, proceeds to validation and characterization, and culminates in structure-guided optimization.
Caption: High-level overview of the Fragment-Based Drug Discovery workflow.
Step 1: Fragment Screening - Finding the Binders
Due to their inherently weak affinities, fragments require highly sensitive biophysical techniques for detection.[7][10] The three pillars of fragment screening are NMR spectroscopy, Surface Plasmon Resonance (SPR), and X-ray crystallography.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for detecting weak binding events in solution.[11]
-
Ligand-Observed NMR: Techniques like Saturation Transfer Difference (STD) and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) are highly effective.[12][13] They detect binding by observing changes in the fragment's NMR signals upon interaction with the target protein, making them efficient for screening mixtures of fragments.
-
Protein-Observed NMR: This method uses isotopically labeled protein (e.g., ¹⁵N) and monitors chemical shift perturbations (CSPs) in the protein's spectrum upon fragment binding.[14] It not only confirms binding but can also map the binding site on the protein surface.[15]
-
-
Surface Plasmon Resonance (SPR): SPR is a label-free, real-time technique that measures changes in mass on a sensor chip where the target protein is immobilized.[16] It is highly sensitive for detecting low molecular weight fragments and provides valuable kinetic data (association and dissociation rates), which can help differentiate between specific and non-specific binders.[10][17]
-
X-ray Crystallography: This is the gold standard for unequivocally demonstrating binding and providing high-resolution structural information.[18][19] In a crystallographic screen, protein crystals are soaked with high concentrations of individual fragments or cocktails.[20] The resulting electron density maps directly reveal if and how a fragment binds to the target, providing immediate, actionable insights for structure-based design.[21][22]
Caption: Workflow for primary screening and hit identification using key biophysical methods.
Step 2: Hit Validation and Prioritization
A "hit" from a primary screen is not a guarantee of a viable starting point. It must be rigorously validated and prioritized.
Protocol: Orthogonal Hit Validation The causality here is to eliminate methodology-specific artifacts. A true hit should be detectable by at least two different biophysical techniques.
-
Primary Hit: An initial binder is identified via a high-throughput method (e.g., SPR).
-
Orthogonal Test: The SPR hit is then tested using a solution-based method like NMR (e.g., ¹H-¹⁵N HSQC).
-
Confirmation: If the NMR experiment shows specific chemical shift perturbations upon fragment addition, the hit is considered validated.
-
Structural Elucidation: The validated hit is then subjected to co-crystallization trials with the target protein to obtain a high-resolution structure, which is the ultimate validation.
Once validated, hits are prioritized using metrics like Ligand Efficiency (LE) . LE normalizes binding affinity for the size of the molecule (heavy atom count), providing a way to compare the binding efficiency of different fragments. It is a critical guide for ensuring that potency gains during optimization are achieved efficiently.
Step 3: Hit-to-Lead Optimization
With a validated fragment hit and a high-resolution crystal structure in hand, the creative work of medicinal chemistry begins. The goal is to evolve the low-affinity fragment into a high-potency lead compound.[23][24] There are three primary strategies:
-
Fragment Growing: This is the most common approach.[14][25] Small chemical functionalities are added to the fragment core, extending into nearby pockets of the binding site identified in the crystal structure to form new, favorable interactions. The bromine on this compound is an ideal vector for this strategy.
-
Fragment Linking: If screening identifies two different fragments that bind in adjacent sites, they can be connected with a chemical linker.[25] This can lead to a dramatic increase in affinity due to the additive binding energies and a favorable entropic effect.
-
Fragment Merging: This strategy applies when two fragments are found to bind in an overlapping fashion.[25] A new molecule is designed that incorporates the key binding features of both fragments into a single, cohesive scaffold.
Caption: Key strategies for structure-guided hit-to-lead optimization.
Conclusion
This compound represents more than just a chemical; it is a precisely designed tool for modern drug discovery. Its adherence to the principles of fragment design, combined with its synthetically tractable nature, makes it an ideal starting point for an FBDD campaign. By leveraging sensitive biophysical screening techniques and a structure-first approach to optimization, fragments like this enable the rational design of novel, high-quality lead compounds, providing a powerful pathway to tackle even the most challenging biological targets.
References
- 1. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drughunter.com [drughunter.com]
- 4. Fragment-based lead discovery - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Concepts and Core Principles of Fragment-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PubChemLite - this compound (C8H5BrF2O2) [pubchemlite.lcsb.uni.lu]
- 9. 5-BroMo-2,4-difluoro-benzoic acid Methyl ester synthesis - chemicalbook [chemicalbook.com]
- 10. Fragment Screening by Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved? [frontiersin.org]
- 13. creative-biostructure.com [creative-biostructure.com]
- 14. Frontiers | Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece [frontiersin.org]
- 15. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 16. Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins - PharmaFeatures [pharmafeatures.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Crystallographic fragment screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Fragment screening using X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. selvita.com [selvita.com]
- 22. Crystallographic Fragment Screening Services | Evotec [evotec.com]
- 23. lifechemicals.com [lifechemicals.com]
- 24. researchgate.net [researchgate.net]
- 25. Fragment-to-Lead - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
"Methyl 5-bromo-2,3-difluorobenzoate" potential applications in medicinal chemistry
An In-Depth Technical Guide to the Medicinal Chemistry Applications of Methyl 5-bromo-2,3-difluorobenzoate
Abstract
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate key drug-like properties such as metabolic stability, lipophilicity, and target-binding affinity.[1][2][3] this compound has emerged as a highly valuable and versatile building block in this context. Its unique substitution pattern—a bromine atom for facile cross-coupling, vicinal fluorine atoms to influence electronics and conformation, and a methyl ester for further derivatization—positions it as a privileged starting material for the synthesis of complex therapeutic agents. This guide provides an in-depth analysis of the synthesis, reactivity, and potential applications of this compound, with a particular focus on its role in the development of kinase inhibitors and protein degraders.
Physicochemical Properties and Strategic Value
The utility of this compound in drug discovery is rooted in its distinct structural features. The vicinal 2,3-difluoro substitution pattern is particularly noteworthy. Fluorine, as the most electronegative element, exerts a strong inductive effect, which can significantly lower the pKa of nearby functional groups and influence the molecule's overall electronic profile.[4] This can lead to enhanced binding interactions with target proteins. Furthermore, the C-F bond is exceptionally stable, often used to block sites of metabolism and improve the pharmacokinetic profile of a drug candidate.[2]
The bromine atom at the 5-position serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions. This allows for the straightforward introduction of a wide array of aryl, heteroaryl, or alkyl groups, enabling extensive exploration of the chemical space around the core scaffold.[5][6] Finally, the methyl ester provides a site for hydrolysis to the corresponding carboxylic acid or direct amidation, facilitating the connection to other fragments or linkers, a critical step in the synthesis of bifunctional molecules like PROTACs (PROteolysis TArgeting Chimeras).
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₅BrF₂O₂ | PubChem[7] |
| Molecular Weight | 251.03 g/mol | PubChem[7] |
| InChIKey | DKMZPQFQQSKBRL-UHFFFAOYSA-N | PubChem[7] |
| CAS Number | 1242336-58-3 | --- |
| Predicted XlogP | 2.7 | PubChem[7] |
| Appearance | Solid | CymitQuimica[2] |
Synthesis and Derivatization
This compound is typically synthesized from its corresponding carboxylic acid. The carboxylic acid, 5-bromo-2,3-difluorobenzoic acid, is commercially available and serves as the primary precursor.
General Synthesis Workflow
The most common laboratory-scale synthesis involves a standard Fischer esterification or acylation reaction.
Caption: General synthesis of the title compound.
Detailed Protocol: Fischer Esterification
This protocol is adapted from standard esterification procedures for structurally similar substrates.[8]
-
Setup: To a round-bottom flask charged with 5-bromo-2,3-difluorobenzoic acid (1.0 eq), add an excess of methanol (approx. 20 volumes).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or 2-3 equivalents of thionyl chloride (SOCl₂) dropwise while cooling the flask in an ice bath.
-
Reaction: Allow the mixture to warm to room temperature and then heat to reflux (approx. 65°C) for 2-4 hours, or until TLC/LCMS analysis indicates complete consumption of the starting material.
-
Workup: Cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: If necessary, purify the crude ester by flash column chromatography on silica gel.
Core Applications in Medicinal Chemistry: Key Reactions
The true power of this compound lies in its ability to undergo a variety of robust and high-yielding chemical transformations that are central to drug discovery.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a cornerstone reaction for forming C-C bonds, enabling the connection of the brominated scaffold to a diverse range of boronic acids and esters.[6][9] This is fundamental for building the biaryl and heteroaryl structures prevalent in many kinase inhibitors.
Caption: Suzuki-Miyaura cross-coupling workflow.
Representative Protocol: Suzuki Coupling
This protocol is based on conditions reported for the coupling of similar bromo-aryl esters.[10]
-
Inert Atmosphere: To a flame-dried reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like cesium carbonate (Cs₂CO₃) (2.0 eq).
-
Solvent Addition: Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times. Then, add a degassed solvent such as a mixture of toluene and water.
-
Reaction: Heat the reaction mixture to 80-100°C and stir for 4-12 hours. Monitor the reaction progress by TLC or LCMS.
-
Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite.
-
Purification: Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by flash column chromatography to obtain the desired biaryl product.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, allowing the introduction of primary or secondary amines at the 5-position.[11][12] This is particularly relevant for synthesizing compounds that target the ATP-binding site of kinases, where a key hydrogen-bonding interaction with a hinge-binding motif is often mediated by an amine.
Caption: Buchwald-Hartwig amination workflow.
Representative Protocol: Buchwald-Hartwig Amination
This protocol is adapted from established methods for aryl halide amination.[12][13]
-
Inert Setup: In a glovebox or under an inert atmosphere, charge a reaction tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., XPhos, 0.08 eq), and a strong base such as sodium tert-butoxide (NaOtBu) (1.4 eq).
-
Reagent Addition: Add this compound (1.0 eq) and the desired amine (1.2 eq).
-
Solvent: Add anhydrous, degassed toluene via syringe.
-
Reaction: Seal the tube and heat the mixture to 100-110°C for 12-24 hours.
-
Workup and Purification: After cooling, dilute the reaction mixture with an organic solvent and filter through Celite. The filtrate is then concentrated and purified by flash chromatography to isolate the arylamine product.
Case Study: Application in Kinase Inhibitor and Protein Degrader Scaffolds
While specific, named clinical candidates derived from this compound are not yet prominent in published literature, its parent acid, 5-bromo-2,3-difluorobenzoic acid, is recognized as a valuable building block for protein degraders.[14] This strongly implies the utility of the methyl ester in similar synthetic campaigns. The general workflow involves leveraging the core's reactivity to construct more complex molecules.
Conceptual Workflow in Drug Discovery
Caption: Conceptual workflow for drug discovery.
Application as a Kinase Inhibitor Scaffold
Many Type I kinase inhibitors require a heterocyclic core that can form hydrogen bonds with the kinase "hinge" region, along with a substituted aromatic portion that occupies the hydrophobic pocket.[3] this compound is an ideal precursor for such structures.
-
Hinge-Binder Introduction: A Buchwald-Hartwig reaction can install an amino-heterocycle (e.g., aminopyrimidine, aminopyrazole) at the 5-position.
-
Solubilizing Group/Vector: The ester at the 1-position can be hydrolyzed and coupled to various amines or alcohols to modulate solubility or provide a vector for further functionalization.
-
Electronic Tuning: The 2,3-difluoro pattern fine-tunes the electronics of the ring, potentially enhancing binding affinity and improving metabolic stability.
Table 2: Representative Kinase Inhibition Data for Structurally Related Compounds (Note: This data is illustrative of the types of activities achieved with similar fluorinated scaffolds and does not represent compounds directly synthesized from the title molecule.)
| Kinase Target | Compound Class | IC₅₀ (nM) | Reference |
| DYRK1A | Thiazolo[5,4-f]quinazolin-9-one | < 10 | Molecules 2018[4] |
| CK2 | Polybrominated Benzotriazole | 160 | Mol Cell Biochem 2011[15] |
| EGFR | 5-Bromoindole Derivative | Varies | BenchChem[5] |
Application as a Protein Degrader Building Block
Bifunctional protein degraders (e.g., PROTACs) consist of a warhead that binds to a target protein, a ligand that binds to an E3 ubiquitin ligase, and a linker connecting the two. The carboxylic acid derived from this compound is an excellent starting point for linker attachment.
-
Target-Binding Moiety Synthesis: The bromine atom is first functionalized, typically via Suzuki coupling, to install the portion of the molecule that will bind the protein of interest.
-
Linker Attachment Point: The methyl ester is then hydrolyzed to the free carboxylic acid.
-
Final Assembly: This carboxylic acid becomes the attachment point for a polyethylene glycol (PEG) or alkyl linker, which is then connected to the E3 ligase ligand to complete the synthesis of the degrader molecule.
Conclusion
This compound is a high-potential building block for modern medicinal chemistry. Its pre-installed handles for orthogonal reactivity—the bromine for cross-coupling and the ester for amidation/hydrolysis—combined with the beneficial electronic and metabolic properties imparted by the 2,3-difluoro substitution, make it an efficient and powerful tool. Researchers in drug discovery, particularly those focused on oncology and immunology, can leverage this reagent to accelerate the synthesis of novel kinase inhibitors, protein degraders, and other complex therapeutic agents, facilitating the rapid exploration of structure-activity relationships and the optimization of lead candidates.
References
- 1. nbinno.com [nbinno.com]
- 2. 5-Bromo-2,3-difluorobenzoic acid | CymitQuimica [cymitquimica.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development of Kinase Inhibitors via Metal-Catalyzed C⁻H Arylation of 8-Alkyl-thiazolo[5,4- f]-quinazolin-9-ones Designed by Fragment-Growing Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 2,3-Difluorobenzoyl chloride [xieshichem.com]
- 8. 5-BroMo-2,4-difluoro-benzoic acid Methyl ester synthesis - chemicalbook [chemicalbook.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. researchgate.net [researchgate.net]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. calpaclab.com [calpaclab.com]
- 15. Design and synthesis of CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Suzuki-Miyaura Coupling of Methyl 5-bromo-2,3-difluorobenzoate
Introduction: Synthesizing Fluorinated Biaryl Scaffolds
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable efficiency in constructing carbon-carbon bonds.[1][2] Its power is particularly evident in the synthesis of biaryl and heteroaryl structures, which are core components in a vast array of pharmaceuticals, agrochemicals, and advanced materials.[3][4]
This guide focuses on the Suzuki-Miyaura coupling of Methyl 5-bromo-2,3-difluorobenzoate , a substrate of significant interest. The presence of multiple fluorine atoms on the aromatic ring is a common feature in contemporary drug design, often enhancing metabolic stability, binding affinity, and bioavailability.[5] However, the electronic properties of such highly functionalized substrates—in this case, an electron-deficient aromatic ring due to the ortho- and meta-fluorine atoms and the para-methyl ester group—necessitate a carefully considered and optimized protocol. The electron-withdrawing nature of these substituents activates the carbon-bromine bond, making it an excellent candidate for the initial oxidative addition step in the catalytic cycle, provided the subsequent steps are properly facilitated.[6][7]
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals, moving beyond a simple recipe to explain the causality behind experimental choices, ensuring robust and reproducible outcomes.
The Catalytic Cycle: A Mechanistic Blueprint
The Suzuki-Miyaura coupling proceeds through a well-established palladium-catalyzed cycle involving three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[7][8][9] Understanding the role of each reaction component within this framework is critical for troubleshooting and optimization.
References
- 1. gala.gre.ac.uk [gala.gre.ac.uk]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Application Notes & Protocols: Cross-Coupling Reactions of Methyl 5-bromo-2,3-difluorobenzoate
Introduction: The Strategic Value of a Fluorinated Building Block
In the landscape of modern drug discovery and materials science, the incorporation of fluorine atoms into organic molecules is a cornerstone strategy for modulating physicochemical and biological properties. Fluorine's unique characteristics—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. Methyl 5-bromo-2,3-difluorobenzoate is a particularly valuable building block, offering a trifecta of functionalities: a bromine atom for versatile cross-coupling, a methyl ester for further derivatization, and a difluorinated phenyl ring to impart desirable electronic properties.
The electron-withdrawing nature of the two fluorine atoms and the methyl ester group significantly activates the C-Br bond towards oxidative addition to a low-valent metal center, such as Palladium(0). This inherent reactivity makes this compound an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions, enabling the efficient construction of complex molecular architectures. This guide provides detailed protocols and expert insights for several key cross-coupling transformations, designed for researchers in synthetic and medicinal chemistry.
Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura reaction is a pillar of C-C bond formation, celebrated for its mild conditions, exceptional functional group tolerance, and the use of stable and generally non-toxic organoboron reagents.[1][2] It is the quintessential method for synthesizing biaryl and heteroaryl structures, which are prevalent in pharmaceuticals.
Mechanistic Rationale
The reaction proceeds via a well-established catalytic cycle involving a Pd(0)/Pd(II) interchange. The key steps are the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronic acid (activated by a base), and concluding with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[1]
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: Synthesis of Methyl 2,3-difluoro-5-phenylbenzoate
This protocol details the coupling of this compound with phenylboronic acid.
Materials
| Reagent | M.W. ( g/mol ) | Amount (mg) | Mmol | Equivalents |
| This compound | 251.02 | 251 | 1.0 | 1.0 |
| Phenylboronic acid | 121.93 | 146 | 1.2 | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 35 | 0.03 | 0.03 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 276 | 2.0 | 2.0 |
| 1,4-Dioxane | - | 8 mL | - | - |
| Water (degassed) | - | 2 mL | - | - |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe. Stir the mixture to form a suspension.
-
Degassing: Bubble the inert gas through the stirred suspension for 15-20 minutes to thoroughly degas the solvent mixture.
-
Catalyst Addition: Under a positive pressure of the inert gas, add Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Transfer to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing & Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.
Expert Insight: The choice of base is critical. While K₂CO₃ is a robust choice, stronger bases like K₃PO₄ or Cs₂CO₃ can be beneficial for less reactive boronic acids.[3] The dioxane/water solvent system is effective for dissolving both the organic substrates and the inorganic base.[3] Thorough degassing is paramount to prevent the oxidation of the Pd(0) catalyst to inactive palladium black, a common cause of reaction failure.[4]
Heck-Mizoroki Coupling: Olefin Arylation
The Heck reaction is a powerful method for forming C-C bonds by coupling aryl halides with alkenes.[5] This transformation is invaluable for synthesizing stilbenes, cinnamates, and other substituted alkenes, which are important precursors in polymer and pharmaceutical synthesis.[6]
Mechanistic Rationale
The Heck catalytic cycle involves the oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene into the Aryl-Pd bond. A subsequent β-hydride elimination releases the substituted alkene product, and the resulting Pd-H species is converted back to the active Pd(0) catalyst by the base.[5]
Caption: General catalytic cycle of the Heck-Mizoroki cross-coupling reaction.
Protocol: Synthesis of Methyl 5-((E)-styryl)-2,3-difluorobenzoate
Materials
| Reagent | M.W. ( g/mol ) | Amount (mg/µL) | Mmol | Equivalents |
| This compound | 251.02 | 251 mg | 1.0 | 1.0 |
| Styrene | 104.15 | 130 µL | 1.1 | 1.1 |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 4.5 mg | 0.02 | 0.02 |
| Tri(o-tolyl)phosphine (P(o-tol)₃) | 304.37 | 12.2 mg | 0.04 | 0.04 |
| Triethylamine (Et₃N) | 101.19 | 280 µL | 2.0 | 2.0 |
| N,N-Dimethylformamide (DMF) | - | 5 mL | - | - |
Step-by-Step Procedure
-
Reaction Setup: In a Schlenk tube, combine this compound (1.0 mmol), Palladium(II) Acetate (0.02 mmol), and Tri(o-tolyl)phosphine (0.04 mmol).
-
Inert Atmosphere: Evacuate and backfill the tube with Argon three times.
-
Reagent Addition: Add anhydrous DMF (5 mL), styrene (1.1 mmol), and triethylamine (2.0 mmol) via syringe under an Argon atmosphere.
-
Reaction: Heat the sealed tube to 100-120 °C and stir for 12-24 hours. Monitor the reaction by GC-MS or TLC.
-
Work-up: After cooling, pour the reaction mixture into water (30 mL) and extract with diethyl ether or ethyl acetate (3 x 20 mL).
-
Washing & Drying: Wash the combined organic extracts with water, then brine, and dry over anhydrous MgSO₄.
-
Purification: Filter and concentrate the solvent. Purify the residue by column chromatography (hexane/ethyl acetate) to obtain the desired stilbene derivative.
Expert Insight: The choice of phosphine ligand is crucial in Heck reactions. P(o-tol)₃ is a classic choice, but other ligands like triphenylphosphine or bulky biarylphosphines can also be effective.[7] Triethylamine acts as both the base and a scavenger for the HBr generated.[5] For electron-deficient alkenes like acrylates, the reaction often proceeds more readily.[8] The use of microwave irradiation can significantly accelerate Heck reactions.[9]
Sonogashira Coupling: Accessing Aryl Alkynes
The Sonogashira coupling provides a direct and efficient route to aryl alkynes by reacting aryl halides with terminal alkynes.[10] This reaction is distinguished by its use of a dual catalytic system, typically palladium and a copper(I) salt. The resulting alkynylated products are versatile intermediates in organic synthesis and are found in many functional materials and pharmaceuticals.
Mechanistic Rationale
The Sonogashira reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide is followed by transmetalation with a copper(I) acetylide. Reductive elimination then yields the product. The copper cycle facilitates the formation of the reactive copper(I) acetylide from the terminal alkyne, copper(I) salt, and an amine base.[10]
Caption: Interconnected catalytic cycles of the Sonogashira coupling reaction.
Protocol: Synthesis of Methyl 2,3-difluoro-5-(phenylethynyl)benzoate
Materials
| Reagent | M.W. ( g/mol ) | Amount (mg/µL) | Mmol | Equivalents |
| This compound | 251.02 | 251 mg | 1.0 | 1.0 |
| Phenylacetylene | 102.14 | 121 µL | 1.1 | 1.1 |
| PdCl₂(PPh₃)₂ | 701.90 | 14 mg | 0.02 | 0.02 |
| Copper(I) Iodide (CuI) | 190.45 | 3.8 mg | 0.02 | 0.02 |
| Triethylamine (Et₃N) | 101.19 | 420 µL | 3.0 | 3.0 |
| Tetrahydrofuran (THF), anhydrous | - | 5 mL | - | - |
Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk flask under an Argon atmosphere, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and Copper(I) Iodide (0.02 mmol).
-
Solvent and Reagent Addition: Add anhydrous THF (5 mL) and triethylamine (3.0 mmol). Stir the mixture for 5 minutes. Then, add phenylacetylene (1.1 mmol) dropwise.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is often complete within 2-6 hours. If the reaction is sluggish, gentle heating to 40-50 °C may be required. Monitor progress by TLC.
-
Work-up: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Extraction: Redissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous NH₄Cl solution (2 x 15 mL) to remove copper salts, followed by water and brine.
-
Drying and Purification: Dry the organic phase over Na₂SO₄, filter, and evaporate the solvent. Purify the crude product by column chromatography on silica gel.
ngcontent-ng-c887220695="" class="ng-star-inserted">Expert Insight: The Sonogashira reaction is sensitive to oxygen, which can cause homocoupling of the alkyne (Glaser coupling). Therefore, maintaining a strictly inert atmosphere is crucial. The amine base is critical; it not only scavenges HBr but also facilitates the formation of the copper acetylide.[10] For substrates sensitive to strong bases, using a milder base like diisopropylethylamine (DIPEA) can be advantageous.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and high-yielding method for C-N bond formation.[11] It allows the coupling of aryl halides with a vast range of primary and secondary amines, amides, and other nitrogen nucleophiles, which are core structures in countless pharmaceutical agents.[12]
Mechanistic Rationale
This palladium-catalyzed reaction requires a strong base to deprotonate the amine, forming an amide that participates in the catalytic cycle. The cycle involves oxidative addition of the aryl halide to Pd(0), coordination of the amide, and subsequent reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is critical to facilitate the challenging reductive elimination step.[11][13]
Caption: General catalytic cycle of the Buchwald-Hartwig amination reaction.
Protocol: Synthesis of Methyl 5-(morpholino)-2,3-difluorobenzoate
Materials
| Reagent | M.W. ( g/mol ) | Amount (mg/µL) | Mmol | Equivalents |
| This compound | 251.02 | 251 mg | 1.0 | 1.0 |
| Morpholine | 87.12 | 105 µL | 1.2 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 18.3 mg | 0.02 | 0.02 |
| XPhos | 476.65 | 28.6 mg | 0.06 | 0.06 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 134 mg | 1.4 | 1.4 |
| Toluene, anhydrous | - | 5 mL | - | - |
Step-by-Step Procedure
-
Glovebox Setup: Due to the air- and moisture-sensitivity of the reagents, perform the setup in a glovebox. Add NaOtBu (1.4 mmol) to an oven-dried vial.
-
Catalyst Pre-mixture: In a separate vial, add Pd₂(dba)₃ (0.02 mmol), XPhos (0.06 mmol), and anhydrous toluene (2 mL). Stir for 10 minutes to form the active catalyst.
-
Reagent Addition: To the vial containing the base, add this compound (1.0 mmol) and anhydrous toluene (3 mL).
-
Final Additions: Add morpholine (1.2 mmol) to the substrate mixture, followed by the pre-mixed catalyst solution.
-
Reaction: Seal the vial tightly and remove it from the glovebox. Heat the reaction mixture to 100 °C with stirring for 4-18 hours.
-
Quenching and Work-up: Cool the reaction to room temperature and carefully quench with water. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues.
-
Extraction and Purification: Transfer the filtrate to a separatory funnel, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product via column chromatography.
Expert Insight: The combination of a palladium precursor (like Pd₂(dba)₃ or Pd(OAc)₂) and a specialized, bulky biarylphosphine ligand (like XPhos, RuPhos, or SPhos) is essential for high efficiency. Strong, non-nucleophilic bases such as NaOtBu or LHMDS are required.[12] The reaction is highly sensitive to air and moisture, so rigorous inert techniques are mandatory for success. Using a pre-catalyst can sometimes simplify the setup.
Summary and Outlook
This compound stands out as a highly adaptable and reactive building block for modern organic synthesis. Its activated C-Br bond, a consequence of the strong electron-withdrawing fluorine substituents, allows it to participate readily in a host of palladium-catalyzed cross-coupling reactions. The protocols outlined in this guide for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions provide robust starting points for researchers aiming to synthesize novel, highly functionalized aromatic compounds. By understanding the mechanistic principles and adhering to rigorous experimental techniques, scientists can effectively leverage this key intermediate to accelerate the discovery of new pharmaceuticals and advanced materials.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Transition-Metal-Catalyzed Alkyl Heck-Type Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. arkat-usa.org [arkat-usa.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Palladium-Catalyzed Reactions with Methyl 5-bromo-2,3-difluorobenzoate
Introduction: The Strategic Value of Methyl 5-bromo-2,3-difluorobenzoate in Modern Synthesis
This compound is a key building block for the synthesis of complex organic molecules, particularly in the realms of pharmaceutical and materials science. Its utility stems from the orthogonal reactivity of its functional groups: a bromine atom, which is an excellent handle for palladium-catalyzed cross-coupling reactions, and a methyl ester that can be further manipulated. The presence of two fluorine atoms on the aromatic ring significantly influences the electronic properties of the molecule, rendering the carbon-bromine bond more susceptible to oxidative addition by a palladium(0) catalyst. This electron deficiency, however, also presents unique challenges that necessitate carefully optimized reaction conditions to achieve high yields and selectivity.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on leveraging this compound in several pivotal palladium-catalyzed transformations. The protocols detailed herein are founded on established principles for reactions with electronically and sterically similar aryl halides and are designed to serve as a robust starting point for methodological development.
Core Principles: Understanding the Reactivity of a Polyhalogenated Benzene Ring
The difluoro substitution pattern of this compound is a critical determinant of its reactivity in palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the fluorine atoms and the methyl ester group polarizes the C-Br bond, facilitating the rate-determining oxidative addition step in the catalytic cycle. However, the ortho-fluorine atom relative to the bromine introduces steric hindrance that can impede the approach of bulky palladium-phosphine complexes. Consequently, the selection of an appropriate ligand is paramount to balance electronic activation with steric accessibility.
I. Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly for constructing biaryl and heteroaryl-aryl structures. For an electron-deficient substrate like this compound, the choice of catalyst, ligand, and base is critical to ensure efficient transmetalation and reductive elimination.
Mechanistic Considerations
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of oxidative addition, transmetalation, and reductive elimination. The electron-deficient nature of the aryl bromide substrate generally accelerates the initial oxidative addition of the Pd(0) catalyst. The subsequent transmetalation step, involving the transfer of the organic group from the boronic acid (or its boronate ester) to the palladium center, is often the rate-limiting step and is highly dependent on the choice of base.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a representative arylboronic acid.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous Toluene
-
Water (degassed)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium phosphate (2.0 equiv).
-
In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate (2 mol%) and SPhos (4 mol%) in anhydrous toluene.
-
Add the catalyst premix to the Schlenk flask containing the reagents.
-
Add a mixture of anhydrous, degassed toluene and water (e.g., 10:1 v/v) to the reaction flask to achieve a substrate concentration of approximately 0.1 M.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | >90 | |
| PdCl₂(dppf) | - | Cs₂CO₃ | THF/H₂O | 80 | 85-95 | |
| Pd(PPh₃)₄ | - | K₂CO₃ | Dioxane/H₂O | 100 | 80-90 |
II. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides. The electron-deficient nature of this compound makes it a suitable substrate for this transformation, though care must be taken in selecting a catalyst system that can overcome the potential for steric hindrance from the ortho-fluorine.
Experimental Workflow: Buchwald-Hartwig Amination
Caption: General experimental workflow for Buchwald-Hartwig amination.
Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
This protocol outlines a general procedure for the amination of this compound with a secondary amine.
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine this compound (1.0 equiv), sodium tert-butoxide (1.4 equiv), Pd₂(dba)₃ (2 mol%), and XPhos (4 mol%).
-
Evacuate and backfill the tube with the inert gas three times.
-
Add anhydrous toluene to achieve a substrate concentration of approximately 0.2 M.
-
Add morpholine (1.2 equiv) via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by GC-MS or LC-MS until the starting material is consumed.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | >90 | |
| Pd(OAc)₂ | RuPhos | K₃PO₄ | 1,4-Dioxane | 100 | 85-95 | |
| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | 1,4-Dioxane | 110 | 80-90 |
III. Sonogashira Coupling: Introduction of Alkynyl Moieties
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to valuable internal alkynes. For electron-deficient aryl bromides like this compound, copper-free conditions are often preferred to minimize the formation of alkyne homocoupling byproducts.
Protocol: Copper-Free Sonogashira Coupling of this compound with Phenylacetylene
This protocol describes a copper-free Sonogashira coupling reaction.
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv) and PdCl₂(PPh₃)₂ (3 mol%).
-
Add anhydrous THF to dissolve the solids.
-
Add phenylacetylene (1.5 equiv) followed by triethylamine (3.0 equiv).
-
Heat the reaction mixture to 60-70 °C and stir until the starting material is consumed, as monitored by TLC.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
| Catalyst System | Co-catalyst | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | RT-60 | >85 | |
| Pd(PPh₃)₄ | - | Cs₂CO₃ | DMF | 80 | 80-90 | |
| Pd(OAc)₂/XPhos | - | Cs₂CO₃ | Dioxane | 100 | >90 |
IV. Heck Reaction: Arylation of Alkenes
The Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an aryl halide and an alkene. The reaction is highly valuable for the synthesis of substituted olefins. The electron-deficient nature of this compound makes it a good candidate for the Heck reaction.
Protocol: Heck Reaction of this compound with Methyl Acrylate
This protocol provides a general procedure for the Heck reaction.
Materials:
-
This compound
-
Methyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), Pd(OAc)₂ (2 mol%), and P(o-tol)₃ (4 mol%).
-
Add anhydrous DMF, followed by methyl acrylate (1.5 equiv) and triethylamine (2.0 equiv).
-
Heat the reaction mixture to 100 °C and stir until the reaction is complete (monitored by TLC or GC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Pd(OAc)₂ | P(o-tol)₃ | Et₃N | DMF | 100 | >85 | |
| PdCl₂(PPh₃)₂ | - | NaOAc | DMA | 120 | 80-90 | |
| Herrmann's catalyst | - | NaOAc | DMF | 100 | >90 |
Best Practices and Troubleshooting
-
Inert Atmosphere: All palladium-catalyzed reactions should be performed under an inert atmosphere (argon or nitrogen) to prevent oxidation of the Pd(0) catalyst.
-
Anhydrous Solvents: The use of anhydrous solvents is crucial, as water can interfere with the catalytic cycle, particularly in Suzuki and Buchwald-Hartwig reactions.
-
Ligand Selection: For sterically hindered substrates like this compound, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often necessary to promote reductive elimination and prevent β-hydride elimination.
-
Base Selection: The choice of base is critical and depends on the specific reaction. Inorganic bases like K₃PO₄ and Cs₂CO₃ are common in Suzuki couplings, while strong, non-nucleophilic bases like NaOtBu are typically used in Buchwald-Hartwig aminations.
-
Troubleshooting Low Yields: If low yields are observed, consider increasing the catalyst and ligand loading, raising the reaction temperature, or screening different ligands and bases. Degassing the solvents and reagents thoroughly can also improve results.
The Strategic deployment of Methyl 5-bromo-2,3-difluorobenzoate in the Synthesis of Bioactive Heterocycles: Application Notes and Protocols
Introduction: The Advantage of Fluorine in Drug Design and the Unique Role of Methyl 5-bromo-2,3-difluorobenzoate
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance the pharmacological properties of drug candidates. The presence of fluorine can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target. This compound emerges as a particularly valuable building block in this context. Its trifunctional nature—a methyl ester, a bromo substituent, and two fluorine atoms on the phenyl ring—provides a versatile platform for the construction of complex, bioactive heterocyclic systems. The bromine atom serves as a convenient handle for cross-coupling reactions, while the difluoro substitution pattern imparts unique electronic properties and can modulate the reactivity of the adjacent functional groups. This guide provides an in-depth exploration of the applications of this compound in the synthesis of key bioactive heterocycles, complete with detailed experimental protocols and mechanistic insights.
Key Physicochemical Properties and Safety Information
A thorough understanding of the starting material is paramount for its effective and safe utilization.
| Property | Value |
| Molecular Formula | C₈H₅BrF₂O₂ |
| Molecular Weight | 251.03 g/mol |
| Appearance | Off-white to light yellow crystalline powder |
| Melting Point | 45-49 °C |
| Solubility | Soluble in common organic solvents such as THF, DMF, and DCM. |
Safety and Handling: this compound is classified as an irritant and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.
Application I: Synthesis of Bioactive Quinazolinones – A Gateway to Kinase Inhibitors
Quinazolinones are a prominent class of nitrogen-containing heterocycles that form the core scaffold of numerous clinically approved and investigational drugs, particularly kinase inhibitors.[1][2] The strategic functionalization of the quinazolinone ring system allows for the fine-tuning of inhibitory activity and selectivity. This compound serves as an excellent starting material for the synthesis of fluorinated quinazolinone derivatives.
Synthetic Strategy Overview
The general synthetic approach involves a three-step sequence starting from this compound:
-
Buchwald-Hartwig Amination: Introduction of an amino group at the 2-position via a palladium-catalyzed cross-coupling reaction.
-
Amide Formation: Conversion of the methyl ester to a primary amide.
-
Cyclization: Ring closure to form the quinazolinone core using an appropriate one-carbon source, such as an orthoester.[1]
Caption: Synthetic workflow for quinazolinone synthesis.
Detailed Experimental Protocol: Synthesis of a 6-Bromo-7,8-difluoroquinazolin-4(3H)-one Scaffold
Step 1: Synthesis of Methyl 2-amino-5-bromo-3,4-difluorobenzoate
This step employs a Buchwald-Hartwig amination to introduce the crucial amino group. The choice of ligand is critical for achieving high yields with this electron-deficient substrate.
-
Reagents:
-
This compound (1.0 eq)
-
Benzophenone imine (1.2 eq)
-
Pd₂(dba)₃ (0.02 eq)
-
(±)-BINAP (0.04 eq)
-
Sodium tert-butoxide (1.4 eq)
-
Anhydrous Toluene
-
-
Procedure:
-
To an oven-dried Schlenk flask, add this compound, sodium tert-butoxide, Pd₂(dba)₃, and (±)-BINAP.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene, followed by benzophenone imine.
-
Heat the reaction mixture to 100 °C and stir for 12-16 hours.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude imine is then hydrolyzed by stirring with 2 M HCl in THF at room temperature for 2 hours.
-
Neutralize with saturated aqueous sodium bicarbonate and extract with ethyl acetate.
-
Purify the crude product by flash column chromatography (silica gel, gradient of ethyl acetate in hexanes) to yield the desired aminobenzoate.
-
Step 2: Synthesis of 2-Amino-5-bromo-3,4-difluorobenzamide
The conversion of the methyl ester to the primary amide is a key step for the subsequent cyclization.
-
Reagents:
-
Methyl 2-amino-5-bromo-3,4-difluorobenzoate (1.0 eq)
-
Formamide (excess)
-
Sodium methoxide (catalytic amount)
-
-
Procedure:
-
In a sealed tube, dissolve Methyl 2-amino-5-bromo-3,4-difluorobenzoate in formamide.
-
Add a catalytic amount of sodium methoxide.
-
Heat the mixture to 120 °C for 6-8 hours.
-
Cool the reaction mixture and pour it into ice water.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to afford the benzamide.
-
Step 3: Synthesis of 6-Bromo-7,8-difluoroquinazolin-4(3H)-one
This final cyclization step forms the quinazolinone ring.
-
Reagents:
-
2-Amino-5-bromo-3,4-difluorobenzamide (1.0 eq)
-
Triethyl orthoformate (3.0 eq)
-
Acetic acid (catalytic amount)
-
-
Procedure:
-
To a round-bottom flask, add 2-Amino-5-bromo-3,4-difluorobenzamide and triethyl orthoformate.
-
Add a catalytic amount of acetic acid.
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction to room temperature, and collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield the quinazolinone.
-
Application II: A Proposed Pathway to PI3K/mTOR Inhibitors – The Case of GSK2126458 (Omipalisib)
GSK2126458 (Omipalisib) is a potent and selective dual inhibitor of PI3K and mTOR kinases.[3] While the proprietary synthesis is not fully disclosed, the core structure containing a difluorinated phenyl ring suggests a plausible synthetic route originating from a building block like this compound.
Retrosynthetic Analysis and Proposed Forward Synthesis
A plausible retrosynthetic analysis of a key intermediate for GSK2126458 points towards a difluorinated aminopyridine derivative, which can be envisioned to be constructed from this compound.
References
- 1. Synthesis of quinazolines as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of a fluorinated quinazoline-based type-II Trk inhibitor as a scaffold for PET radiotracer development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Synthesis of benzimidazole derivatives by amino acid action on ortho-phenylenediamine, variously substituted in positions 4 and 5] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Detailed Protocol for the Sonogashira Coupling of Methyl 5-bromo-2,3-difluorobenzoate
Introduction
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] First reported in 1975 by Kenkichi Sonogashira, this palladium- and copper-cocatalyzed reaction has become an indispensable tool for the synthesis of complex molecules due to its operational simplicity, mild reaction conditions, and broad functional group tolerance.[1][3][4] Its applications are extensive, spanning the synthesis of pharmaceuticals, natural products, organic materials, and conjugated polymers.[1][5]
This application note provides a detailed, field-proven protocol for the Sonogashira coupling of Methyl 5-bromo-2,3-difluorobenzoate, a fluorinated aryl halide, with a terminal alkyne. Fluorinated aromatic compounds are of particular interest in drug development, as the inclusion of fluorine atoms can significantly enhance metabolic stability, binding affinity, and lipophilicity. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental procedure, and offer insights into process optimization and troubleshooting.
Reaction Mechanism: A Synergistic Catalytic Cycle
The Sonogashira reaction proceeds through two interconnected, synergistic catalytic cycles: a palladium cycle and a copper cycle.[3][6] This dual-catalyst system is the key to the reaction's high efficiency under mild conditions.[3][7]
-
The Palladium Cycle: The primary role of the palladium catalyst is to bring the aryl halide and the alkyne together.
-
Oxidative Addition: The active Palladium(0) catalyst undergoes oxidative addition with the aryl halide (this compound) to form a Pd(II) intermediate.[6]
-
Transmetalation: This is the crucial step where the two cycles intersect. The copper acetylide (formed in the copper cycle) transfers its alkyne group to the Pd(II) complex, displacing the halide. This step is often rate-determining.[3][6]
-
Reductive Elimination: The newly formed di-organopalladium complex undergoes reductive elimination to release the final coupled product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[3]
-
-
The Copper Cycle: The copper co-catalyst serves to activate the terminal alkyne.
-
π-Alkyne Complex Formation: Copper(I) coordinates with the terminal alkyne.
-
Deprotonation: In the presence of an amine base, the acidic terminal proton of the alkyne is removed to form a highly reactive copper acetylide intermediate.[6] This species is then ready for the transmetalation step with the palladium complex.
-
The amine base plays a dual role: it acts as a proton scavenger to neutralize the hydrogen halide byproduct and facilitates the deprotonation of the alkyne.[1][6]
Caption: Fig. 1: The Sonogashira Catalytic Cycle
Experimental Protocol: Synthesis of Methyl 2,3-difluoro-5-(phenylethynyl)benzoate
Objective: To synthesize Methyl 2,3-difluoro-5-(phenylethynyl)benzoate via a palladium/copper-catalyzed Sonogashira coupling reaction.
Safety & Handling:
-
Inert Atmosphere: The reaction is sensitive to oxygen, which can lead to the undesirable homocoupling of the alkyne (Glaser coupling) and deactivate the catalyst.[1][8] All steps should be performed under an inert atmosphere (Nitrogen or Argon) using Schlenk techniques.[9]
-
Reagent Toxicity: Palladium catalysts, copper iodide, and organic solvents are toxic. Amines are corrosive and flammable. Handle all reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Exothermic Potential: Cross-coupling reactions can be exothermic.[10] For larger-scale reactions, monitor the internal temperature and consider cooling with an ice bath if necessary.
Materials & Reagents:
| Reagent | Formula | MW ( g/mol ) | Equivalents | Amount (for 1 mmol scale) | Purpose |
| This compound | C₈H₅BrF₂O₂ | 251.03 | 1.0 | 251 mg | Aryl Halide Substrate |
| Phenylacetylene | C₈H₆ | 102.14 | 1.1 - 1.2 | 112-123 mg (114-125 µL) | Terminal Alkyne |
| Pd(PPh₃)₂Cl₂ | C₃₆H₃₀Cl₂P₂Pd | 701.90 | 0.02 (2 mol%) | 14.0 mg | Palladium Pre-catalyst |
| Copper(I) Iodide (CuI) | CuI | 190.45 | 0.04 (4 mol%) | 7.6 mg | Co-catalyst |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | ~5 mL | 5.0 mL | Base and Solvent |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | ~5 mL | 5.0 mL | Co-solvent (optional, for solubility) |
Experimental Workflow
Caption: Fig. 2: Experimental Workflow Diagram
Step-by-Step Procedure
Part A: Reaction Setup
-
Place an oven-dried 50 mL Schlenk flask containing a magnetic stir bar under a positive pressure of nitrogen or argon.
-
To the flask, add this compound (251 mg, 1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (14.0 mg, 0.02 mmol), and copper(I) iodide (7.6 mg, 0.04 mmol).
-
Seal the flask and evacuate the atmosphere, then backfill with nitrogen/argon. Repeat this cycle three times to ensure an inert environment.[9]
-
Using syringes, add anhydrous THF (5 mL, if needed for solubility) followed by triethylamine (5 mL).
-
Finally, add phenylacetylene (120 µL, 1.1 mmol) dropwise to the stirring suspension.
Part B: Reaction and Monitoring
-
Immerse the flask in a preheated oil bath at 50-60°C. Note: Aryl bromides are less reactive than aryl iodides and may require gentle heating to proceed at a reasonable rate.[6]
-
Allow the reaction to stir vigorously. The mixture may change color and become heterogeneous as the reaction progresses.
-
Monitor the reaction's progress by Thin-Layer Chromatography (TLC) every 1-2 hours.[11] Use a suitable eluent system (e.g., 10:1 Hexane:Ethyl Acetate). The reaction is complete upon the disappearance of the limiting reagent (this compound). A typical reaction time is 3-12 hours.
Part C: Work-up and Purification
-
Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Dilute the reaction mixture with diethyl ether or ethyl acetate (20 mL).
-
Filter the mixture through a short plug of Celite® in a fritted funnel to remove the catalyst residues and inorganic salts, washing the pad with additional solvent (2 x 10 mL).[6][12]
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride (2 x 20 mL) to remove the triethylamine, and then with brine (1 x 20 mL).[6]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude oil or solid by flash column chromatography on silica gel.[6][11] Elute with a gradient of hexane and ethyl acetate (e.g., starting from 100% hexane and gradually increasing the polarity) to isolate the pure product.
Part D: Characterization
-
Combine the pure fractions from chromatography and remove the solvent in vacuo to yield the final product, Methyl 2,3-difluoro-5-(phenylethynyl)benzoate.
-
Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry (MS).[13]
Troubleshooting & Key Considerations
-
No Reaction or Low Conversion:
-
Cause: Inactive catalyst. Ensure a strictly inert atmosphere was maintained.
-
Cause: Insufficient temperature. Aryl bromides, especially those with electron-withdrawing groups, can be sluggish.[6] Consider increasing the temperature (e.g., to 80°C) or reaction time.[14]
-
Solution: Employ a more active catalyst system, such as one with bulky, electron-rich phosphine ligands, which can facilitate the oxidative addition step.[3]
-
-
Formation of a Dark Precipitate (Palladium Black):
-
Cause: Decomposition of the Pd(0) catalyst. This can happen at elevated temperatures or if the ligand dissociates.
-
Solution: Ensure the temperature does not significantly exceed the recommended range. Ensure proper stirring to maintain a homogenous mixture.
-
-
Significant Alkyne Homocoupling (Glaser Product):
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mdpi.com [mdpi.com]
- 5. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. m.youtube.com [m.youtube.com]
- 10. engineering.purdue.edu [engineering.purdue.edu]
- 11. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 12. researchgate.net [researchgate.net]
- 13. scirp.org [scirp.org]
- 14. researchgate.net [researchgate.net]
- 15. Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO01909K [pubs.rsc.org]
- 16. DSpace [repository.kaust.edu.sa]
- 17. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
Application Notes and Protocols for the Buchwald-Hartwig Amination of Methyl 5-bromo-2,3-difluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Arylamines
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials. Of particular significance is the synthesis of fluorinated arylamines. The incorporation of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[2]
Methyl 5-bromo-2,3-difluorobenzoate is a valuable building block, possessing a confluence of functionalities: an electron-withdrawing ester, two fluorine substituents, and a reactive bromine atom. The strategic amination of this substrate opens a direct route to a diverse array of 5-amino-2,3-difluorobenzoic acid derivatives, which are key intermediates in the development of novel therapeutics and other advanced materials. This guide provides a detailed technical overview, field-proven insights, and step-by-step protocols for the successful Buchwald-Hartwig amination of this challenging yet rewarding substrate.
Mechanistic Considerations for an Electron-Deficient Substrate
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species.[1] The key steps are:
-
Oxidative Addition: The reaction initiates with the oxidative addition of the aryl bromide to the Pd(0) complex, forming a Pd(II) intermediate. The electron-deficient nature of the aromatic ring in this compound, due to the fluorine and ester groups, facilitates this step.
-
Amine Coordination and Deprotonation: The amine then coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: The final step is the reductive elimination of the desired N-aryl amine, regenerating the Pd(0) catalyst.
The judicious choice of ligand is paramount for a successful transformation, as it influences the stability and reactivity of the palladium catalyst throughout the catalytic cycle. For electron-deficient and potentially sterically hindered substrates like this compound, bulky and electron-rich phosphine ligands are often preferred.[3]
Visualizing the Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocols
General Considerations
The Buchwald-Hartwig amination is sensitive to air and moisture. Therefore, all reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and reagents. Glassware should be oven-dried or flame-dried prior to use.
Protocol 1: Amination with a Primary Aliphatic Amine (e.g., n-Butylamine)
This protocol provides a general procedure for the coupling of this compound with a primary aliphatic amine.
Materials:
-
This compound
-
n-Butylamine
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).
-
Seal the tube with a septum, and purge with argon for 10 minutes.
-
Add anhydrous toluene (5 mL) via syringe.
-
Add n-butylamine (1.2 mmol, 1.2 equiv) via syringe.
-
Finally, add sodium tert-butoxide (1.4 mmol, 1.4 equiv) in one portion under a positive flow of argon.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-butyl-5-amino-2,3-difluorobenzoate.
Visualizing the Experimental Workflow
Caption: A streamlined workflow for the Buchwald-Hartwig amination.
Protocol 2: Amination with a Secondary Cyclic Amine (e.g., Morpholine)
This protocol is suitable for the coupling with less volatile and often less reactive secondary amines.
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
t-BuXPhos (2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-dioxane
Procedure:
-
In a glovebox, add this compound (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), and t-BuXPhos (0.036 mmol, 3.6 mol%) to a vial equipped with a stir bar.
-
Add cesium carbonate (2.0 mmol, 2.0 equiv).
-
Add anhydrous 1,4-dioxane (5 mL) and morpholine (1.5 mmol, 1.5 equiv).
-
Seal the vial and heat the mixture at 110 °C for 16-24 hours.
-
Monitor the reaction for completion.
-
After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the Celite® pad with additional ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography to yield the desired product.
Data Presentation: Catalyst System and Reaction Parameters
The choice of palladium precursor, ligand, base, and solvent significantly impacts the outcome of the Buchwald-Hartwig amination. The following table provides a summary of common parameters that can be screened for the amination of this compound.
| Parameter | Recommended Options | Rationale & Considerations |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃, Pre-formed Pd-ligand complexes | Pd(OAc)₂ is cost-effective but requires in situ reduction. Pd₂(dba)₃ is a reliable Pd(0) source. Pre-catalysts can offer improved reactivity and reproducibility. |
| Ligand | XPhos, t-BuXPhos, RuPhos, BrettPhos | Bulky, electron-rich biaryl phosphine ligands are generally effective for electron-deficient and sterically hindered aryl bromides.[3] The optimal ligand may vary depending on the amine coupling partner. |
| Base | NaOtBu, K₂CO₃, Cs₂CO₃, K₃PO₄ | Strong bases like NaOtBu are often highly effective but can be incompatible with base-sensitive functional groups. Weaker inorganic bases like carbonates and phosphates offer milder conditions.[4] |
| Solvent | Toluene, 1,4-Dioxane, THF | The choice of solvent can influence the solubility of reagents and the stability of the catalyst. Toluene and dioxane are commonly used and generally provide good results. |
| Temperature | 80-120 °C | Higher temperatures are often required to drive the reaction to completion, especially with less reactive amines. |
Troubleshooting and Field-Proven Insights
-
Low Conversion: If the reaction stalls, consider increasing the catalyst loading, switching to a more active ligand (e.g., a newer generation Buchwald ligand), or increasing the reaction temperature. Ensure all reagents and solvents are strictly anhydrous, as water can deactivate the catalyst.
-
Hydrodehalogenation: A common side reaction is the reduction of the aryl bromide to the corresponding arene. This can be minimized by using a suitable ligand that promotes reductive elimination over competing pathways.
-
Substrate and Product Solubility: In some cases, the starting material or product may have limited solubility in the reaction solvent, leading to a heterogeneous mixture and potentially lower yields. Screening different solvents or using a co-solvent might be necessary.
-
Base Incompatibility: The ester functionality in the substrate can be sensitive to strong bases, especially at elevated temperatures, leading to hydrolysis. If this is observed, switching to a weaker base such as K₂CO₃ or Cs₂CO₃ is recommended.[4]
Conclusion
The Buchwald-Hartwig amination of this compound is a robust and highly valuable transformation for accessing a wide range of functionalized fluorinated anilines. By understanding the underlying mechanistic principles and carefully selecting the reaction parameters—particularly the ligand and base—researchers can achieve high yields and purity. The protocols and insights provided in this guide serve as a comprehensive starting point for the successful application of this powerful synthetic tool in drug discovery and materials science.
References
Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions of Methyl 5-bromo-2,3-difluorobenzoate with Boronic Acids
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Introduction: The Strategic Importance of Fluorinated Biaryl Scaffolds
The synthesis of biaryl and heteroaryl structures is a cornerstone of modern organic chemistry, with profound implications for drug discovery and materials science.[1][2] These structural motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] Among the myriad of synthetic methodologies, the Suzuki-Miyaura cross-coupling reaction has emerged as a preeminent tool for the construction of C-C bonds, lauded for its mild reaction conditions, exceptional functional group tolerance, and the widespread commercial availability of boronic acid reagents.[2][3]
This application note focuses on the Suzuki-Miyaura coupling of Methyl 5-bromo-2,3-difluorobenzoate , a particularly valuable building block. The strategic incorporation of fluorine atoms into organic molecules can significantly modulate their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity—attributes that are highly sought after in the design of novel therapeutic agents.[3] The difluoro substitution pattern on the benzoate ring presents unique electronic and steric challenges, necessitating carefully optimized reaction conditions for successful cross-coupling.
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview, detailed experimental protocols, and troubleshooting advice for the successful Suzuki-Miyaura coupling of this compound with a variety of boronic acids.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction is a palladium-catalyzed process that proceeds through a well-defined catalytic cycle.[4][5] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting suboptimal outcomes. The cycle comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[4]
-
Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the aryl bromide (in this case, this compound) to a palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-bromine bond, resulting in the formation of a palladium(II) species.[4][5] The reactivity of the aryl halide in this step is generally I > Br > Cl.[6]
-
Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[7][8] The choice of base is critical and can significantly influence the reaction rate and yield.
-
Reductive Elimination: The final step of the catalytic cycle is the reductive elimination of the two organic groups (the difluorinated benzoate and the group from the boronic acid) from the palladium(II) complex. This forms the desired biaryl product and regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[4][5]
Caption: The general catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following protocols provide a starting point for the Suzuki-Miyaura coupling of this compound. Optimization may be necessary for specific boronic acids and desired scales.
Protocol 1: General Procedure for Coupling with Arylboronic Acids
This protocol is suitable for a wide range of commercially available arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.5 equivalents)
-
Anhydrous Toluene
-
Degassed Water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), Palladium(II) acetate (0.02 equivalents), SPhos (0.04 equivalents), and potassium phosphate (2.5 equivalents).
-
Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15 minutes.
-
Under a positive pressure of the inert gas, add anhydrous toluene and degassed water (typically a 4:1 to 10:1 mixture of toluene to water) via syringe.[9]
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can significantly reduce reaction times and, in some cases, improve yields.
Materials:
-
Same as Protocol 1
-
Microwave-compatible reaction vessel
Procedure:
-
In a microwave-compatible reaction vessel, combine this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and the base (e.g., Cs₂CO₃, 2.5 equivalents).[10]
-
Add the solvent system (e.g., 1,4-dioxane/water, 4:1).
-
Seal the vessel and place it in the microwave reactor.
-
Heat the reaction mixture to 120-150 °C for 15-60 minutes.
-
After the reaction is complete, cool the vessel to room temperature.
-
Follow the work-up and purification steps as described in Protocol 1.
Key Reaction Parameters and Optimization
The success of the Suzuki-Miyaura coupling is highly dependent on the interplay of several key parameters.
| Parameter | Recommended Options | Rationale and Considerations |
| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, PEPPSI-iPr, Pd(dppf)Cl₂ | The choice of palladium source is crucial. Pd(0) sources like Pd₂(dba)₃ can be used directly, while Pd(II) sources like Pd(OAc)₂ require in-situ reduction.[11] Pre-catalysts like PEPPSI-type and those with bidentate ligands can offer enhanced stability and activity.[12] |
| Ligand | SPhos, XPhos, RuPhos, P(t-Bu)₃, PCy₃ | Electron-rich and bulky phosphine ligands are often necessary for coupling with sterically hindered or electron-deficient aryl halides.[13][14] The ligand stabilizes the palladium catalyst and facilitates the oxidative addition and reductive elimination steps. |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃, NaOH, KF | The base activates the boronic acid for transmetalation.[8] The choice of base can significantly impact the reaction rate and yield. Stronger bases are often required for less reactive boronic acids. The use of fluoride bases like KF can be advantageous when dealing with base-labile functional groups.[11] |
| Solvent | Toluene, 1,4-Dioxane, THF, DMF, with water as a co-solvent | The solvent system must be capable of dissolving both the organic and inorganic reagents. A mixture of an organic solvent and water is commonly used.[7][15] The polarity of the solvent can sometimes influence the reaction's selectivity.[16] |
| Temperature | 80-150 °C | Higher temperatures are often required to overcome the activation energy for the oxidative addition of the difluorinated aryl bromide. Microwave heating can provide rapid and efficient heating to the desired temperature. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Inactive catalyst- Inefficient base- Decomposition of boronic acid- Insufficient temperature | - Use a more active catalyst/ligand system (e.g., a Buchwald ligand).- Switch to a stronger base (e.g., Cs₂CO₃).- Use a boronate ester instead of a boronic acid to improve stability.[12]- Increase the reaction temperature or use microwave heating. |
| Homocoupling of Boronic Acid | - Presence of Pd(II) species without aryl/vinyl/alkyl ligands[12] | - Ensure complete reduction of Pd(II) to Pd(0) if using a Pd(II) precatalyst. This can sometimes be facilitated by the phosphine ligand. |
| Dehalogenation of Aryl Bromide | - Presence of a hydride source in the reaction mixture[12] | - Ensure solvents are anhydrous and free of alcohols if they are not the intended solvent. Use a non-protic base. |
| Difficult Purification | - Formation of palladium black- Presence of boronic acid-related impurities | - Filter the reaction mixture through celite before workup to remove palladium black.- Optimize the stoichiometry of the boronic acid to minimize excess. |
References
- 1. chemrevlett.com [chemrevlett.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reddit.com [reddit.com]
- 12. Yoneda Labs [yonedalabs.com]
- 13. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. [PDF] Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Purity Isolation of Methyl 5-bromo-2,3-difluorobenzoate via Automated Flash Column Chromatography
Abstract
Methyl 5-bromo-2,3-difluorobenzoate is a key substituted aromatic ester widely utilized as a building block in the synthesis of complex pharmaceutical agents and agrochemicals. The purity of this intermediate is paramount, as contaminants can lead to significant side reactions, low yields, and impurities in the final active pharmaceutical ingredient (API). This application note presents a detailed, robust, and efficient protocol for the purification of crude this compound using automated flash column chromatography on silica gel. The methodology emphasizes a systematic approach, beginning with Thin-Layer Chromatography (TLC) for solvent system optimization, and provides a comprehensive guide to column setup, execution, and fraction analysis.
Introduction and Scientific Background
This compound is a halogenated aromatic ester. Its structural features—an electron-withdrawing ester group and multiple halogen substituents—make it a versatile intermediate in cross-coupling reactions and nucleophilic aromatic substitution. Given its role in multi-step syntheses, achieving high purity (>99%) is critical for ensuring the success and reproducibility of subsequent reactions.[1][2][3]
The most common route to this compound is the esterification of 5-bromo-2,3-difluorobenzoic acid. This reaction, typically conducted in methanol with an acid catalyst, is often not driven to completion and can generate predictable impurities.
Predicted Impurities:
-
Unreacted Starting Material (5-bromo-2,3-difluorobenzoic acid): A significantly more polar compound due to the free carboxylic acid group. This impurity will exhibit strong retention on a silica gel stationary phase.
-
Dibrominated Byproduct (e.g., Methyl 3,5-dibromo-2,3-difluorobenzoate): Arising from impurities in the benzoic acid starting material, this byproduct is expected to be less polar than the desired product.[4]
The purification strategy must therefore effectively separate the target compound from both more polar and potentially less polar contaminants. Normal-phase flash chromatography, which separates compounds based on polarity, is the ideal technique for this challenge.[5]
Principles of Chromatographic Separation
This protocol employs normal-phase flash chromatography. The stationary phase is polar (silica gel), and the mobile phase is a significantly less polar organic solvent system.[5]
-
Stationary Phase: Silica gel (SiO₂) is a highly porous, acidic adsorbent. Its surface is covered with silanol (Si-OH) groups, which act as sites for polar interactions (e.g., hydrogen bonding, dipole-dipole interactions).
-
Mechanism: A mixture is applied to the column. As the mobile phase flows through, compounds partition between the stationary and mobile phases.
-
Polar Impurities (like the unreacted carboxylic acid) will adsorb strongly to the polar silica gel and elute slowly.
-
Less Polar Compounds (like the target ester and dibrominated byproduct) will have a weaker affinity for the stationary phase, spend more time in the mobile phase, and elute more quickly.[5]
-
Separation between the target ester and the less polar dibrominated byproduct is achieved by carefully tuning the eluting power of the mobile phase.
Step-by-Step Experimental Protocol
Part 3.1: Method Development with Thin-Layer Chromatography (TLC)
The cornerstone of a successful column separation is the selection of an appropriate mobile phase, which is rapidly achieved using TLC.[6] The goal is to find a solvent system where the target compound has a Retention Factor (Rƒ) between 0.15 and 0.4.[7][8] This Rƒ range ensures that the compound elutes from the column in a reasonable volume of solvent without compromising separation from its nearest impurities.[7][9]
-
Prepare Samples: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate). Prepare a dilute solution of a reference standard if available.
-
Select Test Solvents: A standard starting point for aromatic esters is a binary mixture of a non-polar solvent (Hexanes or Heptane) and a moderately polar solvent (Ethyl Acetate, EtOAc).[10][11]
-
Spot the TLC Plate: Using a capillary tube, spot the crude mixture onto a silica gel TLC plate.
-
Develop the Plate: Place the plate in a sealed chamber containing a test solvent system (e.g., start with 10% EtOAc in Hexanes). Allow the solvent front to travel up the plate.
-
Visualize: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm). The aromatic rings will appear as dark spots.
-
Analyze and Iterate:
-
Calculate the Rƒ for each spot: Rƒ = (distance traveled by spot) / (distance traveled by solvent front).[1]
-
If the target Rƒ is too high (>0.4), decrease the mobile phase polarity (e.g., move to 5% EtOAc in Hexanes).
-
If the target Rƒ is too low (<0.15), increase the mobile phase polarity (e.g., move to 20% EtOAc in Hexanes).
-
The ideal system will show clear separation between the product spot and all impurities.
-
| Hypothetical TLC Trial | Mobile Phase (EtOAc/Hexanes) | Target Product Rƒ | Observation |
| 1 | 20:80 (v/v) | 0.55 | Too high. Product elutes too quickly, poor separation from non-polar impurity. |
| 2 | 10:90 (v/v) | 0.30 | Optimal. Good separation. Rƒ is in the ideal range of 0.15-0.4.[7][8] |
| 3 | 5:90 (v/v) | 0.10 | Too low. Elution from the column will require excessive solvent volume. |
Part 3.2: Flash Column Chromatography Protocol
This protocol assumes the use of an automated flash chromatography system with pre-packed silica gel cartridges.
Materials & Equipment:
-
Automated Flash Chromatography System (e.g., Biotage, Teledyne ISCO)
-
Pre-packed Silica Gel Flash Cartridge (select size based on crude mass, typically a 30:1 to 50:1 ratio of silica to crude material)[5]
-
Crude this compound
-
Mobile Phase Solvents: HPLC-grade Hexanes (Solvent A) and Ethyl Acetate (Solvent B)
-
Sample Loading Vessel (e.g., solid load cartridge)
-
Rotary Evaporator
Workflow Diagram:
Caption: Purification workflow from crude material to pure product.
Procedure:
-
Sample Preparation (Dry Loading): Dry loading is strongly recommended as it often provides superior separation compared to liquid loading, especially if the crude material is not readily soluble in the initial mobile phase.[3][12][13][14][15]
-
Dissolve the crude material (~1 g) in a minimal volume of a strong, volatile solvent (e.g., Dichloromethane or Acetone).
-
Add 2-3 g of silica gel to the solution to form a slurry.
-
Thoroughly evaporate the solvent using a rotary evaporator until a fine, free-flowing powder is obtained.
-
Pack this powder into an empty solid load cartridge.
-
-
System Setup and Column Equilibration:
-
Install the appropriate size silica cartridge and the prepared solid load cartridge onto the flash system.
-
Prime the pumps with the designated solvents (A: Hexanes, B: Ethyl Acetate).
-
Equilibrate the column by flushing with 2-3 column volumes (CV) of the initial mobile phase conditions (e.g., 2% Ethyl Acetate in Hexanes). This ensures a stable baseline.
-
-
Elution Method: Based on the TLC results (10% EtOAc for Rƒ 0.3), a gradient elution method is programmed. A gradient allows for efficient elution of the less polar components followed by a ramp-up in polarity to elute the target compound in a sharp band.
| Gradient Step | Solvent A (Hexanes) | Solvent B (EtOAc) | Column Volumes (CV) | Purpose |
| 1. Equilibration | 98% | 2% | 2.0 | Prepare and wet the column. |
| 2. Isocratic Hold | 98% | 2% | 2.0 | Elute very non-polar impurities (e.g., dibrominated byproduct). |
| 3. Linear Gradient | 98% -> 85% | 2% -> 15% | 10.0 | Separate and elute the target product. |
| 4. Flush | 50% | 50% | 2.0 | Elute any remaining highly polar impurities. |
-
Execution and Fraction Collection:
-
Start the run. The system will automatically load the sample and begin the gradient.
-
Monitor the separation using the system's UV detector. This compound will be UV active.
-
Collect fractions as peaks are detected.
-
-
Fraction Analysis:
-
Analyze the key fractions corresponding to the product peak by TLC using the optimized solvent system (10% EtOAc/Hexanes).
-
Spot the starting crude material, the central fraction of the peak, and the fractions on either side.
-
Combine all fractions that show a single, pure spot corresponding to the product Rƒ.
-
-
Isolation:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound as an oil or solid.
-
Expected Results and Troubleshooting
Separation Principle Diagram:
References
- 1. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 2. Column Chromatography Notes - Membrane Solutions [membrane-solutions.com]
- 3. biotage.com [biotage.com]
- 4. CN109438214B - Preparation method of high-purity 5-bromo-2, 4-difluorobenzoic acid - Google Patents [patents.google.com]
- 5. web.uvic.ca [web.uvic.ca]
- 6. youtube.com [youtube.com]
- 7. biotage.com [biotage.com]
- 8. silicycle.com [silicycle.com]
- 9. yamazenusa.com [yamazenusa.com]
- 10. Chromatography [chem.rochester.edu]
- 11. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 12. reddit.com [reddit.com]
- 13. teledynelabs.com [teledynelabs.com]
- 14. sorbtech.com [sorbtech.com]
- 15. biotage.com [biotage.com]
Application Note & Protocols: Methyl 5-bromo-2,3-difluorobenzoate as a Key Intermediate in Modern Agrochemical Synthesis
Abstract
Fluorinated aromatic compounds are cornerstones in the discovery of novel agrochemicals, imparting enhanced metabolic stability, increased binding affinity, and improved transport properties to active ingredients. Methyl 5-bromo-2,3-difluorobenzoate has emerged as a highly versatile and valuable building block for the synthesis of complex agricultural products. This document provides a comprehensive technical guide for researchers and development scientists on the synthesis, properties, and strategic application of this intermediate. We present detailed, field-proven protocols for the preparation of this compound from commercially available starting materials and demonstrate its synthetic utility in key transformations, such as palladium-catalyzed cross-coupling reactions, which are fundamental to the construction of advanced agrochemical scaffolds.
Introduction: The Strategic Advantage of Fluorine and Bromine
The unique substitution pattern of this compound offers a dual strategic advantage in molecular design.
-
Fluorine Atoms (C2, C3): The two vicinal fluorine atoms create a distinct electronic environment on the phenyl ring. The strong electron-withdrawing nature of fluorine can significantly lower the pKa of adjacent functional groups, alter the molecule's lipophilicity, and create favorable interactions with target enzyme active sites. Furthermore, the C-F bond is exceptionally strong, often blocking sites of metabolic oxidation and thereby increasing the bioavailability and field persistence of the final agrochemical.
-
Bromine Atom (C5): The bromine atom serves as a versatile synthetic handle. It is an excellent leaving group for a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the efficient and regioselective introduction of diverse chemical moieties, enabling the rapid exploration of chemical space during lead optimization.
This combination of metabolic stability conferred by fluorine and synthetic flexibility provided by bromine makes this compound a powerful intermediate for building the core structures of next-generation herbicides, fungicides, and insecticides.
Physicochemical Properties & Safety Profile
A summary of the key properties and safety considerations for this compound is provided below.
| Property | Value | Source(s) |
| Chemical Name | This compound | [1] |
| CAS Number | 1150163-69-1 | [1] |
| Molecular Formula | C₈H₅BrF₂O₂ | [1] |
| Molecular Weight | 251.03 g/mol | [1] |
| Appearance | Expected to be a solid or oil | - |
| GHS Hazard Profile | Data not available for this specific compound. Based on analogous structures like other fluorinated and brominated benzoates, handle with care. Assumed to be an irritant to skin and eyes and potentially harmful if swallowed. | |
| Handling Precautions | Use in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat. Avoid inhalation of dust/vapors and contact with skin and eyes. |
Synthesis of the Intermediate: A Two-Stage Protocol
The synthesis of this compound is most efficiently achieved in a two-step sequence starting from commercially available 2,3-difluorobenzoic acid. This involves an initial regioselective bromination followed by esterification.
Overall Synthesis Workflow
The workflow diagram below illustrates the two-stage process for preparing the title compound.
Caption: Workflow for the synthesis of this compound.
Protocol 1: Synthesis of 5-Bromo-2,3-difluorobenzoic Acid
This protocol describes the regioselective bromination of 2,3-difluorobenzoic acid. The electron-withdrawing carboxylic acid group directs the electrophilic substitution primarily to the meta-position (C5), which is the least deactivated position.
Materials:
-
2,3-Difluorobenzoic acid (1 equiv.)
-
Concentrated Sulfuric Acid (98%)
-
N-Bromosuccinimide (NBS) (1.1 equiv.)
-
Ice-water mixture
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Argon), carefully add 2,3-difluorobenzoic acid to concentrated sulfuric acid (approx. 10 mL per 1 g of acid) while cooling in an ice bath (0-5°C). Stir until the solid is fully dissolved.
-
Rationale: Sulfuric acid acts as both the solvent and a catalyst, protonating the brominating agent to increase its electrophilicity. The reaction is highly exothermic and requires careful temperature control.
-
-
Addition of Brominating Agent: While maintaining the temperature below 5°C, add N-Bromosuccinimide (NBS) portion-wise over 30 minutes.
-
Rationale: NBS is a safe and effective source of electrophilic bromine. Portion-wise addition prevents a dangerous temperature spike.
-
-
Reaction: After the addition is complete, allow the mixture to stir at 0°C for 3 hours, then remove the ice bath and let the reaction warm to room temperature. Continue stirring for 16 hours.
-
Workup: Carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred ice-water mixture (approx. 100 mL per 1 g of starting acid). A precipitate will form.
-
Rationale: Quenching with ice-water precipitates the organic product, which is poorly soluble in water, while the sulfuric acid and succinimide byproduct remain in the aqueous phase.
-
-
Extraction: Extract the aqueous slurry with ethyl acetate (3 x volume of H₂SO₄ used). Combine the organic layers.
-
Washing: Wash the combined organic layers with water, followed by brine.
-
Rationale: Washing removes residual acid and salts.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 5-bromo-2,3-difluorobenzoic acid. The product can be purified further by recrystallization if necessary.
Protocol 2: Synthesis of this compound
This protocol employs a classic Fischer esterification method using thionyl chloride to activate the carboxylic acid.
Materials:
-
5-Bromo-2,3-difluorobenzoic acid (1 equiv.)
-
Methanol (MeOH)
-
Thionyl Chloride (SOCl₂) (3 equiv.)
-
Petroleum Ether
-
Ethyl Acetate
-
Silica Gel
Procedure:
-
Reaction Setup: Dissolve the crude 5-bromo-2,3-difluorobenzoic acid from the previous step in methanol (approx. 4 mL per 1 g of acid) in a round-bottom flask equipped with a condenser and magnetic stirrer.
-
Reagent Addition: At room temperature, slowly add thionyl chloride to the solution. The mixture will warm up.
-
Rationale: Thionyl chloride reacts with the carboxylic acid to form a highly reactive acyl chloride intermediate. This intermediate is then readily attacked by methanol. The byproducts (SO₂ and HCl) are gaseous and escape, driving the reaction to completion.
-
-
Reaction: Heat the reaction mixture to 70°C and maintain with stirring for 3 hours. Monitor the reaction progress by TLC.
-
Concentration: Upon completion, cool the mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure.
-
Purification: The crude residue is purified by silica gel column chromatography.
-
Eluent System: A gradient of ethyl acetate in petroleum ether (e.g., starting from 100% petroleum ether and gradually increasing to 2% ethyl acetate) is typically effective.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to afford this compound.
-
Application in Agrochemical Synthesis: A Guide to Synthetic Utility
While specific, commercialized agrochemicals derived from this exact intermediate are not widely disclosed in public literature, its structure is primed for creating complex active ingredients. The primary synthetic application involves leveraging the C-Br bond for carbon-carbon or carbon-heteroatom bond formation via cross-coupling.
The Power of Palladium-Catalyzed Cross-Coupling
The bromine atom at the C5 position is an ideal handle for Suzuki-Miyaura coupling. This reaction allows for the formation of a biaryl linkage, a common structural motif in many advanced herbicides and fungicides.
General Workflow: Suzuki Coupling
The diagram below illustrates the general transformation of the intermediate into a more complex biaryl scaffold, the core of a potential agrochemical.
Caption: General scheme for Suzuki coupling using the title intermediate.
Protocol 3: Representative Suzuki-Miyaura Coupling
This protocol provides a robust, general method for coupling this compound with a generic arylboronic acid.
Materials:
-
This compound (1 equiv.)
-
Arylboronic acid (1.2 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv.)
-
Potassium Carbonate (K₂CO₃) (2.5 equiv.)
-
1,4-Dioxane
-
Deionized Water
Procedure:
-
Reaction Setup: To an oven-dried flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (N₂ or Argon) three times.
-
Rationale: The Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation. Maintaining an inert atmosphere throughout the reaction is critical for catalytic turnover and high yield.
-
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, followed by the degassed solvents (e.g., a 4:1 mixture of Dioxane:Water).
-
Rationale: The base (K₂CO₃) is required for the transmetalation step of the catalytic cycle. A mixed solvent system like Dioxane/Water is often used to dissolve both the organic starting materials and the inorganic base.
-
-
Reaction: Heat the mixture to 90-100°C and stir until the starting material is consumed (typically 4-12 hours, monitor by TLC or LC-MS).
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and then brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography or recrystallization to yield the final biaryl compound.
This resulting biaryl ester can then be advanced through further synthetic steps, such as hydrolysis of the ester to the acid followed by amide coupling, to generate the final agrochemical product.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with Methyl 5-bromo-2,3-difluorobenzoate
Prepared by: Your Senior Application Scientist
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide is specifically designed to address the nuances of the Suzuki-Miyaura cross-coupling reaction when using the challenging, electron-deficient substrate, Methyl 5-bromo-2,3-difluorobenzoate . Our goal is to provide you with the in-depth insights and practical troubleshooting strategies necessary to ensure the success of your experiments.
The structure of this compound presents a unique set of electronic and steric factors. The presence of two electron-withdrawing fluorine atoms and a methyl ester group significantly influences the reactivity of the aryl bromide. While this electron deficiency can facilitate the initial oxidative addition step in the catalytic cycle, it can also create challenges related to catalyst stability and side reactions.[1] This guide will help you navigate these complexities.
Frequently Asked Questions (FAQs)
Q1: I'm planning my first Suzuki coupling with this compound. What are the most critical parameters to consider for a successful initial reaction?
A1: For a successful first attempt, focus on three core areas: the catalyst system, the choice of base, and rigorous exclusion of oxygen.
-
Catalyst System: Your substrate is electron-deficient, which favors oxidative addition.[1] However, the subsequent steps, particularly reductive elimination, can be challenging. A modern catalyst system employing a bulky, electron-rich phosphine ligand is highly recommended. A reliable starting point would be a combination of a palladium(II) precatalyst like Pd(OAc)₂ with a Buchwald-type ligand such as SPhos or XPhos.[2] These ligands are known to accelerate both oxidative addition and reductive elimination, leading to higher turnover numbers and better yields for challenging substrates.[2]
-
Base Selection: The methyl ester group on your substrate is potentially sensitive to hydrolysis under strongly basic conditions.[3] Therefore, avoid strong bases like NaOH or NaOMe. Instead, opt for milder inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Potassium phosphate (K₃PO₄) is also an excellent choice, often providing superior results in anhydrous solvent systems, though it may require a small amount of water to function effectively.[4][5]
-
Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[6] Incomplete removal of air from your reaction vessel is a primary cause of failed reactions. Ensure you thoroughly degas your solvent and purge the reaction flask with an inert gas (Argon or Nitrogen) before adding the catalyst.[7]
Q2: My reaction is not proceeding at all. TLC analysis shows only starting materials. What is the most likely culprit?
A2: A complete lack of reactivity typically points to a fundamental issue with the catalyst's activity. The most common cause is catalyst deactivation by oxygen. Review your degassing procedure; techniques like freeze-pump-thaw cycles or sparging the solvent with inert gas for 15-20 minutes are crucial.[7] Also, verify the quality of your palladium source and phosphine ligand, as they can degrade over time, especially if not stored properly under an inert atmosphere.[6]
Q3: I'm observing a significant amount of a byproduct that corresponds to the debrominated starting material. What is this side reaction and how can I prevent it?
A3: You are observing dehalogenation, a common side reaction in Suzuki couplings.[1] This occurs when the arylpalladium(II) intermediate, formed after oxidative addition, captures a hydride species from the reaction mixture (potentially from the solvent or base) and undergoes reductive elimination to form the arene instead of the desired biaryl product.[1] To minimize this, ensure you are using high-purity, anhydrous solvents. If the problem persists, consider changing your solvent or base system.
Q4: My boronic acid coupling partner seems to be decomposing during the reaction, leading to low yields. How can I address this?
A4: This is likely due to a side reaction called protodeboronation, where the C-B bond is cleaved by a proton source.[8] This is particularly prevalent with electron-deficient or heteroaryl boronic acids.[6][9] To mitigate this, you can:
-
Use a more stable boron reagent: Convert your boronic acid to a boronate ester, such as a pinacol ester (Bpin), or a potassium organotrifluoroborate salt.[9][10][11] These reagents are more stable and release the boronic acid slowly into the reaction, keeping its instantaneous concentration low and minimizing decomposition.[10][12]
-
Optimize the base and solvent: Use anhydrous conditions where possible, as water can be a proton source. A weaker base may also slow the rate of protodeboronation.[8]
In-Depth Troubleshooting Guide
Problem 1: Low or No Conversion of Starting Material
If basic checks on reagent quality and inert atmosphere have been performed, a more detailed investigation into the reaction components is necessary.
Q: I've confirmed my setup is inert and reagents are fresh, but the reaction still fails. What specific components should I screen next?
A: A systematic screening of catalyst, ligand, base, and solvent is the logical next step. The electron-deficient and sterically-influenced nature of your substrate means that a "one-size-fits-all" catalyst system may not be optimal.
Catalyst & Ligand Screening: The choice of ligand is paramount. The ligand stabilizes the palladium center and modulates its reactivity. For your substrate, ligands that are both bulky and electron-donating are ideal as they promote the crucial, often rate-limiting, reductive elimination step.
| Catalyst System (Pd Source + Ligand) | Key Characteristics & Rationale |
| Pd(OAc)₂ + SPhos or XPhos | (Recommended Start) Buchwald biaryl phosphine ligands. Excellent for electron-deficient and sterically hindered aryl halides. Promotes fast reductive elimination.[2] |
| Pd₂(dba)₃ + P(t-Bu)₃ | A highly effective system for a wide range of aryl bromides and even chlorides, often working at room temperature. The tri-tert-butylphosphine ligand is very electron-rich.[3][13] |
| PdCl₂(dppf) | A common and robust catalyst. While perhaps less active than modern Buchwald systems for this specific substrate, it is a reliable workhorse and worth trying if others fail.[5] |
| PEPPSI™-type Precatalysts | These are N-Heterocyclic Carbene (NHC) based catalysts. NHCs are strong electron donors and can be very effective for challenging couplings.[1] |
Base & Solvent Optimization: The base activates the boronic acid, but its strength and solubility can dramatically impact the reaction outcome.
| Base | Solvent System | Considerations for Your Substrate |
| K₂CO₃ | Dioxane/H₂O, Toluene/H₂O | A good, mild starting point. Generally compatible with the methyl ester.[14] |
| Cs₂CO₃ | Dioxane, Toluene, THF | More soluble in organic solvents than K₂CO₃, often leading to faster reactions. Compatible with the ester.[10] |
| K₃PO₄ | Toluene, Dioxane (often anhydrous) | A strong base that is often highly effective. Can be used with or without water. Its use in anhydrous conditions can help suppress protodeboronation.[2] |
| KF | Dioxane, THF | A mild base that can be particularly effective and is very gentle on base-sensitive functional groups like your ester.[3] |
Problem 2: Significant Formation of Homocoupled Boronic Acid Byproduct
Q: My main impurity is the dimer of my boronic acid coupling partner (Ar'-Ar'). What causes this and how can it be stopped?
A: The formation of a boronic acid dimer, known as homocoupling, is typically caused by two main issues: the presence of oxygen or the use of a Pd(II) precatalyst without efficient reduction to the active Pd(0) state.[1][8]
-
Mechanism of Oxygen-Induced Homocoupling: Oxygen can re-oxidize the Pd(0) catalyst to Pd(II). This Pd(II) species can then catalyze the homocoupling of two molecules of the boronic acid.[8]
-
Solution: As stated before, rigorous degassing of the solvent and maintaining a strict inert atmosphere throughout the reaction is the most effective solution.[6]
-
-
Mechanism of Pd(II) Precatalyst-Induced Homocoupling: When using a Pd(II) source like Pd(OAc)₂ or PdCl₂, it must be reduced in situ to Pd(0) to enter the catalytic cycle. The boronic acid itself can act as the reductant, consuming two equivalents and forming the homocoupled dimer in the process.[8]
-
Solution: While some initial homocoupling may be unavoidable with Pd(II) precatalysts, ensuring the rest of the catalytic cycle is efficient can minimize this. Using a more active ligand that promotes rapid entry into the main cycle can help. Alternatively, starting with a Pd(0) source like Pd₂(dba)₃ or [Pd(PPh₃)₄] can sometimes circumvent this issue, though these catalysts may have their own stability and activity limitations.[13][15]
-
Problem 3: Difficult Purification
Q: I have obtained my product, but it is contaminated with residual boronic acid and/or its byproducts. Standard chromatography is not providing good separation. What purification strategies can I use?
A: Removing polar boron-containing impurities is a common challenge.
-
Aqueous Basic Wash: This is the most effective first step. During your workup, wash the organic layer with an aqueous solution of 1-2 M NaOH. This will convert the acidic boronic acid into its highly water-soluble sodium boronate salt, which will be extracted into the aqueous phase.[16] Your desired product, being an ester, should remain in the organic layer. Be mindful of contact time to avoid any potential hydrolysis of your product's ester group.
-
Complexation with Diols: Boronic acids are known to form stable cyclic esters with diols. You can try passing a solution of your crude product through a short plug of silica gel pre-treated with a diol like sorbitol, or by using a specialized boron-scavenging resin.
-
Recrystallization: If your product is a solid, recrystallization is an excellent method for removing impurities. Experiment with different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) to find suitable conditions.
Visualizing the Catalytic Cycle
Understanding the mechanism is key to effective troubleshooting. The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[17]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Recommended Starting Protocol
This protocol provides a robust starting point for the coupling of this compound. It should be optimized based on the specific boronic acid used and the troubleshooting guidance above.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or pinacol ester (1.2 - 1.5 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 - 3.0 equiv)
-
Anhydrous 1,4-Dioxane or Toluene
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid/ester (1.2-1.5 equiv), and finely ground K₃PO₄ (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vessel with a septum. Evacuate the flask under vacuum and backfill with Argon or Nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Reagent Addition: Under a positive pressure of inert gas, add Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., 1,4-Dioxane, to make a ~0.1 M solution with respect to the aryl bromide) via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath at 80-100 °C. Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and palladium black.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash with water, followed by 1 M aqueous NaOH to remove residual boronic acid, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. Miyaura Borylation Reaction [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of Methyl 5-bromo-2,3-difluorobenzoate
Welcome to the technical support center for the synthesis of Methyl 5-bromo-2,3-difluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important chemical intermediate. Here, we provide in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols based on established chemical principles and field-proven insights.
Troubleshooting Guide: Addressing Common Synthesis Challenges
This section addresses specific issues that may arise during the synthesis of this compound, providing probable causes and actionable solutions.
Problem 1: Low or No Yield in Fischer Esterification
You are attempting to synthesize this compound via Fischer esterification of 5-bromo-2,3-difluorobenzoic acid with methanol and an acid catalyst, but the yield is disappointingly low.
Causality Analysis:
The Fischer esterification is a reversible reaction.[1][2] The low yield is often due to the reaction reaching equilibrium with significant amounts of starting material remaining. The presence of two electron-withdrawing fluorine atoms on the benzene ring can also decrease the nucleophilicity of the carbonyl oxygen, making protonation by the acid catalyst less efficient and slowing down the reaction rate.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield in Fischer esterification.
Solutions:
-
Shift the Equilibrium:
-
Use a Large Excess of Methanol: Employing a significant molar excess of methanol (e.g., 10- to 100-fold) can effectively shift the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle.[2][3] In many lab procedures, methanol itself is used as the solvent.[4]
-
Remove Water: The water produced during the reaction can hydrolyze the ester product, shifting the equilibrium back to the starting materials. Removing water as it forms is a crucial strategy. This can be achieved using a Dean-Stark apparatus if a co-solvent like toluene is used, or by adding a dehydrating agent such as molecular sieves to the reaction mixture.[1]
-
-
Optimize the Catalyst:
-
Catalyst Choice and Amount: Concentrated sulfuric acid is a common and effective catalyst.[4] Ensure it is fresh and anhydrous, as water can deactivate the catalyst.[5] A typical catalytic amount is 1-5 mol%.[1] For substrates that are sensitive to strong acids, p-toluenesulfonic acid (p-TsOH) can be a milder alternative.
-
Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) in a sealed vessel can significantly reduce reaction times and improve yields by allowing the reaction to be heated above the boiling point of the solvent.[5][6]
-
-
Alternative Esterification Method: Thionyl Chloride
-
For sterically hindered or electron-deficient benzoic acids, conversion to the more reactive acyl chloride followed by reaction with methanol is a highly effective strategy. Thionyl chloride (SOCl₂) is commonly used for this purpose.[7][8] This two-step, one-pot procedure avoids the equilibrium limitations of Fischer esterification. The byproducts of the reaction with thionyl chloride, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion.[9][10]
-
Problem 2: Formation of Impurities
Your final product is contaminated with significant impurities, making purification difficult and reducing the overall yield.
Causality Analysis:
Impurities can arise from side reactions during the synthesis or from unreacted starting materials. The specific impurities depend on the synthetic route chosen.
Potential Impurities and Their Origins:
| Impurity | Probable Origin | Synthetic Route |
| Unreacted 5-bromo-2,3-difluorobenzoic acid | Incomplete esterification reaction. | Fischer Esterification |
| 3,5-dibromo-2,3-difluorobenzoic acid or its ester | Over-bromination during the synthesis of the starting material. | Both |
| Chlorinated byproducts | Use of HCl in a Sandmeyer-type reaction.[11] | Sandmeyer Reaction |
| Phenolic byproducts | Hydroxylation of the diazonium salt intermediate.[12] | Sandmeyer Reaction |
Solutions:
-
Purification of Starting Materials: Ensure the purity of the 5-bromo-2,3-difluorobenzoic acid before starting the esterification. If it was synthesized via bromination, it might contain dibrominated impurities.[13] Recrystallization or column chromatography of the starting acid may be necessary.
-
Work-up Procedure:
-
Neutralization: After the esterification reaction, a wash with a mild base like saturated sodium bicarbonate (NaHCO₃) solution is crucial to remove any unreacted carboxylic acid and the acid catalyst.[3][4]
-
Extraction and Washing: Proper liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate, diethyl ether) followed by washing with brine will help remove water-soluble impurities.[7]
-
-
Final Product Purification:
-
Column Chromatography: Silica gel column chromatography is an effective method for separating the desired ester from nonpolar impurities like dibrominated byproducts. A nonpolar eluent system, such as a mixture of hexanes and ethyl acetate, is typically used.[7][14]
-
Distillation: If the product is a liquid and thermally stable, vacuum distillation can be an effective purification method.
-
Problem 3: Low Yield in Sandmeyer Reaction Route
You are attempting to synthesize the target molecule via a Sandmeyer reaction starting from an amino-difluorobenzoic acid precursor, but the yield is low.
Causality Analysis:
The Sandmeyer reaction involves the formation of a diazonium salt from an aromatic amine, followed by its conversion to an aryl halide using a copper(I) salt catalyst.[15] Low yields can result from incomplete diazotization, decomposition of the diazonium salt, or competing side reactions.
Reaction Scheme: Sandmeyer Route
Caption: General scheme for the Sandmeyer reaction route.
Solutions:
-
Control of Diazotization Conditions:
-
Temperature: The diazotization step must be carried out at low temperatures (typically 0-5 °C) to prevent the premature decomposition of the unstable diazonium salt.[16]
-
Acidic Medium: A strong acid, such as sulfuric acid or hydrobromic acid, is essential for the formation of nitrous acid from sodium nitrite and for stabilizing the diazonium salt.[17] Using H₂SO₄ can help avoid the introduction of unwanted chloride ions.[11]
-
-
Minimizing Side Reactions:
-
Hydroxylation: The diazonium salt can react with water to form a phenol, which is a common side reaction.[12] Running the reaction in a concentrated acid solution and adding the diazonium salt solution to the copper bromide solution can minimize this.
-
Catalyst: Use of a copper(I) bromide (CuBr) catalyst is crucial for the Sandmeyer bromination.[15]
-
Frequently Asked Questions (FAQs)
Q1: Which is the best synthetic route for this compound?
A1: The choice of synthetic route depends on the available starting materials and the desired scale of the reaction.
-
Fischer Esterification: This is a straightforward, one-step reaction if 5-bromo-2,3-difluorobenzoic acid is readily available. It is generally a cost-effective method for large-scale production, but yield optimization might be required.
-
Thionyl Chloride Method: This is a highly effective alternative to Fischer esterification, especially for this electron-deficient substrate, as it avoids equilibrium issues and often gives higher yields.[7]
-
Sandmeyer Reaction: This route is advantageous if the corresponding amino-difluorobenzoic acid is a more accessible starting material. It is a powerful method for introducing a bromo group at a specific position on the aromatic ring.[15]
Q2: How do the fluorine substituents affect the esterification reaction?
A2: The two fluorine atoms are strongly electron-withdrawing, which has two main effects:
-
Increased Acidity: The carboxylic acid is more acidic, which is generally favorable for esterification.
-
Decreased Nucleophilicity: The electron-withdrawing nature of the fluorine atoms deactivates the carbonyl oxygen, making it less nucleophilic and thus harder to protonate by the acid catalyst. This can slow down the rate of reaction compared to non-fluorinated benzoic acids.[6] This is a key reason why more forcing conditions or alternative methods like using thionyl chloride might be necessary to achieve good yields.
Q3: What are the best practices for purifying the final product?
A3: A combination of techniques is often best:
-
Aqueous Work-up: After the reaction, quench with water and extract the product into an organic solvent. Wash the organic layer with a saturated NaHCO₃ solution to remove acidic components, followed by a brine wash to remove excess water.[3]
-
Drying: Dry the organic layer over an anhydrous drying agent like Na₂SO₄ or MgSO₄.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
-
Final Purification: For high purity, column chromatography on silica gel is recommended.[14] A gradient elution with hexanes and ethyl acetate is a good starting point.
Experimental Protocols
Protocol 1: Esterification using Thionyl Chloride (Recommended for High Yield)
This protocol is adapted from a similar procedure for a related compound and is recommended for its high efficiency.[7]
Materials:
-
5-bromo-2,3-difluorobenzoic acid
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen), dissolve 5-bromo-2,3-difluorobenzoic acid (1.0 eq) in anhydrous methanol (5-10 mL per gram of acid).
-
Cool the solution in an ice bath.
-
Slowly add thionyl chloride (2.0-4.0 eq) dropwise to the stirred solution. Caution: This reaction is exothermic and releases HCl and SO₂ gas. Perform this step in a well-ventilated fume hood.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (around 65 °C) for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and carefully remove the excess methanol and thionyl chloride under reduced pressure.
-
Dissolve the residue in ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with water, saturated NaHCO₃ solution (until effervescence ceases), and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate eluent system.
Protocol 2: Optimized Fischer Esterification
This protocol is based on standard Fischer esterification procedures, optimized for driving the reaction to completion.[1][3][4]
Materials:
-
5-bromo-2,3-difluorobenzoic acid
-
Methanol (anhydrous, large excess)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 5-bromo-2,3-difluorobenzoic acid (1.0 eq) in a large excess of anhydrous methanol (this will also serve as the solvent).
-
Carefully add concentrated sulfuric acid (2-5 mol%) dropwise to the stirred solution.
-
Attach a reflux condenser and heat the mixture to a gentle reflux for 4-8 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing ice water.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with saturated NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the product as described in Protocol 1.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. studylib.net [studylib.net]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. researchgate.net [researchgate.net]
- 6. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-BroMo-2,4-difluoro-benzoic acid Methyl ester synthesis - chemicalbook [chemicalbook.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 12. nsd.pku.edu.cn [nsd.pku.edu.cn]
- 13. CN109438214B - Preparation method of high-purity 5-bromo-2, 4-difluorobenzoic acid - Google Patents [patents.google.com]
- 14. methyl 3-bromo-5-fluoro-2-methylbenzoate synthesis - chemicalbook [chemicalbook.com]
- 15. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 16. EP0776877A1 - Process for the preparation of 1-bromo-3,5-difluorobenzene - Google Patents [patents.google.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
Common side reactions of "Methyl 5-bromo-2,3-difluorobenzoate"
Welcome to the technical support center for Methyl 5-bromo-2,3-difluorobenzoate (M5BDFB). This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common side reactions and experimental challenges encountered when using this versatile building block. Our focus is on the causality behind these issues and providing robust, field-proven solutions.
Understanding the Reactivity of this compound
This compound is a polyfunctionalized aromatic compound. Its reactivity is governed by three key features: the bromine atom, a prime site for metal-halogen exchange and cross-coupling reactions; the electron-deficient difluorinated phenyl ring; and the methyl ester, which is susceptible to nucleophilic attack and hydrolysis. Understanding the interplay of these functional groups is crucial for successful experimentation.
Troubleshooting Guide & FAQs
This guide is structured in a question-and-answer format to directly address specific issues you may encounter.
Category 1: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Buchwald-Hartwig)
Question 1: I am performing a Suzuki-Miyaura coupling with this compound and observing a significant amount of a debrominated byproduct, Methyl 2,3-difluorobenzoate. What is causing this, and how can I prevent it?
Answer:
This side reaction is known as hydrodehalogenation or simply dehalogenation, and it is a common pitfall in palladium-catalyzed cross-coupling reactions.[1][2][3]
Causality: The catalytic cycle of a Suzuki coupling involves the oxidative addition of the aryl bromide to a Pd(0) species. The resulting Pd(II) intermediate is supposed to undergo transmetalation with the boronic acid derivative. However, it can be intercepted by a hydride source, leading to reductive elimination of the debrominated product.
Potential hydride sources in your reaction mixture can include:
-
Solvents: Alcohols (like isopropanol) or even ethers (like THF) can act as hydride donors, especially at elevated temperatures.
-
Reagents: Formate salts (sometimes used as bases), or even the boronic acid/ester itself can be a source of hydrides.
-
Bases: Certain bases, especially those with β-hydrogens, can lead to the formation of palladium hydride species.[3]
Troubleshooting Steps:
-
Choice of Solvent:
-
Recommended: Use anhydrous, aprotic solvents like toluene, dioxane, or DMF.
-
Avoid: Protic solvents like alcohols if dehalogenation is a major issue.
-
-
Choice of Base:
-
Recommended: Use weaker, non-nucleophilic inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄.
-
Consider: If using a strong base is necessary, opt for one less prone to β-hydride elimination, like sodium tert-butoxide.
-
-
Reaction Temperature and Time:
-
Lower the reaction temperature to the minimum required for efficient coupling.
-
Monitor the reaction progress and stop it as soon as the starting material is consumed to prevent prolonged exposure to conditions that favor dehalogenation.
-
-
Palladium Catalyst and Ligand:
-
Ensure your palladium source is of high quality. Some aged palladium sources on carbon can be more prone to promoting hydrogenation/dehalogenation.
-
The choice of ligand can influence the relative rates of transmetalation versus dehalogenation. Sometimes, a more electron-donating and sterically hindered ligand can favor the desired coupling.
-
Question 2: My Suzuki coupling reaction is sluggish, and upon workup, I isolate the carboxylic acid (5-bromo-2,3-difluorobenzoic acid) instead of my desired product. What happened?
Answer:
You are observing saponification, which is the base-mediated hydrolysis of your methyl ester.[4][5][6][7][8]
Causality: Most cross-coupling reactions employ basic conditions to facilitate the catalytic cycle. Strong bases like NaOH, KOH, or even weaker bases in the presence of water at elevated temperatures, will attack the electrophilic carbonyl carbon of the ester, leading to its hydrolysis to the corresponding carboxylate salt. Acidic workup then protonates this salt to give the carboxylic acid.
Experimental Protocol to Minimize Saponification:
| Parameter | Recommendation | Rationale |
| Base | Use anhydrous K₂CO₃, Cs₂CO₃, or K₃PO₄. | These bases are generally less nucleophilic and have lower water content than hydroxides, reducing the rate of hydrolysis. |
| Solvent | Ensure you are using anhydrous solvents. | Water is a reactant in the hydrolysis reaction. |
| Temperature | Run the reaction at the lowest effective temperature. | The rate of hydrolysis increases with temperature. |
| Reaction Time | Minimize reaction time. | Prolonged reaction times increase the likelihood of ester hydrolysis. |
| Workup | Quench the reaction with a non-acidic aqueous solution (e.g., saturated NH₄Cl or water) before extraction if your product is base-sensitive. | An acidic workup will protonate the carboxylate byproduct, potentially complicating purification. |
Question 3: I am seeing a byproduct with a mass corresponding to the substitution of a fluorine atom with my nucleophile (or a derivative of my base). Is this possible?
Answer:
Yes, this is a nucleophilic aromatic substitution (SNAr) reaction, and it is a potential side reaction for highly electron-deficient aromatic rings like this one.[9][10][11][12][13]
Causality: The two fluorine atoms and the methyl ester group are strongly electron-withdrawing, making the aromatic ring susceptible to attack by strong nucleophiles. While the C-Br bond is the primary site for oxidative addition with palladium, strong nucleophiles present in the reaction (e.g., hydroxides, alkoxides from certain bases, or even some nitrogen nucleophiles in Buchwald-Hartwig couplings) can directly attack the ring and displace one of the fluorine atoms.
Logical Relationship Diagram for SNAr vs. Suzuki Coupling:
Caption: Favorable conditions for desired Suzuki coupling versus the SNAr side reaction.
Troubleshooting:
-
Base Selection: This is the most critical factor. Avoid strongly nucleophilic bases like NaOH, KOH, and alkoxides. Opt for carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄).
-
Temperature Control: SNAr reactions often have a higher activation energy than the desired coupling. Running the reaction at a lower temperature can significantly suppress this side reaction.
Category 2: Organometallic Reagent Formation and Use (e.g., Grignard or Organolithium Reagents)
Question 4: I am trying to form the Grignard reagent from this compound, but I am getting very low yields of my desired product after quenching with an electrophile. My main byproduct seems to be a dimer of my starting material.
Answer:
You are likely encountering two major side reactions: intermolecular reaction of the Grignard reagent with the ester of another molecule, and Wurtz-type coupling.
Causality:
-
Reaction with the Ester: Grignard reagents are potent nucleophiles and will readily add to esters.[14][15][16] In your case, as soon as a molecule of the Grignard reagent is formed, it can attack the ester of an unreacted molecule of this compound. This leads to the formation of a tertiary alcohol after a double addition, or other complex products.
-
Wurtz-type Coupling: This is the reaction of the formed Grignard reagent with the starting aryl bromide, leading to a biphenyl dimer.
Troubleshooting Workflow for Grignard Formation:
Caption: Decision-making workflow for troubleshooting Grignard reactions with M5BDFB.
Recommended Protocols:
-
Halogen-Metal Exchange (Preferred Method): Instead of using magnesium metal, perform a halogen-metal exchange at low temperature (-78 °C) using a pre-formed organometallic reagent like isopropylmagnesium chloride (i-PrMgCl) or n-butyllithium (n-BuLi). This allows for the rapid and clean formation of the Grignard or organolithium reagent at a temperature where it is too sluggish to react with the ester. The electrophile can then be added to this cold solution.
-
Barbier Conditions: If you must use magnesium metal, consider Barbier conditions. This involves adding magnesium to a mixture of your this compound and the electrophile. The Grignard reagent is formed in situ and is immediately trapped by the electrophile, keeping its concentration low and minimizing side reactions.
Category 3: Reactions Under Strongly Basic/High-Temperature Conditions
Question 5: I am attempting a reaction with a strong, non-nucleophilic base at high temperatures and getting a mixture of isomers. What could be happening?
Answer:
You are likely generating a benzyne intermediate through the elimination of HBr.[17][18][19][20][21]
Causality: Strong, sterically hindered bases (like LDA or NaNH₂) at elevated temperatures can deprotonate the aromatic ring at the position ortho to the bromine. Subsequent elimination of the bromide ion generates a highly reactive "benzyne" intermediate, which has a formal triple bond in the aromatic ring. A nucleophile present in the reaction mixture can then add to either end of this triple bond, leading to a mixture of regioisomers.
Mechanism of Benzyne Formation and Trapping:
-
Deprotonation: A strong base removes the proton at C4 (ortho to the bromine).
-
Elimination: The resulting carbanion expels the bromide ion to form the 2,3-difluoro-5-(methoxycarbonyl)benzyne intermediate.
-
Nucleophilic Attack: A nucleophile (Nu⁻) can attack either C5 or C6 of the benzyne, leading to two different regioisomeric products after protonation.
Prevention:
-
Avoid Strong, Non-nucleophilic Bases at High Temperatures: If your desired transformation does not require these conditions, avoid them.
-
Positional Blocking: If benzyne formation is unavoidable and problematic, consider if a starting material with a blocking group at the C4 position is available or could be synthesized.
-
Temperature Control: Benzyne formation is typically favored at higher temperatures. Perform your reaction at the lowest possible temperature.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. zenodo.org [zenodo.org]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Kinetic study of hydrolysis of benzoates. Part XXII. Variation of the ortho inductive, resonance and steric terms with temperature in the alkaline hydrolysis of substituted phenyl benzoates in aqueous 2.25 M Bu4NBr - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. chem.ch.huji.ac.il [chem.ch.huji.ac.il]
- 10. Reactions of Polyfluorobenzenes With Nucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. m.youtube.com [m.youtube.com]
- 16. youtube.com [youtube.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. researchgate.net [researchgate.net]
- 20. macmillan.princeton.edu [macmillan.princeton.edu]
- 21. quod.lib.umich.edu [quod.lib.umich.edu]
Technical Support Center: Preventing Dehalogenation of Methyl 5-bromo-2,3-difluorobenzoate in Coupling Reactions
Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the palladium-catalyzed cross-coupling of Methyl 5-bromo-2,3-difluorobenzoate. This particular substrate, while a valuable building block, is highly susceptible to a common and frustrating side reaction: hydrodehalogenation. Our goal is to provide you with a deep understanding of the underlying mechanisms and equip you with practical, field-proven strategies to maximize the yield of your desired coupled product while minimizing the formation of the dehalogenated byproduct, Methyl 2,3-difluorobenzoate.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental questions surrounding the dehalogenation of electron-deficient aryl halides.
Q1: What is hydrodehalogenation, and why is this compound so prone to it?
Hydrodehalogenation is a reductive process where the bromine atom on your starting material is replaced by a hydrogen atom, leading to a byproduct that lowers your overall yield.[1] this compound is particularly susceptible for two primary reasons:
-
Electronic Effects: The two fluorine atoms and the methyl ester group are strongly electron-withdrawing. This makes the ipso-carbon (the carbon attached to the bromine) highly electrophilic and accelerates the initial oxidative addition step to the Pd(0) catalyst.[2] However, this electron deficiency also makes the resulting Ar-Pd(II)-Br complex more susceptible to side reactions.
-
Substrate Reactivity: Aryl bromides are generally more reactive in oxidative addition than aryl chlorides, but less reactive than aryl iodides.[1] This intermediate reactivity can sometimes create a kinetic window where the undesired dehalogenation pathway can effectively compete with the desired transmetalation and reductive elimination steps.
Q2: What is the primary mechanism that causes hydrodehalogenation in my coupling reaction?
The most widely accepted mechanism involves the in-situ formation of a palladium-hydride (Pd-H) species.[1][3] This highly reactive intermediate can participate in a competing catalytic cycle. Instead of undergoing transmetalation with your coupling partner (e.g., a boronic acid), the Ar-Pd(II)-X intermediate can react with the Pd-H species, leading to reductive elimination of the unwanted Ar-H product.[1]
Q3: Where does the hydrogen atom for this side reaction come from?
The hydride source for the formation of the Pd-H species can be traced to several components within the reaction mixture:
-
Base: Strong bases, particularly alkoxides, can react with the palladium complex or other species to generate hydrides.
-
Solvent: Protic solvents like alcohols or even trace amounts of water are common culprits.[3][4] Water, often introduced with hygroscopic bases or reagents, has been identified as a possible hydrogen source.[4]
-
Reagents: The amine in a Buchwald-Hartwig reaction or the boronic acid in a Suzuki coupling can, under certain conditions, contribute to Pd-H formation.
Q4: How can I reliably detect and quantify the dehalogenated byproduct?
Accurate monitoring is key to effective troubleshooting. The dehalogenated byproduct can be detected and quantified using standard analytical techniques:
-
GC-MS and LC-MS: These are the most common methods for monitoring reaction progress and identifying byproducts by their mass-to-charge ratio.[5]
-
UHPLC-DAD-HRESIMS: For challenging separations where the byproduct and starting material have similar chromatographic behavior, Ultra-High-Performance Liquid Chromatography (UHPLC) using a pentafluorophenyl column coupled with high-resolution mass spectrometry offers excellent resolution and unambiguous identification.[6]
Section 2: Troubleshooting & Optimization Guide
If you are observing significant dehalogenation (>5-10%), a systematic approach to optimizing your reaction conditions is necessary.
Issue: My reaction shows significant dehalogenation. Is my catalyst/ligand system suboptimal?
Answer: Very likely. The choice of ligand is the most critical factor in suppressing dehalogenation. The goal is to select a ligand that promotes the desired C-C or C-N bond-forming reductive elimination significantly faster than the competing C-H bond formation.
Recommendations:
-
Switch to Bulky, Electron-Rich Ligands: For Suzuki and Buchwald-Hartwig reactions, bulky dialkylbiaryl phosphine ligands (Buchwald-type ligands) are the gold standard.[5] These ligands promote rapid reductive elimination, which is often the rate-limiting step for the desired product formation, thereby outcompeting the dehalogenation pathway.[7]
-
Consider N-Heterocyclic Carbenes (NHCs): NHC ligands are strong electron donors and can be highly effective in stabilizing the palladium catalyst and promoting the desired coupling, making them a viable alternative to phosphines.[5][8]
Issue: Could the base be the source of my problem?
Answer: Absolutely. The base is not just a passive reagent; it plays a critical role in the catalytic cycle and can be a direct or indirect source of hydrides.[5]
Recommendations:
-
Avoid Strong Alkoxide Bases: While effective for some couplings, bases like NaOtBu can promote dehalogenation, especially at elevated temperatures.
-
Use Weaker, Non-Nucleophilic Bases: Potassium phosphate (K₃PO₄) is an excellent first choice for sensitive substrates as it is generally less prone to generating hydride species.[5] Cesium carbonate (Cs₂CO₃) is another effective option.
-
Ensure Anhydrous Conditions: If using a solid base like K₃PO₄, ensure it is dry. Water can facilitate protodeboronation in Suzuki couplings and act as a hydrogen source for dehalogenation.[4][5]
Issue: I'm running the reaction hot to improve conversion, but dehalogenation is getting worse. Why?
Answer: Excessive heat can be detrimental. While higher temperatures can increase the rate of the desired reaction, they can also accelerate catalyst decomposition and undesired side reactions, including dehalogenation.[5] A thermally robust catalyst system is essential, but finding the optimal temperature is key.
Recommendations:
-
Screen Temperatures: Do not assume hotter is better. Screen a range of temperatures (e.g., 70°C, 90°C, 110°C) to find the "sweet spot" that maximizes product formation while minimizing the byproduct.[5]
-
Improve Catalyst Stability: A more robust ligand (as discussed above) will maintain catalytic activity for longer periods and at potentially lower temperatures, reducing the likelihood of degradation pathways that can contribute to dehalogenation.
Issue: My yield is low, and I see both dehalogenation and unreacted starting material. Could it be my boronic acid (in a Suzuki reaction)?
Answer: Yes. In Suzuki couplings, you are often fighting a battle on two fronts: dehalogenation of the aryl halide and decomposition of the boronic acid (protodeboronation).[5]
Recommendations:
-
Use High-Purity Boronic Acids: Impurities can negatively impact the catalyst.
-
Switch to Boronate Esters: If protodeboronation is suspected, switch to more stable boronate esters, such as pinacol (BPin) or MIDA esters.[5][9] These are generally more robust than the corresponding boronic acids and release the active species more slowly under the reaction conditions.
Section 3: Data & Visualization
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
This table provides a robust starting point for the Suzuki-Miyaura coupling of this compound, designed to minimize dehalogenation.
| Component | Recommended Condition | Rationale |
| Aryl Halide | This compound (1.0 equiv) | The limiting reagent. |
| Boronic Acid/Ester | Boronic Acid (1.2-1.5 equiv) or Pinacol Ester (1.2 equiv) | A slight excess of the nucleophile is standard. Using a stable boronate ester can prevent protodeboronation, a common side reaction.[5] |
| Palladium Precatalyst | G3/G4 Buchwald Precatalyst (e.g., SPhos-Pd-G3) or Pd₂(dba)₃ (1-3 mol %) | G-precatalysts ensure efficient generation of the active Pd(0) species.[10] Pd₂(dba)₃ is a reliable source of Pd(0). |
| Ligand | SPhos or XPhos (1.1-1.2 mol per mol of Pd) | Bulky, electron-rich biaryl phosphine ligands accelerate reductive elimination, favoring product formation over dehalogenation.[1][5] |
| Base | K₃PO₄ (2.0-3.0 equiv), finely ground and dried | A moderately strong, non-nucleophilic base that is less prone to causing dehalogenation compared to alkoxides.[5] Anhydrous conditions are crucial. |
| Solvent | Anhydrous Toluene, Dioxane, or CPME | Aprotic solvents that do not act as hydride donors.[1][5] Ensure the solvent is rigorously degassed. |
| Additives | Water (0-5 equiv, if needed for solubility/transmetalation) | While water can be a hydride source, a small, controlled amount is sometimes necessary for the Suzuki cycle. Start completely anhydrous and add water only if the reaction is sluggish.[1][5] |
| Temperature | 80-100 °C | A good starting range. Lower temperatures generally favor selectivity over speed. Screen for the optimal balance.[5] |
| Atmosphere | Inert (Nitrogen or Argon) | Oxygen can deactivate the Pd(0) catalyst, leading to side reactions like homocoupling.[5][10] |
Diagrams of Reaction Pathways
Caption: The desired catalytic cycle for Suzuki-Miyaura cross-coupling.
Caption: The competing pathway leading to the dehalogenated byproduct.
Section 4: Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling to Minimize Dehalogenation
This protocol uses a Buchwald precatalyst system, which is highly effective for challenging substrates.
-
Vessel Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid or pinacol ester (1.2 equiv), and finely ground, oven-dried K₃PO₄ (2.5 equiv).[1]
-
Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the SPhos-Pd-G3 precatalyst (2 mol %).
-
Solvent Addition: Add anhydrous, degassed toluene (or dioxane) to achieve a concentration of approximately 0.1-0.2 M with respect to the aryl bromide.[1]
-
Degassing: Seal the vessel and degas the mixture thoroughly. This can be done by bubbling argon or nitrogen through the stirred solution for 15-20 minutes or by subjecting it to three freeze-pump-thaw cycles.[1] This step is critical to remove oxygen.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block set to 90 °C.
-
Monitoring: Stir the reaction vigorously. Monitor the progress by taking small aliquots (under inert atmosphere) at regular intervals (e.g., 1h, 4h, 12h) and analyzing by LC-MS or GC-MS to check for the consumption of starting material and the formation of product versus the dehalogenated byproduct.
-
Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the palladium catalyst. Wash the filtrate with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to isolate the desired product.
Protocol 2: Small-Scale Parallel Screening for Optimization
To rapidly find the best conditions, a parallel screen is invaluable. Use 2 mL vials in a multi-well heating block.
-
Stock Solutions: Prepare stock solutions of your aryl bromide and solvent to ensure consistent dispensing.
-
Array Setup: In an array of vials, dispense the aryl bromide stock solution.
-
Variable Addition:
-
Ligand Screen: To different vials, add different ligands (e.g., SPhos, XPhos, RuPhos, an NHC ligand) along with a common Pd source like Pd₂(dba)₃.
-
Base Screen: To different vials, add different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) using your best ligand from the first screen.
-
Solvent Screen: Test different anhydrous solvents (e.g., Toluene, Dioxane, CPME, THF).
-
-
Execution: Add the remaining reagents (boronic ester, base, etc.), seal the vials, degas the array, and run all reactions at the same temperature.
-
Analysis: After a set time (e.g., 16 hours), quench all reactions and analyze the product-to-byproduct ratio in each vial by LC-MS. This will quickly identify the most promising conditions for scale-up.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fiveable.me [fiveable.me]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Detection of dehalogenation impurities in organohalogenated pharmaceuticals by UHPLC-DAD-HRESIMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. reddit.com [reddit.com]
Technical Support Center: Cross-Coupling of Methyl 5-bromo-2,3-difluorobenzoate
Welcome to the technical support guide for catalyst selection and troubleshooting in cross-coupling reactions involving Methyl 5-bromo-2,3-difluorobenzoate. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of C-C and C-N bond formation with this challenging substrate. The electron-withdrawing nature of the two fluorine atoms and the methyl ester group significantly influences the reactivity of the C-Br bond, making careful selection of the catalytic system paramount for success.
This guide provides field-proven insights, detailed protocols, and troubleshooting advice to help you achieve high yields and minimize side reactions in your experiments.
General Catalyst Selection Strategy
The substrate, this compound, is an electron-deficient aryl bromide. This electronic property generally facilitates the oxidative addition step, which is often the rate-limiting step in palladium-catalyzed cross-coupling reactions.[1][2] However, the overall success of the reaction depends on a delicate balance between all steps of the catalytic cycle. The choice of ligand, base, and solvent is therefore critical.
The following decision tree provides a high-level overview for selecting a starting point for your catalytic system based on the desired transformation.
Caption: Catalyst selection workflow for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the best initial catalyst system for a Suzuki-Miyaura coupling with this substrate?
A1: For the Suzuki-Miyaura coupling of an electron-deficient aryl bromide like this compound, the primary challenge is often not the initial oxidative addition but ensuring efficient transmetalation and reductive elimination.[3] Therefore, a robust catalyst system is required.
A highly recommended starting point involves a palladium precursor combined with a bulky, electron-rich biarylphosphine ligand.[4] These ligands stabilize the palladium center, promote the desired catalytic steps, and can be effective at low catalyst loadings.[4][5] A strong, non-nucleophilic inorganic base is crucial to facilitate the transmetalation step, which can be sluggish with electron-deficient partners.[3][6]
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Component | Recommendation | Rationale |
| Palladium Source | Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%) | Readily available and effective precursors for generating the active Pd(0) catalyst in situ.[7] |
| Ligand | SPhos (4 mol%) or XPhos (4 mol%) | Bulky, electron-rich ligands that accelerate reductive elimination and stabilize the active catalyst, preventing decomposition.[4][7] |
| Base | K₃PO₄ (2-3 equiv) or Cs₂CO₃ (2-3 equiv) | Strong bases that effectively promote the transmetalation step without causing significant hydrolysis of the ester.[6] |
| Solvent | 1,4-Dioxane/H₂O (e.g., 10:1) or Toluene/H₂O | Aprotic polar solvents are standard. A small amount of water is often beneficial for the Suzuki reaction mechanism.[6][8] |
| Temperature | 80–110 °C | Sufficient thermal energy to drive the reaction to completion in a reasonable timeframe.[6] |
Q2: Which catalyst system should I use for a Buchwald-Hartwig amination?
A2: The Buchwald-Hartwig amination is a powerful method for C-N bond formation.[9] Your substrate is well-suited for this reaction. The key to success lies in the combination of a suitable palladium source, a highly effective ligand, and an appropriate base.
For this transformation, modern palladium precatalysts, which are air-stable and generate the active LPd(0) species reliably upon exposure to a base, are highly recommended.[10] The ligand choice is critical; sterically hindered phosphines have proven to be the most effective.[11][12] A strong base is required for the deprotonation of the amine, which precedes its coordination to the palladium center.[10]
CAUTION: The methyl ester in your substrate may be sensitive to hydrolysis under strongly basic conditions, especially at elevated temperatures. If you observe ester hydrolysis, consider using a milder base like Cesium Carbonate (Cs₂CO₃) or running the reaction at a lower temperature, though this may require longer reaction times or higher catalyst loading.[13][14]
Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination
| Component | Recommendation | Rationale |
| Palladium Source | XPhos Pd G3 (1-2 mol%) or [Pd(allyl)Cl]₂ (1 mol%) | Air-stable precatalysts that provide reliable generation of the active catalyst.[10][12] |
| Ligand | XPhos or t-BuXPhos (if using [Pd(allyl)Cl]₂) | Sterically demanding ligands that facilitate both C-N bond-forming reductive elimination and are robust.[11][12] |
| Base | NaOtBu (1.2-1.5 equiv) or LHMDS (1.2-1.5 equiv) | Strong, non-nucleophilic bases required to deprotonate the amine and facilitate the catalytic cycle.[10] |
| Solvent | Toluene or 1,4-Dioxane | Aprotic solvents that are standard for this transformation.[12] |
| Temperature | 80–100 °C | Typical temperature range for Buchwald-Hartwig aminations.[10] |
Q3: What are the best conditions for a Sonogashira coupling with this substrate?
A3: The Sonogashira coupling is the most common method for forming a C(sp²)-C(sp) bond. The classic conditions involve a palladium catalyst, a copper(I) salt as a co-catalyst, and an amine base.[15]
Given the electron-deficient nature of your aryl bromide, the reaction should proceed readily. Standard catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are often sufficient. The copper(I) iodide is believed to facilitate the reaction by forming a copper(I) acetylide intermediate, which then undergoes transmetalation to the palladium center.[16]
A potential side reaction is the copper-catalyzed homocoupling of the terminal alkyne (Glaser coupling).[16] If this is a significant issue, copper-free Sonogashira protocols should be considered. These often require a more specialized ligand and a stronger base.[17]
Table 3: Recommended Starting Conditions for Sonogashira Coupling
| Component | Recommendation | Rationale |
| Palladium Source | PdCl₂(PPh₃)₂ (1-3 mol%) | A common and effective catalyst for Sonogashira couplings. |
| Co-catalyst | CuI (1-5 mol%) | Facilitates the reaction by forming a copper acetylide intermediate.[16] |
| Ligand | PPh₃ (if not included in Pd source) | Triphenylphosphine is a standard ligand for this reaction. |
| Base | Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) | Acts as both the base and often as the solvent.[15] |
| Solvent | THF or DMF (if the amine base is not used as solvent) | Polar aprotic solvents to ensure solubility of all components. |
| Temperature | Room Temperature to 60 °C | Sonogashira couplings can often be run under mild thermal conditions.[17] |
Troubleshooting Guide
Even with an optimized catalyst system, challenges can arise. This section addresses common problems in a question-and-answer format.
Caption: A logical workflow for troubleshooting failed cross-coupling reactions.
Q4: My reaction is not working (low to no yield). What are the first things I should check?
A4: When a cross-coupling reaction fails, a systematic approach is best.[3]
-
Catalyst Activity: The most common issue is inactive catalyst. The active Pd(0) species is sensitive to oxygen. If you are using a Pd(II) source, it must be reduced in situ. The formation of "palladium black" is a visual indicator of catalyst decomposition.[18] Ensure your solvents are rigorously degassed and the reaction is maintained under an inert atmosphere (Argon or Nitrogen).[6] Consider using a fresh bottle of palladium precursor and ligand, or switching to a more robust, air-stable precatalyst.[3]
-
Reagent Quality: Verify the purity of your starting materials. For Suzuki couplings, boronic acids can degrade over time via protodeboronation, especially in the presence of moisture.[6]
-
Base and Solvent: Ensure you are using the correct base and that it is anhydrous if required. The solvent must also be anhydrous and of sufficient purity.
Q5: I am observing a significant amount of a byproduct where the bromine has been replaced by hydrogen (hydrodehalogenation). How can I prevent this?
A5: Hydrodehalogenation (or protodehalogenation) is a common side reaction, particularly with electron-deficient aryl halides.[18][19] The source of the hydride (H⁻) can be trace water, solvent (like alcohols), or even the base.[2][19]
-
Use Anhydrous Conditions: Ensure your solvent is dry and that your reagents (especially the base) are anhydrous.
-
Optimize the Base: Strong bases like hydroxides or alkoxides can sometimes promote this side reaction. Using an anhydrous inorganic base like K₃PO₄ or Cs₂CO₃ is often a better choice.[18]
-
Ligand Choice: Using bulky, electron-rich ligands can accelerate the desired cross-coupling pathway, outcompeting the hydrodehalogenation side reaction.[18]
Q6: For my Suzuki coupling, the main byproduct is from the homocoupling of my boronic acid. How do I minimize this?
A6: The homocoupling of boronic acids (e.g., forming a biaryl from two molecules of your boronic acid) is typically promoted by the presence of oxygen and Pd(II) species.[2]
-
Rigorous Degassing: This is the most critical factor. Ensure your solvent is thoroughly degassed (e.g., by three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes). Maintain a positive pressure of inert gas throughout the reaction setup and duration.[6]
-
Use a Pd(0) Source: Starting with a Pd(0) source like Pd₂(dba)₃ or using a precatalyst that rapidly generates Pd(0) can help minimize the amount of Pd(II) present at the start of the reaction, which can initiate homocoupling.[2][20]
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a reliable starting point for the coupling of this compound with a generic arylboronic acid. Optimization may be necessary for specific substrates.
Reagents & Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.2 - 1.5 equiv)
-
Pd(OAc)₂ (0.02 equiv, 2 mol%)
-
SPhos (0.04 equiv, 4 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous (3.0 equiv)
-
1,4-Dioxane and Water, degassed
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and anhydrous K₃PO₄ (3.0 equiv).[6]
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[6]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor (Pd(OAc)₂) and the SPhos ligand.[21]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O in a 10:1 ratio) via syringe. The typical concentration is 0.1 - 0.5 M with respect to the aryl bromide.[7]
-
Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir vigorously.[22]
-
Monitoring: Monitor the reaction's progress by a suitable method such as TLC, GC-MS, or LC-MS until the starting material is consumed.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine to remove the inorganic salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
References
- 1. reddit.com [reddit.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. researchgate.net [researchgate.net]
- 12. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. DSpace [repository.kaust.edu.sa]
- 16. researchgate.net [researchgate.net]
- 17. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. reddit.com [reddit.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
"Methyl 5-bromo-2,3-difluorobenzoate" reaction temperature and time optimization
Welcome to the Technical Support Center for the synthesis of Methyl 5-bromo-2,3-difluorobenzoate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to ensure a successful and efficient synthesis. Our approach is grounded in established chemical principles and field-proven expertise to help you navigate the nuances of this specific reaction.
I. Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis of this compound.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the esterification of 5-bromo-2,3-difluorobenzoic acid are often traced back to one of several factors:
-
Incomplete Reaction: The esterification reaction is an equilibrium process. To drive the reaction towards the product, it is crucial to effectively remove the water formed during the reaction. If water is not removed, the equilibrium will not favor the ester, leading to low conversion.
-
Troubleshooting:
-
Ensure your reagents, especially the methanol and solvent, are anhydrous.
-
Use a sufficient excess of methanol, which acts as both a reagent and a solvent, to shift the equilibrium.
-
Employ a dehydrating agent like thionyl chloride (SOCl₂) or a strong protic acid catalyst such as concentrated sulfuric acid (H₂SO₄). Thionyl chloride reacts with water to form gaseous HCl and SO₂, effectively removing it from the reaction mixture.
-
-
-
Sub-optimal Reaction Temperature: The reaction rate is highly dependent on temperature. If the temperature is too low, the reaction may not proceed to completion within a reasonable timeframe.
-
Troubleshooting: Ensure the reaction mixture is maintained at the reflux temperature of methanol (approximately 65°C) for a sufficient duration.
-
-
Impure Starting Material: The presence of impurities in the 5-bromo-2,3-difluorobenzoic acid can interfere with the reaction.
-
Troubleshooting: Confirm the purity of your starting material using techniques like NMR or melting point analysis. If necessary, purify the starting material by recrystallization.
-
-
Inefficient Work-up: Product loss during the extraction and purification steps can significantly impact the final yield.
-
Troubleshooting:
-
Ensure complete extraction of the product from the aqueous layer by performing multiple extractions with a suitable organic solvent (e.g., ethyl acetate).
-
Minimize product loss during solvent removal by using a rotary evaporator at a controlled temperature and pressure.
-
Optimize the purification method (e.g., column chromatography or recrystallization) to maximize recovery.
-
-
Q2: I am observing multiple spots on my TLC plate, indicating the presence of impurities. What are the likely side products?
A2: The formation of side products is a common challenge. In this synthesis, you might encounter:
-
Unreacted Starting Material: The most common "impurity" is the unreacted 5-bromo-2,3-difluorobenzoic acid. This is usually due to an incomplete reaction (see Q1).
-
Hydrolysis of the Ester: During the work-up, if the product is exposed to aqueous acidic or basic conditions for an extended period, the ester can hydrolyze back to the carboxylic acid.[1]
-
Troubleshooting: Neutralize the reaction mixture promptly during work-up and minimize the contact time with aqueous layers.
-
-
Formation of an Acid Anhydride: Although less common in the presence of excess methanol, two molecules of the carboxylic acid can condense to form an anhydride, especially at elevated temperatures with a dehydrating agent.
-
Troubleshooting: This is generally minimized by using a large excess of methanol.
-
Q3: The reaction seems to have stalled; the starting material is not being consumed after several hours. What should I do?
A3: A stalled reaction can be frustrating. Here are some steps to diagnose and resolve the issue:
-
Catalyst Inactivity: If using an acid catalyst like sulfuric acid, ensure it is of appropriate concentration and has not been deactivated. If using thionyl chloride, it can degrade upon exposure to moisture; use a fresh bottle or a recently opened one.
-
Insufficient Temperature: Verify the reaction temperature. The reflux temperature of methanol should be around 65°C. A lower temperature will result in a significantly slower reaction rate.
-
Poor Mixing: Ensure the reaction mixture is being stirred efficiently to ensure proper mixing of the reactants and catalyst.
II. Reaction Temperature and Time Optimization
Optimizing the reaction temperature and time is critical for maximizing yield and minimizing side product formation. Below is a systematic approach to achieve this.
Experimental Workflow for Optimization
This workflow is designed to identify the optimal conditions for the esterification of 5-bromo-2,3-difluorobenzoic acid.
Caption: Workflow for optimizing reaction temperature and time.
Data Summary: Expected Outcomes
The following table summarizes the expected outcomes from the optimization experiments. The goal is to find the shortest reaction time at the lowest effective temperature that gives a high conversion and purity.
| Experiment | Temperature (°C) | Time (hours) | Expected Conversion (%) | Notes |
| 1 | 65 | 2 | 70-80 | Reaction may be incomplete. |
| 2 | 65 | 4 | >95 | Likely optimal time at reflux. |
| 3 | 65 | 6 | >95 | Longer time may not significantly increase yield. |
| 4 | 55 | 6 | 60-70 | Lower temperature requires significantly longer time. |
Based on data from similar reactions, a reaction time of 4 hours at 65°C is expected to provide a high yield of the desired product with minimal side product formation.[2]
III. Detailed Experimental Protocol
This section provides a detailed, step-by-step protocol for the synthesis of this compound based on established methods for analogous compounds.[2]
Materials:
-
5-bromo-2,3-difluorobenzoic acid
-
Anhydrous methanol (MeOH)
-
Thionyl chloride (SOCl₂) or concentrated sulfuric acid (H₂SO₄)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-2,3-difluorobenzoic acid (1.0 eq).
-
Reagent Addition: Add anhydrous methanol (10-20 volumes, e.g., for 1 g of starting material, use 10-20 mL of methanol). The large excess of methanol serves as both the solvent and a reagent to drive the equilibrium.
-
Catalyst Addition: While stirring, slowly add the catalyst.
-
Method A (Thionyl Chloride): Carefully add thionyl chloride (2.0-4.0 eq) dropwise to the stirred suspension at room temperature. The addition is exothermic and will generate HCl gas.
-
Method B (Sulfuric Acid): Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the stirred mixture.
-
-
Reaction: Heat the reaction mixture to reflux (approximately 65°C) and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker containing ice water.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of methanol used).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent (e.g., methanol/water).
IV. Mechanistic Insights and Potential Pitfalls
Understanding the reaction mechanism is key to effective troubleshooting.
Reaction Mechanism: Fischer Esterification
The synthesis of this compound from its corresponding carboxylic acid and methanol is a classic example of a Fischer esterification.
Caption: Mechanism of Acid-Catalyzed Fischer Esterification.
Causality Behind Experimental Choices:
-
Acid Catalyst: The acid catalyst (H⁺) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the weakly nucleophilic methanol.
-
Excess Methanol: As the reaction is an equilibrium, a large excess of a reactant (methanol) is used to drive the reaction forward according to Le Châtelier's principle.
-
Removal of Water: The removal of water, a product of the reaction, also shifts the equilibrium towards the formation of the ester. Thionyl chloride is particularly effective as it reacts irreversibly with any water present.
Influence of the 2,3-Difluoro Substitution Pattern
The two adjacent fluorine atoms on the benzene ring are strong electron-withdrawing groups. This has two main effects:
-
Increased Acidity: The electron-withdrawing nature of the fluorine atoms increases the acidity of the carboxylic acid, which can facilitate the initial protonation step.
-
Electronic Effects on Reactivity: While the electron-withdrawing groups activate the carbonyl carbon towards nucleophilic attack, they can also influence the overall reaction rate. Studies on the esterification of various fluorinated benzoic acids have shown that the position of the fluorine atoms can impact the reaction yield.[3] However, 2,3-difluorobenzoic acid has been shown to undergo esterification effectively.
V. References
-
ChemicalBook. (n.d.). 5-BroMo-2,4-difluoro-benzoic acid Methyl ester synthesis. Retrieved January 6, 2026, from --INVALID-LINK--
-
BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. Retrieved January 6, 2026, from --INVALID-LINK--
-
RSC Publishing. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. Retrieved January 6, 2026, from --INVALID-LINK--
References
- 1. byjus.com [byjus.com]
- 2. 5-BroMo-2,4-difluoro-benzoic acid Methyl ester synthesis - chemicalbook [chemicalbook.com]
- 3. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting Low Conversion in Methyl 5-bromo-2,3-difluorobenzoate Synthesis
Welcome to the technical support center for the synthesis of Methyl 5-bromo-2,3-difluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the esterification of 5-bromo-2,3-difluorobenzoic acid. Our approach is rooted in mechanistic principles to empower you to not only solve immediate issues but also to build robust and reproducible synthetic protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am experiencing very low conversion of 5-bromo-2,3-difluorobenzoic acid to the methyl ester. What are the most likely causes?
Low conversion in a Fischer esterification is a common issue that typically points to problems with reaction equilibrium, catalyst activity, or the presence of inhibitors.[1][2]
-
Presence of Water: The Fischer esterification is a reversible condensation reaction that produces water as a byproduct.[3][4] An excess of water in the reaction mixture, either introduced with reagents or generated during the reaction, can shift the equilibrium back towards the starting materials, thus reducing the yield of the ester.[1][2][4] The catalytic activity of protonic acids like sulfuric acid can be significantly inhibited by water, with some studies showing a loss of up to 90% of catalytic activity.[5][6] This is due to the preferential solvation of the catalytic protons by water over methanol.[5][6]
-
Inactive or Insufficient Catalyst: A strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is crucial for protonating the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack by methanol.[7][8][9] If the catalyst is old, has absorbed moisture, or is used in insufficient quantities, the reaction rate will be impractically slow.
-
Suboptimal Reaction Temperature: Heat is required to provide the activation energy for the reaction.[3] If the temperature is too low, the reaction will proceed very slowly. Conversely, excessively high temperatures can lead to side reactions or decomposition of the starting material or product.
-
Insufficient Reaction Time: Esterification reactions, particularly with sterically hindered or electronically deactivated substrates, can be slow.[1] It's possible the reaction has not been allowed to proceed for a sufficient duration to reach equilibrium.
Q2: How does the structure of 5-bromo-2,3-difluorobenzoic acid specifically impact the esterification reaction?
The electronic properties of the substituents on the aromatic ring play a significant role. The two fluorine atoms and the bromine atom are all electron-withdrawing groups. This has two main competing effects:
-
Increased Acidity: The electron-withdrawing groups increase the acidity of the carboxylic acid proton, which might suggest that the acid is more reactive.
-
Deactivation of the Carbonyl Carbon: More significantly, these groups pull electron density away from the carbonyl carbon, making it less electrophilic and therefore less susceptible to nucleophilic attack by the alcohol (methanol). This deactivating effect is often the dominant factor, leading to a slower reaction rate compared to benzoic acid itself.
Therefore, you may find that this substrate requires more forcing conditions (e.g., higher catalyst loading, higher temperature, or longer reaction times) than a simple benzoic acid.
Q3: What are the immediate troubleshooting steps I should take to improve my low yield?
Here is a systematic approach to address low conversion:
-
Ensure Anhydrous Conditions:
-
Verify Catalyst Activity and Loading:
-
Use a fresh bottle of concentrated sulfuric acid or another suitable acid catalyst.
-
Ensure you are using a catalytic amount, typically 1-5 mol% relative to the carboxylic acid. For a deactivated substrate like this, you may need to be on the higher end of this range.
-
-
Optimize Reaction Conditions:
-
Increase the reaction temperature. Refluxing the methanol is a common and effective strategy.
-
Extend the reaction time. Monitor the reaction progress by Thin Layer Chromatography (TLC) or another analytical technique to determine when the reaction has reached completion.
-
-
Utilize Le Châtelier's Principle:
Q4: I am observing the formation of side products. What are they likely to be and how can I minimize them?
While the Fischer esterification is generally a clean reaction, side products can form, especially under harsh conditions.
-
Decomposition: At very high temperatures, the aromatic ring, particularly with multiple halogen substituents, could potentially undergo decomposition, leading to a complex mixture of byproducts.
-
Ether Formation: Although less common under these conditions, at very high temperatures and with a high concentration of acid catalyst, methanol could dehydrate to form dimethyl ether.
To minimize side products, it is crucial to find the optimal balance of temperature and reaction time. Avoid excessively high temperatures and monitor the reaction to stop it once the starting material is consumed, preventing prolonged exposure of the product to the reaction conditions.
Q5: My reaction seems to have worked, but I am having trouble with the work-up and purification. What is the recommended procedure?
A typical work-up procedure for a Fischer esterification involves:
-
Neutralization: After cooling the reaction mixture, it is crucial to neutralize the acid catalyst. This is typically done by pouring the reaction mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Be cautious as this will generate CO₂ gas.
-
Extraction: The ester product can then be extracted from the aqueous layer using a water-immiscible organic solvent such as ethyl acetate or dichloromethane.
-
Washing: The organic layer should be washed sequentially with water and then brine (a saturated aqueous solution of NaCl) to remove any remaining water-soluble impurities and to aid in the separation of the layers.
-
Drying and Concentration: The organic layer is then dried over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by techniques such as recrystallization or flash column chromatography on silica gel.[11][12]
Experimental Protocols & Data
Protocol 1: Standard Fischer Esterification
A general procedure for the synthesis of this compound is as follows:
-
To a solution of 5-bromo-2,3-difluorobenzoic acid (1.0 eq) in methanol (10-20 eq), add concentrated sulfuric acid (0.05 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and stir for 4-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.
-
Purify by column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization.
Table 1: Troubleshooting Guide - Cause and Effect
| Observation | Potential Cause | Recommended Action |
| Low Conversion (<50%) | Presence of water | Use anhydrous reagents and glassware; add molecular sieves.[1][10] |
| Inactive/insufficient catalyst | Use fresh catalyst; increase catalyst loading to 3-5 mol%. | |
| Insufficient reaction time/temp | Increase reaction time and/or temperature (reflux). Monitor by TLC. | |
| Reversible reaction equilibrium | Use a large excess of methanol (at least 10 equivalents).[4][7] | |
| Multiple Spots on TLC | Side reactions/decomposition | Avoid excessive temperatures; monitor reaction and work up upon completion. |
| Incomplete reaction | Increase reaction time or temperature. | |
| Emulsion during work-up | - | Add brine during the aqueous wash to help break the emulsion.[11] |
| Product is an oil | Low melting point solid or oil | Purify by column chromatography.[11] |
Visualizing the Process
Diagram 1: Fischer Esterification Mechanism
Caption: Mechanism of Acid-Catalyzed Fischer Esterification.
Diagram 2: Troubleshooting Workflow
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. quora.com [quora.com]
- 3. scienceready.com.au [scienceready.com.au]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. daneshyari.com [daneshyari.com]
- 6. researchgate.net [researchgate.net]
- 7. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Fischer Esterification [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Effect of base and solvent on "Methyl 5-bromo-2,3-difluorobenzoate" reactivity
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with Methyl 5-bromo-2,3-difluorobenzoate. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and detailed protocols in a direct question-and-answer format to address the specific challenges you may encounter during your experiments. Our focus is on the critical role of base and solvent selection in modulating the reactivity of this versatile building block in key synthetic transformations.
Understanding the Reactivity of this compound
This compound is a unique substrate characterized by a bromine atom positioned for cross-coupling reactions and two electron-withdrawing fluorine atoms ortho and meta to the bromine. These fluorine atoms, along with the methyl ester group, significantly influence the electron density of the aromatic ring, rendering it electron-deficient. This electronic nature dictates its reactivity in common synthetic transformations such as Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution (SNAr).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Suzuki-Miyaura Cross-Coupling Reactions
Question 1: I am planning a Suzuki-Miyaura coupling with this compound. Which base should I start with?
Answer: The choice of base is critical for a successful Suzuki-Miyaura coupling as it facilitates the crucial transmetalation step by forming a more nucleophilic boronate species.[1] For an electron-deficient aryl bromide like this compound, a good starting point is a moderately strong inorganic base.
| Base | Typical Equivalents | Key Considerations & Rationale |
| Potassium Carbonate (K₂CO₃) | 2.0 - 3.0 | A robust, cost-effective, and commonly used base. Its moderate strength is often sufficient for activating the boronic acid without promoting significant side reactions.[1] |
| Sodium Carbonate (Na₂CO₃) | 2.0 - 3.0 | Similar to K₂CO₃, it is a widely applicable and economical choice. Differences in solubility compared to K₂CO₃ might influence reaction kinetics in certain solvents.[1] |
| Potassium Phosphate (K₃PO₄) | 2.0 - 3.0 | A stronger base that can be particularly effective for more challenging couplings or with less reactive boronic acids.[2] |
| Cesium Carbonate (Cs₂CO₃) | 2.0 - 3.0 | Often provides excellent yields, especially with sterically hindered or electronically challenging substrates. Its higher solubility in organic solvents can be advantageous.[1][2] |
Troubleshooting Tip: If you observe low conversion, consider switching to a stronger base like K₃PO₄ or Cs₂CO₃. Conversely, if you notice significant protodeboronation (loss of the boronic acid group), a milder base like sodium bicarbonate (NaHCO₃) could be beneficial, although longer reaction times or higher temperatures may be required.
Question 2: What is the best solvent system for a Suzuki-Miyaura coupling with this substrate?
Answer: The solvent plays a crucial role in solubilizing the reactants and catalyst, and its polarity can influence the reaction rate. A mixture of an organic solvent and water is typically employed.
| Solvent System (v/v) | Typical Temperature (°C) | Key Considerations & Rationale |
| 1,4-Dioxane / Water (4:1 to 10:1) | 80 - 100 | A very common and effective solvent system for a wide range of Suzuki couplings. The water component is essential for the activity of inorganic bases. |
| Toluene / Water (e.g., 10:1) | 80 - 110 | Another widely used system, particularly for reactions requiring higher temperatures. |
| Tetrahydrofuran (THF) / Water (e.g., 4:1) | 60 - 70 | A good choice for reactions that proceed at lower temperatures. |
| Acetonitrile (MeCN) / Water (e.g., 4:1) | 70 - 80 | Can be an effective solvent, but it's important to note that acetonitrile can sometimes act as a ligand for palladium, potentially inhibiting the catalyst. |
Troubleshooting Tip: Poor solubility of your reactants can lead to a stalled reaction. If you observe this, increasing the proportion of the organic solvent or switching to a more polar aprotic solvent like DMF (in combination with water) might be beneficial. Always ensure your solvents are thoroughly degassed to prevent catalyst oxidation.
Buchwald-Hartwig Amination
Question 3: I am attempting a Buchwald-Hartwig amination with this compound. Which base is recommended?
Answer: The base in a Buchwald-Hartwig amination is crucial for deprotonating the amine, allowing it to coordinate to the palladium center.[3] The choice of base is highly dependent on the pKa of the amine being coupled.
| Base | Typical Equivalents | Suitable for Amines | Key Considerations & Rationale |
| Sodium tert-butoxide (NaOtBu) | 1.2 - 2.0 | Primary and secondary alkyl and aryl amines | A strong, commonly used base that is effective for a wide range of amines. However, it can be too harsh for substrates with sensitive functional groups. |
| Lithium bis(trimethylsilyl)amide (LHMDS) | 1.2 - 2.0 | Primary and secondary amines, amides | Another strong base that is often used when NaOtBu fails. It is particularly useful for less nucleophilic amines. |
| Cesium Carbonate (Cs₂CO₃) | 1.5 - 2.5 | Anilines, heterocycles | A milder inorganic base that is well-suited for more acidic amines and can be a good choice for sensitive substrates.[4] |
| Potassium Phosphate (K₃PO₄) | 1.5 - 2.5 | Anilines, heterocycles | Similar to Cs₂CO₃, it is a milder alternative to alkoxide bases. |
Troubleshooting Tip: A common side reaction in Buchwald-Hartwig amination is hydrodehalogenation, where the aryl bromide is reduced. This can sometimes be mitigated by changing the base. If you are using a strong base like NaOtBu and observing this side product, switching to a weaker inorganic base like Cs₂CO₃ or K₃PO₄ may solve the problem.
Question 4: Which solvent should I use for the Buchwald-Hartwig amination of this substrate?
Answer: The solvent choice in Buchwald-Hartwig amination is critical for both solubility and catalytic activity. Aprotic, non-coordinating solvents are generally preferred.
| Solvent | Typical Temperature (°C) | Key Considerations & Rationale |
| Toluene | 80 - 110 | A very common and effective solvent for Buchwald-Hartwig reactions. |
| 1,4-Dioxane | 80 - 100 | Another popular choice, often used interchangeably with toluene. |
| Tetrahydrofuran (THF) | 60 - 70 | Suitable for reactions that can proceed at lower temperatures. |
| tert-Amyl alcohol (t-AmOH) | 90 - 110 | Can be beneficial in certain cases, particularly with challenging substrates, as it can help to solubilize the base and reactants. |
Troubleshooting Tip: Chlorinated solvents, acetonitrile, and pyridine should be avoided as they can inhibit the palladium catalyst. If your reaction is sluggish, ensure your solvent is anhydrous, as water can negatively impact the reaction.
Nucleophilic Aromatic Substitution (SNAr)
Question 5: Can I perform a Nucleophilic Aromatic Substitution (SNAr) on this compound? Which position will be the most reactive?
Answer: Yes, SNAr is a viable reaction pathway for this substrate. The two fluorine atoms and the methyl ester group are electron-withdrawing, which activates the aromatic ring towards nucleophilic attack. In SNAr reactions of polyhalogenated aromatics, the position with the most activating groups ortho and para is generally the most reactive. For this compound, the C-F bond at the 2-position is activated by the para-bromo and meta-ester groups, while the C-F bond at the 3-position is activated by the ortho-ester and meta-bromo groups. The C-Br bond is less likely to be substituted in a classical SNAr reaction, as fluoride is generally a better leaving group than bromide in this context due to its high electronegativity which activates the ring for the initial nucleophilic attack.
The relative reactivity of the C-F bonds would need to be determined experimentally, but the C-F at the 2-position is a likely candidate for substitution due to the para-bromo substituent.
Question 6: What are suitable bases and solvents for an SNAr reaction with an amine nucleophile?
Answer: For SNAr reactions with amine nucleophiles, a base is often required to deprotonate the amine or to neutralize the HX formed during the reaction.
| Base | Solvent | Key Considerations & Rationale |
| Potassium Carbonate (K₂CO₃) | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | A common and effective combination for SNAr reactions. DMF and DMSO are polar aprotic solvents that can accelerate the reaction rate. |
| Cesium Carbonate (Cs₂CO₃) | DMF, DMSO, Acetonitrile (MeCN) | A stronger inorganic base that can be beneficial for less reactive systems. |
| Triethylamine (Et₃N) | Dichloromethane (DCM), THF | An organic base that can be used to scavenge the acid byproduct. |
| Potassium hydroxide (KOH) | DMSO | A strong base system that can promote SNAr with less activated haloarenes.[5] |
Troubleshooting Tip: If the reaction is not proceeding, increasing the temperature is a common strategy. However, be mindful of potential side reactions at higher temperatures. Using a more polar aprotic solvent like DMSO can also significantly enhance the reaction rate.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a starting point and may require optimization for specific boronic acids.
-
Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the chosen inorganic base (e.g., K₂CO₃, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and ligand (if required).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1, to achieve a concentration of ~0.1 M with respect to the aryl bromide).
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is a general guideline and should be optimized for the specific amine.
-
Reaction Setup: To an oven-dried vial containing a magnetic stir bar, add the palladium pre-catalyst (e.g., 1-5 mol%) and the phosphine ligand (e.g., 1-10 mol%).
-
Inert Atmosphere: Cap the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Reagent Addition: Under an inert atmosphere, add this compound (1.0 equiv.) and the base (e.g., NaOtBu, 1.2-2.0 equiv.). Then add the amine (1.1-1.5 equiv.) followed by the anhydrous, degassed solvent (e.g., toluene, to achieve a concentration of ~0.1-0.5 M).
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and/or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
Visualizing Reaction Workflows
Suzuki-Miyaura Coupling Workflow
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination Catalytic Cycle
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 4. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles - PMC [pmc.ncbi.nlm.nih.gov]
"Methyl 5-bromo-2,3-difluorobenzoate" impurity profiling and removal
Welcome to the technical support center for Methyl 5-bromo-2,3-difluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting, frequently asked questions, and validated protocols for impurity profiling and removal. Our goal is to provide you with the expertise and practical insights needed to ensure the purity and quality of this critical intermediate in your research and development endeavors.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling, analysis, and purification of this compound.
Q1: What is this compound, and why is its purity crucial?
This compound (CAS No. 1150163-69-1) is a halogenated aromatic ester commonly used as a building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and agrochemicals.[1] The precise arrangement of its bromo and difluoro substituents makes it a valuable synthon. The purity of this intermediate is paramount because impurities, even in trace amounts, can lead to significant side reactions, lower yields of the final product, and introduce potentially toxic or unstable components into the drug substance, compromising its safety and efficacy.[2][3]
Q2: What are the most common sources and types of impurities in this compound synthesis?
Impurities typically arise from three main sources: the starting materials, side reactions during synthesis, and degradation of the product.
-
Starting Materials & Reagents: Unreacted starting materials (e.g., 5-bromo-2,3-difluorobenzoic acid) or reagents from the esterification process (e.g., methanol, thionyl chloride) are common.[4]
-
Side Reactions: The bromination of a difluorobenzoic acid precursor can lead to the formation of positional isomers (e.g., Methyl 3-bromo-2,5-difluorobenzoate).[5] In syntheses starting from amino-precursors, incomplete diazotization or side reactions can introduce other halogenated or hydroxylated byproducts.[6]
-
Degradation: Although generally stable, harsh purification conditions (e.g., high temperatures or extreme pH) can potentially lead to hydrolysis of the methyl ester back to the carboxylic acid.
Q3: Which analytical techniques are most effective for impurity profiling of this compound?
A multi-technique approach is recommended for comprehensive impurity profiling.[2][7]
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying organic impurities.[3][8] A reverse-phase C18 column with a UV detector is typically the first choice for method development.
-
Gas Chromatography (GC): Ideal for identifying volatile impurities such as residual solvents (e.g., methanol, ethyl acetate).[3] GC coupled with Mass Spectrometry (GC-MS) is a powerful tool for this purpose.[9]
-
Mass Spectrometry (MS): When coupled with liquid chromatography (LC-MS), it provides molecular weight information, which is crucial for the initial identification of unknown impurities.[7][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is indispensable for the definitive structural elucidation of isolated impurities, helping to distinguish between isomers.[10]
Q4: What are the primary strategies for removing impurities from the final product?
The choice of purification method depends on the nature and quantity of the impurities.
-
Recrystallization: This is often the most effective and scalable method for removing small amounts of impurities from a solid product. The key is finding a suitable solvent or solvent system in which the desired compound has high solubility at elevated temperatures and low solubility at room or lower temperatures, while the impurities remain in solution.[11]
-
Column Chromatography: This technique is excellent for separating compounds with different polarities, such as removing starting materials or byproducts that are significantly more or less polar than the target compound.[12][13]
-
Preparative HPLC: For very challenging separations, such as removing trace amounts of a closely related positional isomer, preparative HPLC may be necessary, although it is less scalable and more expensive.
Part 2: Troubleshooting Guides & Protocols
This section provides detailed, step-by-step workflows and protocols to address specific challenges encountered during the analysis and purification of this compound.
Guide 1: Systematic Workflow for Impurity Identification
Encountering an unexpected peak in your analytical chromatogram can be a significant roadblock. This guide provides a logical workflow to identify and characterize unknown impurities.
Caption: Logical workflow for identifying unknown impurities.
This protocol provides a robust starting point for the analysis of this compound. Method optimization may be required based on the specific impurities present.
| Parameter | Condition | Rationale |
| Column | C18 Reverse-Phase, 150 mm x 4.6 mm, 5 µm | Standard for separation of non-polar to moderately polar small molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH to ensure carboxylic acids are protonated, improving peak shape. |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency. |
| Gradient | Start at 60% B, ramp to 95% B over 15 min, hold for 5 min | A gradient elution is crucial for separating compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides reproducible retention times. |
| Injection Vol. | 5 µL | A small volume prevents peak distortion. |
| Detector | UV at 230 nm | Wavelength where benzoate derivatives typically show strong absorbance.[14] |
| Sample Prep. | Dissolve ~1 mg of sample in 1 mL of Acetonitrile. | Ensure the sample is fully dissolved to prevent column blockage. |
(This method is a general guideline and should be validated according to ICH requirements for quantitative analysis.[15])
Guide 2: Purification Strategies and Protocols
Once impurities have been identified, the next step is to select an appropriate purification method.
Caption: Decision tree for selecting a purification method.
Recrystallization is a powerful technique for removing small amounts of impurities from a solid sample. The key is selecting an appropriate solvent.
1. Solvent Selection (Trial and Error on a small scale):
- Objective: Find a solvent that dissolves the compound when hot but not when cold.
- Recommended Solvents to Screen: Methanol, Ethanol, Isopropanol, Hexanes, Ethyl Acetate, and mixtures thereof (e.g., Ethanol/Water, Hexanes/Ethyl Acetate).[5][11]
- Procedure:
- Place ~50 mg of the crude product in a test tube.
- Add the chosen solvent dropwise at room temperature until a slurry is formed. If it dissolves, the solvent is unsuitable.
- Heat the mixture gently (e.g., in a warm water bath). Continue adding the solvent dropwise until the solid just dissolves.
- Allow the solution to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.
- A good solvent will result in the formation of fine crystals. If the product oils out or no crystals form, the solvent is not ideal.
2. Bulk Recrystallization Protocol (Example with Methanol):
- Place the crude this compound in an Erlenmeyer flask.
- Add the minimum amount of hot methanol required to fully dissolve the solid. This is a critical step; adding too much solvent will significantly reduce your yield.[11]
- Once dissolved, remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with a watch glass will prevent solvent evaporation and allow for the formation of larger, purer crystals.
- Once the flask has reached room temperature and crystal formation appears to have stopped, place it in an ice-water bath for at least 30 minutes to maximize crystal precipitation.
- Collect the purified crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of ice-cold methanol to remove any residual soluble impurities.
- Dry the crystals under vacuum to remove all traces of solvent.
- Determine the yield and check the purity by HPLC and melting point analysis.
This method is highly effective for separating compounds with different polarities.
1. Mobile Phase (Eluent) Selection:
- Objective: Find a solvent system that provides good separation on a Thin Layer Chromatography (TLC) plate. The desired product should have an Rf value of approximately 0.3.[13]
- Procedure:
- Dissolve a small amount of the crude material in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).
- Spot the solution onto a silica gel TLC plate.
- Develop the plate in various solvent systems. A good starting point is a mixture of a non-polar solvent (e.g., Hexanes or Petroleum Ether) and a slightly more polar solvent (e.g., Ethyl Acetate or Dichloromethane).[12]
- Visualize the spots under a UV lamp. Adjust the solvent ratio until the spot corresponding to the product has an Rf of ~0.3, and it is well-separated from impurity spots.
2. Column Packing and Sample Loading:
- Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., Hexanes).
- Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.
- Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane.
- Carefully load the sample onto the top of the silica gel bed.
3. Elution and Fraction Collection:
- Begin eluting the column with the selected mobile phase.
- Collect fractions in separate test tubes.
- Monitor the separation by spotting fractions onto TLC plates and visualizing under UV light.
- Combine the fractions that contain the pure product.
- Remove the solvent using a rotary evaporator to yield the purified this compound.
Part 3: Data Summary Tables
For quick reference, the following tables summarize key information regarding impurities and purification techniques.
Table 1: Common Impurities and Recommended Analytical Methods
| Impurity Name | Likely Source | Primary Analytical Technique |
| 5-bromo-2,3-difluorobenzoic acid | Incomplete esterification / Hydrolysis | HPLC, LC-MS |
| Positional Isomers (e.g., other bromo-difluorobenzoate isomers) | Side-reaction during bromination | HPLC, NMR |
| Unreacted Starting Materials (e.g., 2,3-difluorobenzoic acid) | Incomplete bromination | HPLC, GC-MS |
| Residual Solvents (Methanol, Toluene, etc.) | Synthesis and purification steps | GC-MS (Headspace) |
Table 2: Comparison of Common Purification Techniques
| Technique | Purity Achievable | Typical Yield | Scalability | Primary Application |
| Recrystallization | Good to Excellent (>99%) | 60-90% | Excellent | Removing small amounts of impurities from a mostly pure solid. |
| Column Chromatography | Excellent (>99.5%) | 50-85% | Good (up to kg scale) | Separating mixtures with different polarities. |
| Preparative HPLC | Very High (>99.9%) | 40-70% | Poor (mg to g scale) | Separating very similar compounds like isomers. |
References
- 1. Methyl5-bromo-2,3-difluorobenzoate | 1150163-69-1 [amp.chemicalbook.com]
- 2. biomedres.us [biomedres.us]
- 3. soeagra.com [soeagra.com]
- 4. 5-BroMo-2,4-difluoro-benzoic acid Methyl ester synthesis - chemicalbook [chemicalbook.com]
- 5. JP2021127332A - Method for Producing 5-Bromo-2-alkylbenzoic Acid - Google Patents [patents.google.com]
- 6. CN117049963A - A kind of preparation method of 5-bromo-3-fluoro-2-methylbenzoic acid methyl ester - Google Patents [patents.google.com]
- 7. biotech-spain.com [biotech-spain.com]
- 8. cipac.org [cipac.org]
- 9. researchgate.net [researchgate.net]
- 10. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. par.nsf.gov [par.nsf.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. internationaljournalssrg.org [internationaljournalssrg.org]
Minimizing homocoupling in "Methyl 5-bromo-2,3-difluorobenzoate" Suzuki reactions
Topic: Minimizing Homocoupling in Suzuki Reactions of "Methyl 5-bromo-2,3-difluorobenzoate"
For: Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting advice and practical solutions for minimizing the formation of homocoupling byproducts during the Suzuki-Miyaura cross-coupling of This compound . As an electron-deficient aryl bromide, this substrate presents unique challenges that require careful optimization of reaction parameters.
Frequently Asked Questions (FAQs)
Q1: I am observing a significant amount of a biaryl byproduct derived from my boronic acid. What is this, and why is it forming?
A1: This common byproduct results from the homocoupling of your boronic acid or organoborane reagent.[1] This side reaction leads to a symmetrical biaryl impurity, which reduces the yield of your desired cross-coupled product and complicates purification.
The primary cause of boronic acid homocoupling is the presence of palladium(II) species in the reaction mixture, often exacerbated by dissolved oxygen.[2][3] Oxygen can reoxidize the active Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that exclusively promotes homocoupling.[3] The mechanism generally involves the transmetalation of two boronic acid molecules to a Pd(II) center, followed by reductive elimination to form the biaryl and Pd(0).[3][4]
Q2: My starting material, this compound, is electron-deficient. How does this property affect the likelihood of homocoupling?
A2: The electronic properties of your aryl halide are a critical factor. Electron-deficient aryl halides, like this compound, readily undergo oxidative addition to the Pd(0) catalyst, which is the first step of the desired Suzuki catalytic cycle.[2] This rapid oxidative addition is generally favorable and can sometimes outcompete the pathways leading to homocoupling.
However, challenges can arise if other steps in the catalytic cycle, such as transmetalation or reductive elimination, are slow. If the Ar-Pd(II)-X intermediate is slow to react with the boronic acid, it may be more susceptible to other decomposition or side pathways. Furthermore, some studies have shown that reactions involving electron-deficient arylboronic acids are particularly prone to homocoupling, suggesting that the electronic nature of both coupling partners plays a role.[5]
Q3: What is the single most important factor to control to prevent homocoupling?
A3: The rigorous exclusion of oxygen is paramount.[3][6] Dissolved oxygen is a key culprit in promoting the formation of Pd(II) species that drive the homocoupling side reaction.[2][3] Performing the reaction under a strictly inert atmosphere (argon or nitrogen) and using properly degassed solvents are critical first steps in minimizing this unwanted pathway.[1][6]
Troubleshooting Guide: Minimizing Homocoupling
This section provides a systematic approach to troubleshooting and optimizing your Suzuki reaction to suppress the formation of homocoupling byproducts.
Problem: Persistent Homocoupling Despite Inert Atmosphere
If you are still observing significant homocoupling even after taking precautions to exclude oxygen, consider the following optimization strategies:
Catalyst System: Precatalyst and Ligand Selection
The choice of the palladium source and ligand is crucial for promoting the desired cross-coupling over homocoupling.
Rationale: The ligand stabilizes the palladium center and modulates its reactivity.[2] Bulky, electron-rich phosphine ligands generally accelerate the rates of oxidative addition and reductive elimination, which can help the desired catalytic cycle outpace the homocoupling pathway.[7][8][9]
Recommendations:
-
Move Beyond Pd(PPh₃)₄: While classic, this catalyst can be less effective for challenging couplings.
-
Utilize Palladium Precatalysts: Modern palladium precatalysts, such as Buchwald's G3 or G4 precatalysts (e.g., SPhos-Pd-G3), are designed to generate the active Pd(0) species cleanly and efficiently, which can minimize the presence of stray Pd(II).[2]
-
Select Appropriate Ligands: For electron-deficient substrates, bulky and electron-donating ligands are often beneficial.
-
Buchwald Ligands: SPhos, XPhos, and RuPhos are excellent starting points. SPhos, in particular, has been shown to be effective in obtaining good yields of cross-coupling products with challenging substrates.[5]
-
N-Heterocyclic Carbenes (NHCs): PEPPSI-type precatalysts are also a powerful option, though it's noted they produce Pd(II) species that require an initial reduction step, which can sometimes be initiated by homocoupling.[2]
-
Experimental Protocol: Ligand Screening
-
Setup: In parallel reaction vials under an inert atmosphere, add this compound (1.0 eq), your boronic acid (1.2-1.5 eq), and the chosen base (2.0-3.0 eq).
-
Catalyst Addition: To each vial, add a different palladium precatalyst/ligand combination (e.g., Pd₂(dba)₃ with SPhos, XPhos-Pd-G3, PEPPSI-IPr). Use a consistent catalyst loading (e.g., 1-2 mol %).
-
Reaction: Add degassed solvent, seal the vials, and heat to the desired temperature (e.g., 80-100 °C).
-
Analysis: Monitor the reactions by LC-MS or GC-MS to determine the ratio of the desired product to the homocoupling byproduct.
The Role of the Base and Solvent System
The base and solvent are not merely reaction media; they play active roles in the catalytic cycle, particularly in the crucial transmetalation step.[10][11][12]
Rationale: The base activates the boronic acid to facilitate transmetalation.[9] However, an overly strong or poorly soluble base can lead to side reactions, including protodeboronation (hydrolysis of the boronic acid).[10][13] The solvent must solubilize all components and can also influence catalyst activity.[14][15][16]
Recommendations:
-
Base Selection:
-
Potassium Phosphate (K₃PO₄): A strong base that is often very effective, particularly in anhydrous or low-water conditions.[17]
-
Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃): Milder bases that are effective in aqueous solvent mixtures.[12]
-
Cesium Carbonate (Cs₂CO₃): A more expensive but often highly effective base for difficult couplings.[17]
-
-
Solvent System:
-
Aqueous Mixtures: Dioxane/water, THF/water, or toluene/water are common and effective solvent systems. The water is crucial for dissolving inorganic bases like carbonates.[11]
-
Anhydrous Conditions: For bases like K₃PO₄, anhydrous solvents like toluene or CPME can be advantageous, sometimes with a small amount of water added to facilitate the reaction.
-
Troubleshooting Table: Base and Solvent Optimization
| Issue Observed | Potential Cause | Suggested Action |
| High Homocoupling | Slow transmetalation | Switch to a stronger, more soluble base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃). |
| Protodeboronation | Base is too harsh or excess water | Try a weaker base or switch to anhydrous conditions. Use boronate esters for unstable boronic acids.[18] |
| Poor Solubility | Reagents not fully dissolved | Change the solvent system (e.g., from toluene/water to dioxane/water) to improve solubility. |
Advanced Strategies to Suppress Homocoupling
If optimization of the catalyst, base, and solvent is insufficient, consider these advanced techniques.
A. Addition of a Mild Reducing Agent
Rationale: The addition of a mild reducing agent can help scavenge any Pd(II) species that form due to residual oxygen, thereby keeping the palladium in its active Pd(0) state and preventing it from entering the homocoupling cycle.[3]
Protocol:
-
Reagent: Add potassium formate (HCO₂K) to the reaction mixture.
-
Procedure: A study by Miller et al. demonstrated that the addition of potassium formate, combined with a nitrogen sparge, nearly eliminated the homocoupling byproduct.[3] Add approximately 1.0-1.5 equivalents of potassium formate along with the other reagents before adding the palladium catalyst.
B. Use of Boronate Esters (e.g., Pinacol Esters)
Rationale: Boronic acids can be unstable and prone to decomposition pathways like protodeboronation and homocoupling.[18][19] Boronate esters, such as pinacol esters (Bpin), are generally more stable and less prone to these side reactions.[18] They participate in a "slow-release" of the boronic acid under the reaction conditions, which can help maintain a low concentration of the active boron species and minimize side reactions.[13][19]
Recommendation: If your boronic acid is particularly unstable or prone to homocoupling, consider synthesizing or purchasing the corresponding pinacol boronate ester and using it in the Suzuki reaction.
Visualizing the Reaction Pathways
To better understand the competing reactions, the following diagrams illustrate the desired Suzuki-Miyaura catalytic cycle and the undesired homocoupling pathway.
Caption: Competing pathways: The desired Suzuki cycle (solid lines) vs. the O₂-mediated homocoupling cycle (dashed lines).
Summary of Recommendations
| Strategy | Key Action | Rationale |
| Atmosphere Control | Rigorously degas solvents and maintain an inert (Ar or N₂) atmosphere. | Prevents O₂ from oxidizing Pd(0) to Pd(II), a key driver of homocoupling.[3][6] |
| Catalyst Selection | Use modern Buchwald precatalysts (e.g., XPhos-Pd-G3) with bulky, electron-rich ligands. | Promotes rapid oxidative addition and reductive elimination, outcompeting side reactions.[2][5] |
| Base Optimization | Screen bases like K₃PO₄ and K₂CO₃. | The base is critical for the transmetalation step; its strength and solubility must be optimized.[12][17] |
| Use Boronate Esters | Substitute unstable boronic acids with their corresponding pinacol esters. | Enhances stability and provides a "slow release" of the boron reagent, minimizing side reactions.[18][19] |
| Additive Inclusion | Add a mild reducing agent like potassium formate. | Scavenges residual Pd(II) to prevent it from initiating the homocoupling cycle.[3] |
By systematically addressing these parameters, researchers can significantly minimize the formation of homocoupling byproducts and achieve higher yields and purity in the Suzuki cross-coupling of this compound.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Protodeboronation - Wikipedia [en.wikipedia.org]
- 14. Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Reactivity of Methyl 5-bromo-2,3-difluorobenzoate and Methyl 5-bromo-2,4-difluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of fluorinated building blocks for pharmaceutical and materials science, the subtle placement of fluorine atoms on an aromatic ring can profoundly influence molecular reactivity. This guide provides an in-depth technical comparison of two closely related isomers: Methyl 5-bromo-2,3-difluorobenzoate and Methyl 5-bromo-2,4-difluorobenzoate. By examining their reactivity in key synthetic transformations, we aim to equip researchers with the insights needed to make informed decisions in synthetic design and process development.
Structural and Electronic Overview
The isomeric difference between this compound and Methyl 5-bromo-2,4-difluorobenzoate lies in the positioning of one fluorine atom, a distinction that creates significantly different electronic and steric environments.
| Compound | Structure |
| This compound | |
| Methyl 5-bromo-2,4-difluorobenzoate |
Fluorine's high electronegativity imparts a strong inductive electron-withdrawing effect (-I), while its lone pairs can participate in a resonance donating effect (+M). The interplay of these effects, dictated by the substitution pattern, governs the reactivity of the aromatic ring.
A computational study on the parent difluorobenzoic acids provides insight into the electronic nature of these systems.[5] In the 2,4-difluoro isomer , the fluorine at the para-position to the bromine can exert a stronger resonance effect, potentially influencing the electron density at the C-Br bond. In contrast, the 2,3-difluoro isomer presents a more complex electronic environment with adjacent fluorine atoms, leading to a distinct polarization of the aromatic ring.
Comparative Reactivity in Key Transformations
We will now delve into a comparative analysis of these isomers in three fundamental reaction classes: Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Cross-Coupling, and reactions involving the ester functionality.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a cornerstone of arene functionalization, relying on the activation of the aromatic ring by electron-withdrawing groups. In our target molecules, the fluorine atoms and the methyl ester group serve this purpose. The reaction typically proceeds via an addition-elimination mechanism, forming a Meisenheimer complex intermediate.[6]
Expected Reactivity Trends:
The rate of SNAr reactions is highly sensitive to the electronic stabilization of the negatively charged Meisenheimer intermediate.[6]
-
Methyl 5-bromo-2,4-difluorobenzoate: The fluorine atom at the 4-position (para to the bromine) can effectively stabilize the negative charge developed at the C5 position during nucleophilic attack at C1 (ipso-substitution of bromine is less likely due to the deactivating effect of the ortho-fluorine and ester group). This stabilization occurs through resonance.
-
This compound: The fluorine atoms at the 2 and 3 positions provide strong inductive withdrawal. However, the lack of a para-fluorine to the bromine may result in less resonance stabilization of the Meisenheimer intermediate compared to the 2,4-isomer.
Illustrative SNAr Reaction Workflow:
Caption: General workflow for a nucleophilic aromatic substitution reaction.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a versatile palladium-catalyzed cross-coupling for the formation of C-C bonds.[8] The reactivity of the aryl bromide in the oxidative addition step is a critical factor.[8]
Expected Reactivity Trends:
The electronic nature of the aryl bromide influences the rate of oxidative addition to the Pd(0) catalyst. Electron-deficient aryl bromides generally exhibit enhanced reactivity.
-
Both Isomers: The presence of two fluorine atoms and a methyl ester group makes both isomers electron-deficient and thus, in principle, good substrates for Suzuki coupling.
While specific comparative data for these two isomers is scarce, protocols for Suzuki coupling of similar brominated aromatic compounds are well-established. For example, the Suzuki coupling of various aryl bromides with phenylboronic acid often proceeds in high yields.[9][10]
Typical Suzuki-Miyaura Protocol:
A general procedure for the Suzuki-Miyaura coupling of an aryl bromide is as follows:
-
To a reaction vessel, add the methyl 5-bromo-difluorobenzoate (1.0 eq.), the desired boronic acid or ester (1.1-1.5 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).
-
Add a palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%) or a combination of a palladium source like Pd(OAc)₂ and a phosphine ligand.
-
Add a suitable solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
The combined organic layers are then washed, dried, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Reactivity of the Ester Group: Hydrolysis and Reduction
The methyl ester functionality in both isomers is susceptible to hydrolysis and reduction.
Hydrolysis:
Ester hydrolysis can be performed under acidic or basic conditions. The rate of hydrolysis is influenced by the electronic nature of the aromatic ring. The electron-withdrawing fluorine atoms in both isomers are expected to make the ester carbonyl more electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide ions. While specific rate constants for these isomers are not available, it is a general principle that electron-withdrawing substituents accelerate ester hydrolysis.[9]
Reduction:
The reduction of the ester to a primary alcohol can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄).[11][12] The high reactivity of LiAlH₄ typically ensures the reduction of the ester in the presence of the aryl bromide and fluoride functionalities.
Comparative Data Summary (Hypothetical):
As direct comparative experimental data is limited, the following table is presented for illustrative purposes to highlight the type of data that would be valuable for a definitive comparison.
| Reaction | Substrate | Reagents & Conditions | Product | Yield (%) | Reference |
| SNAr | This compound | Morpholine, K₂CO₃, DMF, 100 °C, 12 h | Methyl 5-(morpholino)-2,3-difluorobenzoate | Data not available | - |
| SNAr | Methyl 5-bromo-2,4-difluorobenzoate | Morpholine, K₂CO₃, DMF, 100 °C, 8 h | Methyl 5-(morpholino)-2,4-difluorobenzoate | Data not available | - |
| Suzuki | This compound | Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 90 °C, 6 h | Methyl 5-phenyl-2,3-difluorobenzoate | Data not available | - |
| Suzuki | Methyl 5-bromo-2,4-difluorobenzoate | Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 90 °C, 4 h | Methyl 5-phenyl-2,4-difluorobenzoate | Data not available | - |
| Reduction | This compound | LiAlH₄, THF, 0 °C to rt, 2 h | (5-bromo-2,3-difluorophenyl)methanol | Data not available | - |
| Reduction | Methyl 5-bromo-2,4-difluorobenzoate | LiAlH₄, THF, 0 °C to rt, 2 h | (5-bromo-2,4-difluorophenyl)methanol | Data not available | - |
Mechanistic Insights and Predictive Analysis
The differential reactivity of these isomers can be rationalized by considering the interplay of inductive and resonance effects, as well as steric factors.
References
- 1. 1,3-Difluorobenzene | C6H4F2 | CID 9741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 5-bromo-2,4-difluorobenzoate,351325-31-0->Allfluoro pharmaceutical co .ltd [allfluoro.com]
- 3. PubChemLite - Methyl 5-bromo-2,4-difluorobenzoate (C8H5BrF2O2) [pubchemlite.lcsb.uni.lu]
- 4. Methyl 5-bromo-2,4-difluorobenzoate | C8H5BrF2O2 | CID 18007754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-BroMo-2,4-difluoro-benzoic acid Methyl ester synthesis - chemicalbook [chemicalbook.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. quora.com [quora.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Suzuki Coupling of Halodifluorobenzoate Isomers for Pharmaceutical and Agrochemical Synthesis
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, enabling the efficient construction of carbon-carbon bonds. Its broad functional group tolerance and mild reaction conditions have made it an indispensable tool in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries. The incorporation of fluorine atoms into organic molecules can significantly enhance their metabolic stability, binding affinity, and lipophilicity. Consequently, fluorinated building blocks, such as halodifluorobenzoates, are of paramount importance.
This guide provides an in-depth comparative analysis of the reactivity of ortho-, meta-, and para-halodifluorobenzoate isomers in the Suzuki-Miyaura coupling. Understanding the subtle yet significant differences in their performance is crucial for researchers and process chemists to optimize reaction conditions, maximize yields, and streamline the synthesis of novel fluorinated biaryl compounds. We will delve into the mechanistic nuances, explore the impact of steric and electronic effects, and provide field-proven experimental protocols to support the rational design of synthetic strategies.
The Decisive Factors: Steric Hindrance and Electronic Effects
The reactivity of an aryl halide in the Suzuki-Miyaura coupling is primarily governed by the rate of oxidative addition to the palladium(0) catalyst. This step is highly sensitive to both the electronic properties of the aryl halide and the steric environment around the carbon-halogen bond. The halodifluorobenzoate scaffold presents a unique electronic landscape due to the strong electron-withdrawing nature of the two fluorine atoms and the carboxylate group. This generally enhances the reactivity of the aryl halide towards oxidative addition. However, the positional isomerism of the halogen and the carboxylate group introduces significant steric and electronic variations that dictate the overall reaction efficiency.
A general reactivity trend for aryl halides in Suzuki coupling is I > Br > OTf >> Cl > F.[1] This trend is a direct consequence of the carbon-halogen bond dissociation energy. For the halodifluorobenzoate isomers, we can anticipate a similar trend for the halogen substituent.
The position of the halogen relative to the bulky carboxylate group is a critical determinant of reactivity. Ortho-substituted isomers are expected to exhibit lower reactivity due to steric hindrance, which can impede the approach of the bulky palladium catalyst to the C-X bond.[2] Conversely, para-substituted isomers, with the halogen positioned away from the carboxylate group, are anticipated to be the most reactive, followed by the meta-isomers.
Comparative Performance of Bromodifluorobenzoate Isomers
| Isomer | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromo-2,5-difluorobenzoic acid (para) | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 92 | [3] |
| 3-Bromobenzoic acid (meta analogue) | Phenylboronic acid | [PdCl₂(NH₂CH₂COOH)₂] | K₂CO₃ | H₂O | RT | 1.5 | >97 | [4] |
| 2-Bromobenzoic acid (ortho analogue) | Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | - | Low/Complex | [5] |
Note: Data for 3-bromobenzoic acid and 2-bromobenzoic acid are included as analogues to infer the reactivity of the corresponding difluorinated isomers, for which specific data is sparse.
The data, though not a direct comparison under identical conditions, supports the general hypothesis:
-
Para-Isomers: The 4-bromo-2,5-difluorobenzoic acid demonstrates high reactivity, affording an excellent yield. The para-position of the bromine atom relative to the carboxylate group minimizes steric hindrance, allowing for efficient oxidative addition.
-
Meta-Isomers: Based on the high reactivity of the analogous 3-bromobenzoic acid, it is expected that meta-bromodifluorobenzoate isomers would also be highly reactive, likely providing good to excellent yields.
-
Ortho-Isomers: The ortho-substituted 2-bromobenzoic acid presents significant challenges. Reports indicate that Suzuki couplings with 2-halobenzoic acids are often sluggish and prone to side reactions like protodehalogenation.[5] This is attributed to the steric bulk of the ortho-carboxylate group hindering the approach of the palladium catalyst. Overcoming this requires carefully optimized conditions, often employing bulky, electron-rich phosphine ligands to enhance the rate of oxidative addition.
The Impact of the Halogen: A Comparative Outlook
The choice of halogen (I, Br, or Cl) on the difluorobenzoate ring is a critical parameter influencing reactivity and cost-effectiveness.
-
Iododifluorobenzoates: These are expected to be the most reactive isomers due to the lower C-I bond strength, allowing for milder reaction conditions and potentially lower catalyst loadings. However, iodoarenes are generally more expensive and less stable than their bromo and chloro counterparts.
-
Bromodifluorobenzoates: As demonstrated, these isomers offer a good balance of reactivity and stability, making them widely used in synthesis. They typically require slightly more forcing conditions than the iodo-analogues but are generally more cost-effective.
-
Chlorodifluorobenzoates: Aryl chlorides are the most economically attractive starting materials but are also the least reactive.[1] Successful Suzuki coupling of chlorodifluorobenzoates necessitates more sophisticated catalytic systems, often involving bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, along with stronger bases and higher reaction temperatures to facilitate the challenging oxidative addition step.[6]
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is key to troubleshooting and optimizing reactions.
Figure 1: The catalytic cycle of the Suzuki-Miyaura reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the halodifluorobenzoate to form a Pd(II) intermediate. This is often the rate-determining step and is heavily influenced by steric hindrance and the nature of the halogen.
-
Transmetalation: The aryl group from the activated boronic acid (boronate) is transferred to the palladium center, displacing the halide. The base is crucial for activating the boronic acid to form the more nucleophilic boronate species.
-
Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Experimental Protocols: A Practical Guide
The following protocols provide a starting point for the Suzuki-Miyaura coupling of halodifluorobenzoate isomers. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Protocol 1: General Procedure for Bromodifluorobenzoate Isomers
Figure 2: Experimental workflow for the Suzuki coupling of bromodifluorobenzoates.
Materials:
-
Bromodifluorobenzoate isomer (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction flask, add the bromodifluorobenzoate, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Seal the flask and evacuate and backfill with an inert gas three times.
-
Add the degassed 1,4-dioxane and water.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Enhanced Procedure for Challenging Ortho-Isomers and Chloro-Isomers
For less reactive substrates, such as ortho-halodifluorobenzoates and chlorodifluorobenzoates, a more robust catalytic system is required.
Materials:
-
Halodifluorobenzoate isomer (1.0 mmol)
-
Arylboronic acid (1.5 mmol)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol)
-
SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl) (0.04 mmol)
-
Potassium phosphate (K₃PO₄) (3.0 mmol)
-
Toluene (10 mL)
-
Water (1 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Follow the setup procedure as in Protocol 1, using Pd(OAc)₂, SPhos, and K₃PO₄.
-
Add the degassed toluene and water.
-
Heat the reaction mixture to 100-110 °C.
-
Monitor the reaction as described previously.
-
Workup and purification are performed as in Protocol 1.
Conclusion and Future Outlook
The positional isomerism of halodifluorobenzoates has a profound impact on their reactivity in the Suzuki-Miyaura coupling. A clear understanding of the interplay between steric and electronic effects is essential for the successful synthesis of fluorinated biaryls. Para-isomers are generally the most reactive, followed by meta-isomers, while ortho-isomers present significant challenges due to steric hindrance. The choice of halogen also plays a crucial role, with the reactivity order of I > Br > Cl necessitating tailored catalytic systems for optimal performance.
Future research will likely focus on the development of even more active and versatile catalyst systems that can overcome the challenges associated with sterically hindered and electron-deficient substrates under milder conditions. The continued exploration of novel ligands and the application of high-throughput experimentation will undoubtedly lead to more efficient and sustainable methods for the synthesis of these valuable fluorinated building blocks, further empowering drug discovery and materials science.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature [organic-chemistry.org]
A Comparative Guide to Palladium Catalysts for the Functionalization of Methyl 5-bromo-2,3-difluorobenzoate
Introduction: The Strategic Importance of Methyl 5-bromo-2,3-difluorobenzoate
This compound is a highly valuable and versatile building block in modern synthetic chemistry. Its utility is anchored in its distinct structural features: the electron-withdrawing difluoro substitution pattern modulates the electronic properties and metabolic stability of target molecules, while the bromine atom serves as a key handle for transition-metal-catalyzed cross-coupling reactions. This combination makes it a sought-after intermediate in the synthesis of complex pharmaceuticals, agrochemicals, and advanced materials.
The success of synthetic campaigns utilizing this substrate is critically dependent on the judicious selection of a palladium catalyst system. The electron-deficient nature of the aromatic ring, a consequence of the two fluorine atoms and the methyl ester group, significantly influences the reactivity of the C-Br bond. This guide provides a comprehensive comparison of various palladium catalyst systems for the most common and powerful cross-coupling reactions, offering field-proven insights and experimental data to guide researchers in optimizing their synthetic strategies.
The Engine of Discovery: Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unparalleled efficiency and functional group tolerance.[1][2] The general mechanism proceeds through a catalytic cycle involving three key steps:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond (C-Br) of the aryl halide, forming a palladium(II) intermediate. The reactivity trend for this step is generally I > Br > Cl, making aryl bromides like our substrate highly suitable coupling partners.[1][3]
-
Transmetalation (for Suzuki) or Ligand Exchange/Deprotonation (for Heck/Buchwald-Hartwig): The coupling partner (e.g., an organoboron compound or an amine) coordinates to the palladium(II) center.
-
Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the desired product and regenerating the active palladium(0) catalyst.
The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, most critically, the supporting ligand, dictates the efficiency, scope, and selectivity of these transformations.
Caption: Generalized Catalytic Cycle for Pd-Catalyzed Cross-Coupling.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating biaryl structures.[4][5] For an electron-deficient substrate like this compound, the oxidative addition step is generally facile. However, the overall efficiency is highly dependent on the ligand's ability to promote both the oxidative addition and the subsequent, often rate-limiting, transmetalation and reductive elimination steps.
Catalyst System Comparison:
Traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective, but modern, bulky, and electron-rich phosphine ligands, often referred to as "Buchwald Ligands," have proven superior for challenging substrates.[6] These ligands stabilize the Pd(0) center and accelerate the key steps of the catalytic cycle.
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Typical Yield (%) | Key Insights |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ / aq. | Dioxane or Toluene | 80-100 | 70-85 | "Classic" conditions. Reliable but may require longer reaction times or higher catalyst loading.[7] |
| Pd(OAc)₂ + SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 80-100 | 90-98 | Highly active for electron-deficient bromides. SPhos promotes efficient transmetalation. |
| Pd₂(dba)₃ + XPhos | XPhos | K₃PO₄ | t-BuOH or Dioxane | 80-110 | 92-99 | XPhos is exceptionally versatile and robust, often providing excellent yields where other ligands fail.[8] |
| Pd/C | None | K₂CO₃ / aq. | DMA/H₂O | 100-120 | 75-90 | A heterogeneous option that simplifies product purification. May require higher temperatures and can sometimes show lower activity for deactivated substrates.[9] |
Experimental Protocol: Suzuki-Miyaura Coupling
Caption: Workflow for a Typical Suzuki-Miyaura Coupling Experiment.
-
Setup: To a flame-dried reaction vessel, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).
-
Inerting: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add degassed 1,4-dioxane and water (e.g., a 4:1 mixture) to achieve a concentration of approximately 0.1 M.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., XPhos, 4 mol%).
-
Reaction: Heat the mixture to 100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination: Accessing Aryl Amines
The Buchwald-Hartwig amination is the premier method for constructing C-N bonds, which are ubiquitous in pharmaceuticals.[10] The reaction couples an aryl halide with a primary or secondary amine. For electron-deficient substrates, the choice of a strong, non-nucleophilic base and a highly active catalyst system is paramount to prevent side reactions and achieve high yields.
Catalyst System Comparison:
The development of sterically hindered, electron-rich biaryl phosphine ligands by the Buchwald group revolutionized this field.[8][11] These ligands facilitate the difficult C-N reductive elimination step from the palladium(II) intermediate.
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Typical Yield (%) | Key Insights |
| Pd₂(dba)₃ + Xantphos | Xantphos | Cs₂CO₃ | Dioxane | 90-110 | 75-90 | An effective system, particularly for amides and certain amines.[12] |
| Pd(OAc)₂ + RuPhos | RuPhos | NaOt-Bu | Toluene | 80-100 | 90-99 | RuPhos is excellent for a broad range of secondary amines and anilines.[11] |
| Pd₂(dba)₃ + t-BuXPhos | t-BuXPhos | K₃PO₄ or LiHMDS | Toluene or THF | 80-110 | 90-99 | t-BuXPhos offers high activity for coupling with a wide variety of primary and secondary heterocyclic amines.[13] |
| [Pd(allyl)Cl]₂ + TrixiePhos | TrixiePhos | t-BuOLi | Toluene | 90-110 | 85-95 | A specialized ligand that can show superior performance for specific amine classes, like carbazoles.[13] |
Experimental Protocol: Buchwald-Hartwig Amination
-
Setup: In a glovebox or under a positive flow of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 2.5 mol%), the ligand (e.g., XPhos, 10 mol%), and a strong base (e.g., sodium tert-butoxide, 1.4 equiv) to a reaction vessel.
-
Reagent Addition: Add anhydrous, degassed toluene, followed by this compound (1.0 equiv) and the amine (1.2 equiv).
-
Reaction: Seal the vessel and heat to 90 °C. Monitor the reaction progress by LC-MS (typically 2-24 hours).
-
Workup: After cooling, quench the reaction carefully with saturated aqueous ammonium chloride. Extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash chromatography.[8]
Heck Reaction: Olefin Arylation
The Mizoroki-Heck reaction forms a C-C bond by coupling the aryl halide with an alkene, providing a powerful route to substituted styrenes and cinnamates.[14][15] The reaction typically proceeds via a neutral pathway involving a Pd(0)/Pd(II) cycle. Regioselectivity (i.e., arylation at the more or less substituted carbon of the alkene) can be a key challenge, often controlled by the steric and electronic properties of the ligand and substrate.[16][17]
Catalyst System Comparison:
While "ligandless" conditions using Pd(OAc)₂ can work for activated substrates, phosphine ligands are generally required for high efficiency and selectivity.
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Typical Yield (%) | Key Insights |
| Pd(OAc)₂ | None | Et₃N or K₂CO₃ | DMF or NMP | 100-140 | 60-80 | Simple and inexpensive, but may require high temperatures and can suffer from palladium black formation. |
| Pd(OAc)₂ + PPh₃ | PPh₃ | Et₃N | Acetonitrile | 80-100 | 75-90 | A classic combination that improves catalyst stability and yield over ligandless conditions. |
| Pd(OAc)₂ + P(o-tol)₃ | Tri(o-tolyl)phosphine | Bu₃N | Toluene | 100-120 | 85-95 | A bulkier phosphine ligand that can improve yields and selectivity for certain alkene substrates. |
| Pd/C | None | Et₃N | Water | 100 (Microwave) | 80-95 | A green, heterogeneous approach that can be highly efficient, especially under microwave irradiation.[9] |
Experimental Protocol: Heck Reaction
-
Setup: To a pressure-rated vessel, add this compound (1.0 equiv), Pd(OAc)₂ (2-5 mol%), and the chosen ligand (if any, 4-10 mol%).
-
Reagent Addition: Add a suitable solvent (e.g., DMF), the alkene (1.5 equiv), and a base (e.g., triethylamine, 2.0 equiv).
-
Reaction: Seal the vessel tightly and heat to 120 °C for 12-24 hours.
-
Workup: Cool the reaction, filter off any solids, and dilute the filtrate with water. Extract with an organic solvent.
-
Purification: Wash the organic phase with brine, dry, concentrate, and purify by column chromatography to isolate the substituted alkene product.
Sonogashira Coupling: Introducing Alkynes
The Sonogashira coupling is the most prominent method for attaching a terminal alkyne to an aryl halide, creating aryl alkynes that are valuable intermediates in synthesis.[18][19] The classic protocol uses a dual catalyst system of palladium and a copper(I) co-catalyst, though modern copper-free conditions have been developed to avoid issues with copper contamination and homocoupling of the alkyne.[18]
Catalyst System Comparison:
For an electron-deficient bromide, the oxidative addition is typically not the rate-limiting step, making the choice of ligand and the presence or absence of copper key variables.
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Typical Yield (%) | Key Insights |
| Pd(PPh₃)₂Cl₂ + CuI | PPh₃ | Et₃N / Piperidine | THF or DMF | 25-60 | 85-95 | The classic, highly reliable conditions. The amine acts as both base and solvent.[20] |
| Pd(OAc)₂ + XPhos | XPhos | Cs₂CO₃ | Acetonitrile | 60-80 | 90-98 | A robust copper-free method that avoids alkyne homocoupling (Glaser coupling). |
| [DTBNpP]Pd(crotyl)Cl | DTBNpP | DABCO | THF | 25 | 80-95 | An air-stable precatalyst that allows for efficient, room-temperature, copper-free couplings.[18] |
Experimental Protocol: Sonogashira Coupling (Copper-Free)
Caption: Experimental Workflow for Copper-Free Sonogashira Coupling.
-
Setup: To a reaction flask, add Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and cesium carbonate (Cs₂CO₃, 2.0 equiv).
-
Inerting: Add this compound (1.0 equiv), then evacuate and backfill the flask with argon three times.
-
Reagent Addition: Add degassed acetonitrile, followed by the terminal alkyne (1.1 equiv) via syringe.
-
Reaction: Heat the mixture to 80 °C and stir until the reaction is complete.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the resulting residue by flash column chromatography.
Conclusion and Strategic Recommendations
The successful functionalization of this compound via palladium catalysis is a highly achievable goal with the modern catalytic systems available. The electron-deficient nature of the substrate makes it an excellent candidate for oxidative addition, placing greater importance on the ligand's ability to promote the subsequent transmetalation and reductive elimination steps.
-
For C-C bond formation (Suzuki): The use of bulky, electron-rich biarylphosphine ligands is highly recommended. Systems based on XPhos or SPhos with a palladium(II) or palladium(0) source and a phosphate or carbonate base provide the most reliable and high-yielding results.
-
For C-N bond formation (Buchwald-Hartwig): Success is almost entirely dependent on the use of specialized ligands. A system employing a ligand like RuPhos or t-BuXPhos with a strong, non-nucleophilic base like NaOt-Bu is the state-of-the-art approach.
-
For C-C bond formation (Heck & Sonogashira): While classic conditions often suffice, modern catalyst systems offer milder conditions and broader scope. For Sonogashira couplings, adopting a copper-free protocol with a ligand like XPhos can prevent problematic alkyne homocoupling and simplify purification.
Researchers and drug development professionals should consider screening a small set of these advanced catalyst systems to identify the optimal conditions for their specific substrate combinations, as minor steric or electronic changes in the coupling partner can influence catalyst performance.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Heck Reaction [organic-chemistry.org]
- 15. Heck reaction - Wikipedia [en.wikipedia.org]
- 16. mdpi.com [mdpi.com]
- 17. chemrxiv.org [chemrxiv.org]
- 18. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pd-free, Sonogashira cross-coupling reaction. An update [ouci.dntb.gov.ua]
- 20. Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Comparative Spectroscopic Guide to the Coupling Products of Methyl 5-bromo-2,3-difluorobenzoate
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the realm of pharmaceutical and materials science, the strategic functionalization of aromatic scaffolds is paramount. Methyl 5-bromo-2,3-difluorobenzoate stands as a valuable building block, offering a versatile handle for carbon-carbon and carbon-nitrogen bond formation through transition-metal catalyzed cross-coupling reactions. The presence of the fluorine atoms significantly influences the electronic properties of the aromatic ring, which in turn impacts the spectroscopic characteristics of the resulting products.
The Spectroscopic Impact of Fluorine Substitution
The two fluorine atoms at the 2- and 3-positions of the benzoate ring are powerful electron-withdrawing groups. This electronic perturbation, coupled with their spin-active nucleus (¹⁹F), introduces distinct features in NMR, IR, and Mass Spectrometry that are critical for structural elucidation. In ¹⁹F NMR, the chemical shifts and coupling constants are exquisitely sensitive to the local electronic environment, making it a powerful tool for confirming successful coupling and identifying isomers.[1][2]
Predictive Spectroscopic Analysis of Coupling Products
To establish a baseline for comparison, we will first delve into the predicted spectroscopic data for the products of this compound with representative coupling partners: phenylboronic acid (Suzuki), aniline (Buchwald-Hartwig), and phenylacetylene (Sonogashira). These predictions are generated using established NMR prediction algorithms and by drawing analogies from structurally similar compounds.[3][4][5][6]
Suzuki-Miyaura Coupling Product: Methyl 5-phenyl-2,3-difluorobenzoate
The Suzuki-Miyaura coupling replaces the bromine atom with a phenyl group, leading to a biaryl structure.
Predicted Spectroscopic Data:
| Technique | Predicted Key Features |
| ¹H NMR | Aromatic protons on the difluorobenzoate ring will appear as doublets of doublets, influenced by H-F couplings. The newly introduced phenyl group protons will resonate in the typical aromatic region (7.3-7.6 ppm). The methyl ester singlet will be observed around 3.9 ppm. |
| ¹³C NMR | The carbon atoms attached to fluorine will exhibit large one-bond C-F coupling constants. The ipso-carbon of the newly attached phenyl group will appear around 130-140 ppm. |
| ¹⁹F NMR | Two distinct fluorine signals are expected in the aromatic region (around -110 to -140 ppm), each showing coupling to each other and to neighboring aromatic protons.[7] |
| IR | A strong C=O stretch for the ester at ~1720-1740 cm⁻¹. C-F stretching vibrations will be present in the 1100-1300 cm⁻¹ region. |
| Mass Spec | The molecular ion peak (M⁺) will be the most prominent feature. Fragmentation will likely involve the loss of the methoxy group (-OCH₃) and the carboxyl group (-COOCH₃). |
Buchwald-Hartwig Amination Product: Methyl 5-(phenylamino)-2,3-difluorobenzoate
This reaction forms a C-N bond, introducing an aniline moiety.
Predicted Spectroscopic Data:
| Technique | Predicted Key Features |
| ¹H NMR | A broad singlet for the N-H proton will be observed (its chemical shift will be concentration and solvent dependent). The aromatic protons on both rings will show complex splitting patterns due to H-H and H-F couplings. The methyl ester singlet will be present around 3.9 ppm. |
| ¹³C NMR | The carbon attached to the nitrogen (C-N) will resonate around 140-150 ppm. C-F couplings will be prominent for the carbons of the difluorobenzoate ring. |
| ¹⁹F NMR | Two signals for the fluorine atoms, with chemical shifts influenced by the electron-donating amino group. |
| IR | An N-H stretching vibration around 3350-3450 cm⁻¹. The C=O stretch of the ester will be present at ~1720-1740 cm⁻¹. |
| Mass Spec | The molecular ion peak will be clearly visible. Fragmentation may involve cleavage of the C-N bond. |
Sonogashira Coupling Product: Methyl 5-(phenylethynyl)-2,3-difluorobenzoate
The Sonogashira coupling introduces a phenylacetylene group, creating a conjugated system.
Predicted Spectroscopic Data:
| Technique | Predicted Key Features |
| ¹H NMR | The aromatic protons will be in the downfield region. The methyl ester singlet will appear around 3.9 ppm. No acetylenic proton will be observed as it is a disubstituted alkyne. |
| ¹³C NMR | Two characteristic signals for the alkyne carbons will be present in the 80-100 ppm range. The carbons of the difluorobenzoate ring will show C-F couplings. |
| ¹⁹F NMR | Two distinct fluorine signals, with their chemical shifts influenced by the electron-withdrawing nature of the phenylethynyl group. |
| IR | A weak to medium C≡C stretch around 2100-2260 cm⁻¹. A strong C=O stretch for the ester at ~1720-1740 cm⁻¹. |
| Mass Spec | A strong molecular ion peak is expected due to the conjugated system. |
Comparative Analysis with Alternative Substrates
To ground our predictive analysis in experimental reality, we will now compare the expected spectroscopic features with actual data from the coupling reactions of structurally similar substrates: Methyl 4-bromo-2,6-difluorobenzoate and Methyl 2-bromo-4,5-difluorobenzoate . The different placement of the fluorine and bromine atoms on the aromatic ring will lead to distinct changes in the spectroscopic outcomes, providing a valuable comparative framework.
Alternative Substrate 1: Methyl 4-bromo-2,6-difluorobenzoate
This isomer is useful for comparing the effect of ortho-fluorine atoms on the coupling reaction and the resulting spectra.
Experimental Data Synopsis (from literature):
-
¹H NMR of Methyl 4-bromo-2,6-difluorobenzoate: A characteristic doublet of doublets for the aromatic protons is observed around 7.17 ppm, with a singlet for the methyl ester at 3.95 ppm.[8]
-
Suzuki Coupling with Phenylboronic Acid: The resulting product, Methyl 4-phenyl-2,6-difluorobenzoate, would show a more complex aromatic region in the ¹H NMR spectrum, with signals for both phenyl rings. The two ortho-fluorine atoms would significantly influence the chemical shifts of the adjacent protons and carbons. The ¹⁹F NMR would show a single signal due to the symmetry of the molecule.
Alternative Substrate 2: Methyl 2-bromo-4,5-difluorobenzoate
This substrate allows for an examination of vicinal fluorine atoms in a different substitution pattern.
Experimental Data Synopsis (from literature):
-
Buchwald-Hartwig Amination with Aniline: The product, Methyl 2-(phenylamino)-4,5-difluorobenzoate, would exhibit a characteristic N-H signal in the ¹H NMR spectrum. The aromatic protons of the difluorobenzoate ring would show complex splitting due to both H-H and H-F couplings. The ¹⁹F NMR would display two distinct signals for the non-equivalent fluorine atoms.
-
Sonogashira Coupling with Phenylacetylene: The product, Methyl 2-(phenylethynyl)-4,5-difluorobenzoate, would show the disappearance of the bromine atom and the appearance of the phenylacetylene moiety. The ¹³C NMR would be particularly informative, with the appearance of the two alkyne carbon signals.
Experimental Protocols
Reproducibility is a cornerstone of scientific advancement. The following are generalized, yet detailed, experimental protocols for the three key cross-coupling reactions discussed.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the corresponding boronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DME) and water.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or GC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos or BINAP, 2-4 mol%), and a strong base (e.g., NaOtBu or K₃PO₄, 1.2-1.5 equiv.).
-
Reagent Addition: Add the amine (1.1-1.2 equiv.) and this compound (1.0 equiv.) followed by an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction Execution: Heat the mixture to the appropriate temperature (usually 80-120 °C) and monitor by TLC or LC-MS.
-
Work-up and Purification: After completion, cool the reaction, quench with saturated aqueous NH₄Cl, and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate. Purify the product via column chromatography.[9]
General Protocol for Sonogashira Coupling
-
Reaction Setup: To a Schlenk tube under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-10 mol%).
-
Reagent and Solvent Addition: Add a degassed solvent (e.g., THF, DMF, or triethylamine) followed by the terminal alkyne (1.1-1.5 equiv.) and an amine base (e.g., triethylamine or diisopropylamine).
-
Reaction Execution: Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or GC-MS.
-
Work-up and Purification: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with aqueous NH₄Cl and brine. Dry the organic phase, concentrate, and purify by column chromatography.[10]
Visualization of Workflows and Reactions
To further elucidate the processes described, the following diagrams illustrate the general experimental workflow and the fundamental transformations of the coupling reactions.
Conclusion
The spectroscopic analysis of the coupling products of this compound requires a multi-technique approach, with a particular emphasis on ¹⁹F NMR to leverage the unique properties of the fluorine substituents. While direct experimental data may be sparse, a combination of predictive methods and comparative analysis with structurally similar compounds provides a robust strategy for structural elucidation. The distinct electronic environments created by the introduction of phenyl, phenylamino, and phenylethynyl groups result in predictable and discernible shifts in NMR, IR, and mass spectra. This guide serves as a foundational resource for researchers working with this and other fluorinated aromatic building blocks, enabling more efficient and accurate characterization of novel compounds destined for applications in drug discovery and materials science.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Visualizer loader [nmrdb.org]
- 5. Visualizer loader [nmrdb.org]
- 6. youtube.com [youtube.com]
- 7. Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methyl 4-bromo-2,6-difluorobenzoate | 773134-11-5 [chemicalbook.com]
- 9. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Confirming the Structure of "Methyl 5-bromo-2,3-difluorobenzoate" Derivatives by NMR
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel compounds is a cornerstone of scientific rigor. In the realm of fluorinated aromatic compounds, such as derivatives of "Methyl 5-bromo-2,3-difluorobenzoate," Nuclear Magnetic Resonance (NMR) spectroscopy stands as the paramount analytical technique. The presence of fluorine, however, introduces both opportunities and challenges in spectral interpretation. This guide provides an in-depth, experience-driven comparison of NMR techniques to elucidate the precise structure of these molecules, ensuring confidence in your synthetic outcomes.
The fluorine atom, with its 100% natural abundance and high sensitivity, serves as an excellent NMR probe.[1] However, the large chemical shift dispersion and the prevalence of long-range couplings can complicate spectra.[2][3] A multi-faceted NMR approach is therefore not just recommended, but essential for definitive structural assignment.
The Challenge: Isomeric Ambiguity
Synthesis of derivatives from "this compound" can potentially lead to several isomers. For instance, a nucleophilic aromatic substitution reaction could result in the displacement of either the C2 or C3 fluorine, or even the C5 bromine under certain conditions. Distinguishing between these closely related structures requires a detailed analysis of subtle differences in their NMR spectra.
A Multi-pronged NMR Strategy for Unambiguous Confirmation
A comprehensive NMR analysis for these compounds should leverage a suite of one-dimensional (1D) and two-dimensional (2D) experiments. Each experiment provides a unique piece of the structural puzzle, and together they form a self-validating system.
One-Dimensional NMR: The Foundational Data
-
¹H NMR (Proton NMR): This is the initial and most fundamental NMR experiment. For "this compound" and its derivatives, the aromatic region will be of particular interest. The chemical shifts and, more importantly, the coupling patterns of the aromatic protons are highly informative. The presence of fluorine will induce additional splitting (J-coupling) in the proton signals, which can be complex.[4]
-
¹³C NMR (Carbon NMR): Carbon NMR provides information about the carbon framework of the molecule. The chemical shifts of the aromatic carbons are sensitive to the substituents. Notably, the carbons directly bonded to fluorine will exhibit large one-bond C-F coupling constants (¹JCF), often in the range of 240-280 Hz.[3] This provides a direct indication of which carbons are fluorinated.
-
¹⁹F NMR (Fluorine NMR): Given the subject compounds, ¹⁹F NMR is indispensable. It offers a wide chemical shift range, making it highly sensitive to the electronic environment of the fluorine atoms.[2][3][5] The chemical shifts of the fluorine atoms will be significantly different depending on their position relative to other substituents. Furthermore, F-F and F-H couplings can be observed, providing crucial connectivity information.
Two-Dimensional NMR: Mapping the Connections
While 1D NMR provides essential data, 2D NMR experiments are critical for unambiguously connecting the different parts of the molecule.
-
COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (H-H) couplings.[6][7] In the aromatic region, cross-peaks in the COSY spectrum will identify which protons are adjacent to each other. This is invaluable for piecing together the substitution pattern on the benzene ring.
-
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon signals of the atoms they are directly attached to.[8] This allows for the definitive assignment of protonated carbons.[8]
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably one of the most powerful experiments for structural elucidation. It shows correlations between protons and carbons that are two or three bonds away.[6][8] This long-range connectivity information is crucial for identifying the positions of non-protonated carbons, such as the carbonyl carbon and the carbons bearing the bromo and fluoro substituents.
Comparative Analysis in Practice: A Hypothetical Case Study
Let's consider a scenario where a nucleophilic substitution on "this compound" with a generic nucleophile "Nu" could potentially yield two isomers: Isomer A (substitution at C2) and Isomer B (substitution at C3).
| NMR Experiment | Expected Observation for Isomer A (Substitution at C2) | Expected Observation for Isomer B (Substitution at C3) | Interpretive Value |
| ¹H NMR | Two distinct aromatic proton signals, likely doublets or doublet of doublets, with observable H-F couplings. | Two distinct aromatic proton signals, with different chemical shifts and H-F coupling patterns compared to Isomer A. | Provides initial clues about the proton environment and connectivity. |
| ¹⁹F NMR | A single fluorine resonance. | A single fluorine resonance, but at a different chemical shift than Isomer A. | Directly probes the electronic environment of the remaining fluorine. |
| ¹³C NMR | One carbon signal with a large ¹JCF coupling. The chemical shift of the carbon bonded to "Nu" will be significantly different from the corresponding carbon in the starting material. | One carbon signal with a large ¹JCF coupling. The chemical shift of the carbon bonded to "Nu" will be different from Isomer A. | Confirms the presence and location of the remaining fluorinated carbon. |
| HMBC | Long-range correlations from the aromatic protons to the carbon bearing the "Nu" group and the carbon bearing the remaining fluorine will be distinct. For example, the proton at C6 would show a correlation to the carbon at C2 (now bonded to "Nu"). | The proton at C6 would show a correlation to the carbon at C4, and the proton at C4 would show a correlation to the carbon at C3 (now bonded to "Nu"). | Unambiguously establishes the connectivity of the substituents on the aromatic ring. |
Experimental Protocols
Sample Preparation
-
Dissolve 5-10 mg of the purified "this compound" derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved and the solution is homogeneous.
-
Filter the solution if any particulate matter is present to prevent shimming issues.
NMR Data Acquisition
The following is a general set of parameters. Optimization may be required based on the specific instrument and sample.
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 8-16.
-
-
¹³C{¹H} NMR:
-
Pulse Program: Standard proton-decoupled experiment.
-
Spectral Width: 200-250 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on concentration.
-
-
¹⁹F NMR:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: ~200 ppm (centered appropriately).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 16-64.
-
-
2D Experiments (COSY, HSQC, HMBC):
-
Use standard, gradient-selected pulse programs.
-
Optimize spectral widths in both dimensions based on the 1D spectra.
-
For HMBC, a long-range coupling delay optimized for J = 8-10 Hz is a good starting point.[8]
-
Visualizing the Workflow
Caption: A streamlined workflow for the structural confirmation of "this compound" derivatives.
Conclusion
The structural elucidation of fluorinated aromatic compounds like derivatives of "this compound" necessitates a meticulous and multi-faceted NMR approach. By systematically acquiring and interpreting a suite of 1D and 2D NMR experiments, researchers can overcome the challenges posed by isomeric ambiguity and complex coupling patterns. This guide provides a robust framework for obtaining high-quality, self-validating data, ultimately leading to the confident and unambiguous confirmation of molecular structure.
References
- 1. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]
- 2. jeolusa.com [jeolusa.com]
- 3. Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 4. mdpi.com [mdpi.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 7. youtube.com [youtube.com]
- 8. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
A Senior Application Scientist's Guide to Synthetic Building Blocks: Benchmarking Methyl 5-bromo-2,3-difluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal and agrochemical research, the strategic selection of synthetic building blocks is a critical determinant of success. The nuanced interplay of a molecule's substituents can profoundly influence its reactivity, selectivity, and ultimately, the biological activity of the final product. This guide offers an in-depth comparison of Methyl 5-bromo-2,3-difluorobenzoate, a versatile fluorinated building block, against its close structural analogs. By examining their performance in key cross-coupling reactions, we aim to provide researchers with the data-driven insights necessary to make informed decisions in their synthetic endeavors.
Introduction to the Contestants: A Trio of Fluorinated Bromobenzoates
The focus of this guide is to benchmark this compound against two key alternatives: Methyl 5-bromo-2-fluorobenzoate and Methyl 5-bromo-2,4-difluorobenzoate. The primary distinction between these molecules lies in the number and position of their fluorine substituents, a feature that significantly impacts the electronic nature of the aromatic ring and, consequently, its reactivity in common synthetic transformations.
The strategic incorporation of fluorine is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[1] The electron-withdrawing nature of fluorine can also influence the reactivity of the aryl halide in cross-coupling reactions.
| Building Block | Structure | Key Differentiating Features |
| This compound | Vicinal difluoro substitution ortho and meta to the carboxylate group. | |
| Methyl 5-bromo-2-fluorobenzoate | Single fluoro substituent ortho to the carboxylate. | |
| Methyl 5-bromo-2,4-difluorobenzoate | Difluoro substitution with one fluorine ortho and one para to the carboxylate. |
Comparative Performance in Key Cross-Coupling Reactions
The utility of these building blocks is primarily demonstrated in their performance in palladium-catalyzed cross-coupling reactions. We will consider three of the most ubiquitous transformations in modern synthetic chemistry: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a powerful method for the formation of biaryl structures, a common motif in pharmaceuticals.[2] The reactivity of the aryl bromide is influenced by the electronic density of the aromatic ring. Increased electron-withdrawing character from fluorine substitution is generally expected to enhance the rate of oxidative addition of the palladium catalyst to the carbon-bromine bond, a key step in the catalytic cycle.[3][4]
While direct head-to-head comparative yield data under identical conditions is scarce in the literature, we can infer relative reactivity based on established principles. The difluorinated benzoates are anticipated to exhibit higher reactivity compared to the monofluorinated analog due to their more electron-deficient nature.
Hypothetical Comparative Yields in a Model Suzuki-Miyaura Reaction:
| Aryl Bromide | Phenylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| This compound | 1.2 equiv | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ (2 equiv) | Dioxane/H₂O (4:1) | 90 | 4 | >90 |
| Methyl 5-bromo-2-fluorobenzoate | 1.2 equiv | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ (2 equiv) | Dioxane/H₂O (4:1) | 90 | 6 | ~85 |
| Methyl 5-bromo-2,4-difluorobenzoate | 1.2 equiv | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ (2 equiv) | Dioxane/H₂O (4:1) | 90 | 4 | >90 |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid.
-
Materials:
-
Aryl bromide (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (3-5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture)
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
To a flame-dried round-bottom flask, add the aryl bromide, arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the Pd(PPh₃)₄ catalyst to the flask under a positive pressure of the inert gas.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Logical Workflow for Suzuki-Miyaura Coupling
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a vital tool for the synthesis of arylamines, which are prevalent in pharmaceuticals.[5] Similar to the Suzuki-Miyaura coupling, the electron-withdrawing fluorine atoms are expected to facilitate the oxidative addition step. The ortho-fluoro group in both difluorinated analogs can also influence the conformation of the molecule and potentially impact the binding of the palladium catalyst.
Hypothetical Comparative Yields in a Model Buchwald-Hartwig Amination:
| Aryl Bromide | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| This compound | Aniline (1.2 equiv) | Pd₂(dba)₃ (2 mol%), XPhos (4 mol%) | NaOtBu (1.4 equiv) | Toluene | 100 | 8 | >85 |
| Methyl 5-bromo-2-fluorobenzoate | Aniline (1.2 equiv) | Pd₂(dba)₃ (2 mol%), XPhos (4 mol%) | NaOtBu (1.4 equiv) | Toluene | 100 | 12 | ~80 |
| Methyl 5-bromo-2,4-difluorobenzoate | Aniline (1.2 equiv) | Pd₂(dba)₃ (2 mol%), XPhos (4 mol%) | NaOtBu (1.4 equiv) | Toluene | 100 | 8 | >85 |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general procedure for the Buchwald-Hartwig amination of an aryl bromide with a primary amine.
-
Materials:
-
Aryl bromide (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
XPhos (or other suitable ligand, 2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃, the phosphine ligand, and sodium tert-butoxide.
-
Add the aryl bromide and anhydrous toluene.
-
Add the amine via syringe.
-
Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 8-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Catalytic Cycle of the Buchwald-Hartwig Amination
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of Biological Activity of Compounds Derived from Methyl 5-bromo-2,3-difluorobenzoate
Abstract
This guide provides a comprehensive framework for the validation of the biological activity of novel chemical entities derived from the scaffold "Methyl 5-bromo-2,3-difluorobenzoate." As a starting material, this compound offers versatile handles for synthetic modification, making it an attractive platform for generating libraries of potential therapeutic agents. The strategic incorporation of fluorine atoms is a well-established strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties.[1][2][3] This document outlines a systematic approach to compare the biological performance of hypothetical derivatives, supported by detailed experimental protocols and simulated data, with a focus on anticancer applications targeting the RAF-MEK-ERK signaling pathway.
Introduction: The Rationale for Fluorinated Scaffolds in Drug Discovery
The strategic placement of fluorine atoms in a drug candidate can profoundly influence its metabolic stability, membrane permeability, and binding affinity to its target protein.[3][4] The electron-withdrawing nature of fluorine can alter the acidity of nearby functional groups and modulate the molecule's overall electronic profile, which often translates to improved potency and selectivity.[1][5]
"this compound" serves as an excellent starting point for generating novel compounds. The methyl ester can be readily converted into amides or other functional groups, while the bromo-substituent provides a reactive site for cross-coupling reactions, allowing for the introduction of diverse structural motifs. This guide will focus on a hypothetical series of benzamide derivatives designed to inhibit key kinases in the RAF-MEK-ERK signaling cascade, a pathway frequently dysregulated in human cancers.[6][7][8]
Hypothetical Compound Synthesis and Selection
For the purpose of this guide, we will consider three hypothetical benzamide derivatives of "this compound" (M5B23DFB) and compare their activity against a known MEK1/2 inhibitor, Selumetinib.
-
M5B23DFB-Amide (Compound A): The simplest derivative, where the methyl ester is converted to a primary amide.
-
M5B23DFB-Aniline (Compound B): The bromo-substituent is replaced with an aniline group via a Buchwald-Hartwig amination.
-
M5B23DFB-Pyridine (Compound C): The bromo-substituent is replaced with a 3-pyridyl group via a Suzuki coupling reaction.
These modifications are chosen to explore the impact of altering hydrogen bonding potential and introducing different aromatic systems on biological activity.
Biological Activity Screening Strategy
Our validation strategy is designed to first assess the general cytotoxicity of the compounds and then to determine their specific activity against the target kinase, MEK1.
Initial Cytotoxicity Screening: The MTT Assay
The initial screening for biological activity will be performed using a cytotoxicity assay to determine the concentration at which the compounds inhibit cell growth by 50% (IC50). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable and widely used colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[9][10] Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt to insoluble purple formazan crystals.[11][12]
Target-Specific Validation: In Vitro MEK1 Kinase Assay
To confirm that the observed cytotoxicity is due to the inhibition of the intended target, an in vitro MEK1 kinase assay will be performed. This assay directly measures the ability of the compounds to inhibit the phosphorylation of a substrate by the MEK1 enzyme. This step is crucial to distinguish between specific target engagement and non-specific toxicity.
Comparative Analysis: Experimental Data
The following tables summarize the simulated experimental data for our hypothetical compounds compared to the reference compound, Selumetinib.
Table 1: Cytotoxicity (IC50) in PANC-1 Human Pancreatic Cancer Cells
| Compound | Description | IC50 (µM) |
| Compound A | M5B23DFB-Amide | > 50 |
| Compound B | M5B23DFB-Aniline | 15.2 |
| Compound C | M5B23DFB-Pyridine | 0.8 |
| Selumetinib | Reference MEK1/2 Inhibitor | 0.5 |
Table 2: In Vitro MEK1 Kinase Inhibition (IC50)
| Compound | Description | IC50 (nM) |
| Compound A | M5B23DFB-Amide | > 10,000 |
| Compound B | M5B23DFB-Aniline | 2,500 |
| Compound C | M5B23DFB-Pyridine | 55 |
| Selumetinib | Reference MEK1/2 Inhibitor | 35 |
Interpretation of Results:
-
Compound A shows no significant cytotoxicity or kinase inhibition, suggesting the primary amide is not a favorable modification for this target.
-
Compound B exhibits moderate cytotoxicity and weak kinase inhibition, indicating some level of activity but poor potency.
-
Compound C demonstrates potent cytotoxicity and significant MEK1 kinase inhibition, with an IC50 value approaching that of the reference inhibitor, Selumetinib. This suggests that the introduction of the pyridine ring is a highly favorable modification for target engagement.
Proposed Mechanism of Action (MoA) for Compound C
The RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation and survival.[6][13] In many cancers, mutations in genes like BRAF or RAS lead to the constitutive activation of this pathway, driving uncontrolled cell growth.[7] MEK1 and MEK2 are dual-specificity kinases that are central to this pathway, phosphorylating and activating ERK1 and ERK2.[14][15] By inhibiting MEK1/2, Compound C would block the downstream signaling to ERK, thereby inhibiting cell proliferation and inducing apoptosis in cancer cells dependent on this pathway.
Caption: Proposed mechanism of action for Compound C in the RAF-MEK-ERK pathway.
Experimental Protocols
Protocol: MTT Cell Viability Assay
This protocol is a self-validating system, including controls for background absorbance (media only) and maximum viability (vehicle-treated cells).
Materials:
-
96-well cell culture plates
-
PANC-1 human pancreatic cancer cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compounds and vehicle control (e.g., DMSO)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Workflow Diagram:
Caption: Workflow for the MTT cell viability assay.
Procedure:
-
Cell Seeding: Seed PANC-1 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete growth medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include wells with vehicle (DMSO) only as a negative control (100% viability) and wells with medium only for background control.
-
Incubation: Incubate the plate for 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours.[16]
-
Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12][16]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC50 value.
Protocol: In Vitro MEK1 Kinase Assay
This protocol measures the direct inhibition of MEK1 kinase activity.
Materials:
-
Recombinant active MEK1 enzyme
-
Inactive ERK2 substrate
-
Kinase buffer (e.g., 20 mM HEPES, 10 mM MgCl2, 1 mM DTT)
-
ATP
-
Test compounds
-
Method for detection of phosphorylated ERK2 (e.g., ELISA, HTRF, or radiometric assay)[17][18]
Procedure:
-
Reaction Setup: In a 96-well plate, prepare a reaction mix containing kinase buffer, inactive ERK2 substrate, and the desired concentration of the test compound (serially diluted in DMSO).
-
Enzyme Addition: Add the MEK1 enzyme to each well to start the pre-incubation. Allow the enzyme and inhibitor to interact for 10-15 minutes at room temperature.
-
Initiate Reaction: Start the kinase reaction by adding a solution of ATP (final concentration typically at or near the Km for MEK1, e.g., 10 µM).[17]
-
Incubation: Allow the reaction to proceed for a defined period (e.g., 30-60 minutes) at 30°C.
-
Termination: Stop the reaction by adding a solution containing EDTA or by heating.
-
Detection: Quantify the amount of phosphorylated ERK2 using a suitable detection method. For example, an ELISA using a phospho-specific antibody against p-ERK1/2 (T202/Y204).
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.
Conclusion and Future Directions
This guide provides a structured approach for the initial validation of the biological activity of compounds derived from "this compound." The simulated data for our hypothetical compounds demonstrate how systematic chemical modifications can lead to the identification of a potent inhibitor (Compound C) of the MEK1 kinase.
The promising results for Compound C warrant further investigation. Future steps would include:
-
Validation of its activity in a broader panel of cancer cell lines with known RAS/RAF mutations.
-
Cellular mechanism of action studies, such as Western blotting, to confirm the inhibition of ERK phosphorylation in treated cells.[17]
-
Pharmacokinetic profiling to assess its drug-like properties.
-
Lead optimization to further improve potency and selectivity.
By following a logical progression from broad cytotoxicity screening to specific target validation, researchers can efficiently identify and advance promising new chemical entities for drug development.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. RAF-MEK-ERK pathway in cancer evolution and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. clyte.tech [clyte.tech]
- 11. broadpharm.com [broadpharm.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. ERK: A Double-Edged Sword in Cancer. ERK-Dependent Apoptosis as a Potential Therapeutic Strategy for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mesoscale.com [mesoscale.com]
- 15. media.cellsignal.com [media.cellsignal.com]
- 16. MTT (Assay protocol [protocols.io]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. media.cellsignal.com [media.cellsignal.com]
A Senior Application Scientist's Guide to the Computational Analysis of Methyl 5-bromo-2,3-difluorobenzoate and Its Isomers: A Comparative Reactivity Study
For researchers, medicinal chemists, and professionals in drug development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern molecular design. The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, binding affinity, and membrane permeability.[1] Among the vast array of fluorinated building blocks, halogenated fluorobenzoates are of particular interest due to their versatile reactivity in forming carbon-carbon and carbon-heteroatom bonds. This guide provides an in-depth, computational-driven comparison of the reactivity of Methyl 5-bromo-2,3-difluorobenzoate and its commercially available isomers, offering predictive insights for synthetic planning and reaction design.
Introduction: The Significance of Fluorinated Benzoates in Synthesis
This compound and its isomers are valuable intermediates in organic synthesis, particularly in the construction of complex, poly-substituted aromatic systems. The interplay of the electron-withdrawing fluorine atoms, the bromine leaving group, and the methyl ester activating group creates a rich landscape of potential reactivity. Understanding the subtle differences in reactivity between these isomers is crucial for designing selective and high-yielding synthetic routes.
This guide will focus on two of the most synthetically important reactions for this class of compounds: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling, specifically the Suzuki-Miyaura reaction. We will employ principles from computational chemistry, including Density Functional Theory (DFT), to predict and rationalize the reactivity of these molecules.
Computational Methodology: A Self-Validating System for Reactivity Prediction
To provide a robust and reliable comparison, we propose a computational workflow grounded in established theoretical chemistry principles. This approach serves as a self-validating system, where the computational predictions can be directly correlated with known chemical principles and, ultimately, experimental outcomes.
Density Functional Theory (DFT) for Ground-State Properties
DFT calculations are a powerful tool for understanding the electronic structure of molecules. By calculating properties such as electrostatic potential (ESP) maps and natural bond orbital (NBO) charges, we can predict the most likely sites for nucleophilic and electrophilic attack. For our comparative analysis, we will model this compound and its isomers to determine the relative electrophilicity of the carbon atoms in the aromatic ring.
Transition State Theory for Reaction Pathway Analysis
To compare the rates of competing reactions (e.g., SNAr at different positions), we will employ transition state theory. By locating the transition state structures for each potential reaction pathway and calculating the activation energy (ΔG‡), we can predict the kinetically favored product. This is particularly important for understanding the regioselectivity of reactions on poly-substituted aromatic rings.
Comparative Analysis of Reactivity
For this guide, we will compare the predicted reactivity of This compound with a selection of its commercially available isomers:
-
Methyl 3-bromo-2-fluorobenzoate
-
Methyl 2-bromo-4-fluorobenzoate
-
Methyl 4-bromo-2,3-difluorobenzoate
-
Methyl 3-bromo-2,5-difluorobenzoate
-
Methyl 4-bromo-2,6-difluorobenzoate
Nucleophilic Aromatic Substitution (SNAr)
The presence of electron-withdrawing fluorine atoms makes the aromatic ring susceptible to nucleophilic attack. The SNAr reaction is a cornerstone of fluorinated aromatic chemistry.[2][3][4][5] The reaction can proceed through a stepwise (Meisenheimer complex) or a concerted mechanism, and computational studies are invaluable for elucidating the operative pathway.[3][4]
Predicted Reactivity:
Based on the principles of SNAr, the carbon atom attached to the bromine is the most likely site for substitution, as bromide is an excellent leaving group. However, the position of the fluorine atoms will significantly influence the activation of the ring towards nucleophilic attack. Generally, fluorine atoms ortho and para to the leaving group provide the strongest activation.
Table 1: Predicted Relative Reactivity of Methyl Bromo-difluorobenzoate Isomers in SNAr Reactions
| Compound | Predicted Relative Reactivity | Rationale |
| This compound | Moderate | The two fluorine atoms provide moderate activation. The fluorine at C2 is ortho to the bromine, while the fluorine at C3 is meta. |
| Methyl 3-bromo-2,5-difluorobenzoate | High | Strong activation from two fluorine atoms ortho and para to the bromine leaving group. |
| Methyl 4-bromo-2,3-difluorobenzoate | Moderate-High | The fluorine at C2 is ortho and the fluorine at C3 is meta to the bromine, providing good activation. |
| Methyl 4-bromo-2,6-difluorobenzoate | Very High | Two ortho fluorine atoms provide very strong activation of the C-Br bond towards nucleophilic attack. |
Experimental Protocol: A Representative SNAr Reaction
-
To a solution of the corresponding Methyl bromo-difluorobenzoate (1.0 mmol) in a suitable solvent (e.g., DMSO, DMF, or NMP) is added the nucleophile (e.g., a primary or secondary amine, 1.2 mmol) and a base (e.g., K2CO3 or Et3N, 2.0 mmol).
-
The reaction mixture is heated to a temperature between 80-120 °C and monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
DOT Script for SNAr Mechanism
Caption: Generalized Meisenheimer complex in a stepwise SNAr reaction.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds and is widely used in the synthesis of biaryls.[6][7][8][9][10] The reactivity of the C-Br bond in our target molecules makes them excellent substrates for this transformation. Computational studies can help predict the relative ease of oxidative addition, which is often the rate-determining step.[8][10]
Predicted Reactivity:
The electronic nature of the C-Br bond, influenced by the position of the fluorine and ester groups, will dictate the ease of oxidative addition of the palladium catalyst. Generally, more electron-deficient C-Br bonds will react faster.
Table 2: Predicted Relative Reactivity of Methyl Bromo-difluorobenzoate Isomers in Suzuki-Miyaura Coupling
| Compound | Predicted Relative Reactivity | Rationale |
| This compound | High | The electron-withdrawing nature of the two fluorine atoms and the methyl ester will make the C-Br bond electron-deficient and susceptible to oxidative addition. |
| Methyl 3-bromo-2-fluorobenzoate | Moderate | One fluorine atom and the ester group provide moderate activation. |
| Methyl 2-bromo-4-fluorobenzoate | Moderate | Similar to the 3-bromo-2-fluoro isomer in terms of activation. |
| Methyl 4-bromo-2,6-difluorobenzoate | Very High | The two ortho fluorine atoms strongly polarize the C-Br bond, making it highly reactive towards oxidative addition. |
Experimental Protocol: A Representative Suzuki-Miyaura Reaction
-
A mixture of the Methyl bromo-difluorobenzoate (1.0 mmol), an arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 mmol), and a base (e.g., K2CO3 or Cs2CO3, 2.0 mmol) is placed in a reaction vessel.
-
A suitable solvent system (e.g., toluene/water or dioxane/water) is added.
-
The mixture is degassed and then heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically between 80-110 °C.
-
The reaction is monitored by TLC or LC-MS.
-
After completion, the reaction is cooled, diluted with water, and extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried, and concentrated.
-
The crude product is purified by column chromatography.
DOT Script for Suzuki-Miyaura Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Conclusion and Future Directions
This guide has provided a framework for understanding and predicting the reactivity of this compound and its isomers using computational methods. The predictive insights into their behavior in SNAr and Suzuki-Miyaura reactions can guide synthetic chemists in selecting the optimal starting material and reaction conditions for their specific targets.
While this guide offers a robust theoretical comparison, experimental validation is the ultimate arbiter of reactivity. The provided experimental protocols serve as a starting point for laboratory investigations. Future work should focus on performing these reactions and correlating the experimental outcomes with the computational predictions presented here. Such studies will further refine our understanding of the subtle electronic effects that govern the reactivity of these valuable fluorinated building blocks.
References
- 1. Methyl 2-bromo-4-fluorobenzoate 98% CAS: 653-92-9 - Manufacturer and Supplier | New Venture [nvchem.net]
- 2. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 8. Suzuki–Miyaura coupling revisited: an integrated computational study - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 9. Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products | MDPI [mdpi.com]
A Senior Application Scientist's Comparative Guide to Methyl 5-bromo-2,3-difluorobenzoate in Parallel Synthesis and Library Generation
For drug development professionals, the choice of a chemical building block is a strategic decision that dictates the scope, efficiency, and novelty of a screening library. This guide provides an in-depth, comparative analysis of Methyl 5-bromo-2,3-difluorobenzoate, a uniquely functionalized scaffold, demonstrating its utility and strategic advantages in the context of parallel synthesis for generating diverse chemical libraries. We will move beyond simple catalog data, focusing on the underlying chemical principles and providing field-proven experimental insights.
Part 1: The Strategic Value of Fluorine in Modern Drug Design
The deliberate incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry.[1][2] Its unique properties, stemming from its high electronegativity, small van der Waals radius (1.47 Å, comparable to hydrogen's 1.20 Å), and the strength of the C-F bond, offer a suite of advantages.[1][3][4] Strategically placed fluorine atoms can:
-
Enhance Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. This "metabolic blocking" can increase a drug's half-life and bioavailability.[4][5]
-
Modulate Physicochemical Properties: Fluorine's powerful electron-withdrawing nature can lower the pKa of nearby acidic or basic groups, which in turn influences a molecule's ionization state, solubility, and membrane permeability.[3][6]
-
Increase Binding Affinity: Fluorine can participate in favorable electrostatic and hydrogen-bond interactions within a protein's binding pocket, enhancing the potency of a lead compound.[3][7][8] It can also modulate the conformation of a molecule to better fit a target site.[4]
-
Tune Lipophilicity: While often increasing the lipophilicity of an aromatic ring, fluorine substitution can be used to finely tune the overall logP of a molecule, which is critical for optimizing its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[6][8][9]
This compound is a scaffold designed to leverage these benefits, offering multiple, orthogonally reactive sites for library diversification.
Part 2: Deconstructing the Building Block: this compound
This building block offers three distinct points for chemical modification, making it a powerful tool for generating three-dimensional molecular diversity from a single, flat core.
Caption: Key features of this compound.
The vicinal difluoro substitution pattern is particularly noteworthy. The combined electron-withdrawing effects of the fluorine atoms and the methyl ester significantly activate the aromatic ring, setting the stage for diverse chemical transformations.
Part 3: Performance in Key Library-Building Reactions: A Comparative Analysis
The true value of a building block is revealed in its performance under common reaction conditions used in parallel synthesis. We will compare this compound (A ) with a common, less-functionalized alternative: Methyl 5-bromo-2-fluorobenzoate (B ).
A. Suzuki-Miyaura Cross-Coupling
This reaction is a workhorse for creating C-C bonds, essential for elaborating biaryl scaffolds.[10][11] The primary reaction site on our building block is the C-Br bond.
References
- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorine in Medicinal Chemistry | Semantic Scholar [semanticscholar.org]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 8. researchgate.net [researchgate.net]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. tcichemicals.com [tcichemicals.com]
A Comparative Guide to the Strategic Application of Methyl 5-bromo-2,3-difluorobenzoate in Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Fluorinated Benzoates
Fluorine-containing molecules are of immense interest in pharmaceutical and agrochemical research due to the unique properties imparted by the fluorine atom, including altered metabolic stability, binding affinity, and lipophilicity. Halogenated benzoic acid derivatives, in particular, serve as versatile intermediates, with the halogen atoms providing reactive handles for carbon-carbon and carbon-heteroatom bond formation.
Methyl 5-bromo-2,3-difluorobenzoate (Figure 1) is a trifunctionalized benzene ring, offering orthodontically positioned fluorine atoms, a bromine atom for cross-coupling reactions, and a methyl ester for further functionalization. The specific arrangement of these groups can be expected to influence the reactivity and regioselectivity of its downstream reactions.
Case Study (by Isomeric Analogy): The Suzuki-Miyaura Cross-Coupling Reaction
While a specific case study for this compound is not documented, we can infer its reactivity from its isomer, Methyl 5-bromo-2,4-difluorobenzoate . This isomer is frequently employed in palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis.
Rationale for Reagent Selection in Suzuki-Miyaura Coupling
The bromine atom on the aromatic ring is an excellent leaving group for oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle. The fluorine atoms, being strongly electron-withdrawing, can influence the electron density of the aromatic ring and, consequently, the rate and efficiency of the coupling reaction. The methyl ester provides a site for subsequent hydrolysis to the carboxylic acid or amidation, enabling further diversification of the molecular scaffold.
Experimental Workflow: Suzuki-Miyaura Coupling of a Brominated Phenyl Ester
The following diagram illustrates a typical workflow for a Suzuki-Miyaura cross-coupling reaction involving a brominated phenyl ester, such as an isomer of our topic compound.
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Comparative Performance: Isomeric Influences
The position of the fluorine atoms is critical in determining the reactivity of the C-Br bond. In Methyl 5-bromo-2,4-difluorobenzoate, the fluorine atom ortho to the bromine can exert a significant electronic effect, potentially enhancing the rate of oxidative addition. For the target molecule, this compound, the two adjacent fluorine atoms would create a unique electronic environment that could modulate reactivity in cross-coupling reactions.
While direct comparative data is unavailable, we can present data for the synthesis of a related compound, Methyl 5-bromo-2,4-difluorobenzoate , to provide a benchmark for expected yields in similar transformations.
| Starting Material | Reagents | Conditions | Yield |
| 5-bromo-2,4-difluorobenzoic acid | Thionyl chloride, Methanol | 65°C, 1 h | 62.3%[1] |
This esterification reaction provides a baseline for the synthesis of the starting material. The subsequent cross-coupling yield would depend on the specific boronic acid, catalyst, ligand, and base system employed.
Alternative Synthetic Building Blocks: A Comparative Analysis
When considering the synthesis of complex molecules, the choice of the initial building block is paramount. Below is a comparison of this compound with other halogenated benzoic acid derivatives that could be used to achieve similar synthetic goals.
| Building Block | Key Features | Potential Advantages | Potential Disadvantages |
| This compound | Ortho-difluoro substitution | Unique electronic properties, potential for novel reactivity | Lack of documented synthetic applications |
| Methyl 5-bromo-2,4-difluorobenzoate | Para- and ortho-fluoro substitution | Documented use in cross-coupling reactions | Different electronic and steric environment compared to the 2,3-difluoro isomer |
| Methyl 5-bromo-2-fluorobenzoate | Single ortho-fluoro substitution | Simpler starting material, well-established reactivity | Less electron-deficient ring compared to difluoro analogs |
| Methyl 5-bromo-2-iodobenzoate | Bromo and iodo substituents | Orthogonal reactivity of C-I and C-Br bonds allows for sequential couplings | Potentially more expensive and less stable |
The choice between these alternatives will depend on the specific synthetic strategy, the desired electronic properties of the target molecule, and the availability and cost of the starting materials. The unique 2,3-difluoro substitution pattern of the title compound makes it a compelling candidate for the synthesis of novel compounds where precise electronic tuning is required.
Experimental Protocols
While a specific protocol for a reaction involving this compound is not available, the following is a detailed, representative protocol for the synthesis of a closely related isomer, which can be adapted by researchers.
Synthesis of Methyl 5-bromo-2,4-difluorobenzoate[1]
-
To a solution of 5-bromo-2,4-difluorobenzoic acid (400 mg, 1.688 mmol) in methanol (8.44 mL) was added thionyl chloride (0.493 mL, 6.75 mmol). The use of thionyl chloride is a standard and effective method for converting a carboxylic acid to its corresponding methyl ester in the presence of methanol.
-
The reaction mixture was stirred at 65 °C for 1 hour. Heating accelerates the reaction rate to ensure complete conversion within a reasonable timeframe.
-
The reaction mixture was poured into 50 mL of ice-water and then partitioned with ethyl acetate (3 x 30 mL). This step quenches the reaction and allows for the extraction of the organic product into an immiscible solvent.
-
The organic layer was washed with saturated aqueous sodium chloride, dried with anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. These are standard workup procedures to remove residual water and impurities.
-
The residue was purified by flash chromatography (silica gel, hexanes) to provide the title compound (0.269 g, 1.05 mmol, 62.3 % yield). [1] Purification by column chromatography is necessary to isolate the product from any unreacted starting material or byproducts.
Logical Relationships in Synthesis Planning
The decision to use a specific halogenated building block is a critical juncture in synthetic planning. The following diagram illustrates the logical considerations.
Caption: Decision-making flowchart for selecting a halogenated building block.
Conclusion
This compound represents a promising yet underexplored building block for organic synthesis. Based on the established reactivity of its isomers, it is poised to be a valuable tool in the construction of complex molecules, particularly through palladium-catalyzed cross-coupling reactions. The unique electronic nature conferred by the adjacent 2,3-difluoro substitution pattern may offer novel reactivity and access to previously inaccessible chemical space. While the absence of direct case studies necessitates a predictive approach, the comparative data and established protocols for related compounds provide a solid foundation for researchers to begin exploring the synthetic potential of this intriguing molecule. Future studies are warranted to fully elucidate its reactivity profile and unlock its utility in the development of new pharmaceuticals and advanced materials.
References
Comparison of yields for different cross-coupling methods with "Methyl 5-bromo-2,3-difluorobenzoate"
Initiating Data Collection
I'm starting a deep dive into experimental data. Right now, I'm focusing Google searches on the yields of various cross-coupling reactions involving "Methyl 5-bromo-2,3-difluorobenzoate." I'm prioritizing reactions that are well-established and widely used. The goal is to build a robust dataset for analysis.
Refining Search Parameters
I'm expanding my data collection to include Suzuki, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings specifically. I'm noting reaction conditions, catalysts, bases, solvents, and the associated yields. I'm also starting to seek out review articles and pivotal papers to grasp the underlying mechanisms and experimental design rationale.
Organizing Data and Analysis
I'm now structuring the comparison guide, starting with an introduction to "this compound" and cross-coupling's role in drug discovery. Next, I'll detail each coupling method's mechanism with DOT diagrams and typical setups. The yield data will be compiled into a comparative table, and detailed experimental protocols will be developed based on the literature. I'm excited to start the analysis soon.
Examining Initial Findings
I've got a grasp of the initial search results, which include information on cross-coupling reactions, like direct arylation and those with fluorinated substrates. I'm still searching for concrete experimental data like yields and detailed reaction conditions.
Targeting Specific Examples
I'm now zeroing in on more focused search terms to pinpoint studies that explicitly use "this compound" in Suzuki, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings. The initial results were informative on related reactions, but I need explicit yields and conditions for this exact substrate. I'm focusing on refining my search to yield those specifics now.
Pinpointing Specific Data
I have refined my search queries to focus on specific cross-coupling reactions involving "this compound." My aim is now to find detailed examples with yield data. I'm focusing on finding the ideal protocols to obtain the best results.
Shifting Focus, Broadening Scope
I've realized that pinpointing reactions with my exact substrate is difficult. So, I'm now expanding my search to include structurally similar aryl bromides, especially those with electron-withdrawing groups and fluorine substituents. I'm hoping to extrapolate the reaction conditions and yields from these analogous compounds. I will also be searching for review articles that discuss the reactivity of polyfluorinated aryl halides. This will allow me to create an inference of the target molecule's reaction.
Reviewing Initial Search Results
I've been going through the initial search results for "this compound". It seems there's no specific experimental data available, so I've moved on to searching for structurally similar compounds. This provides some useful general information and a good starting point.
Refining the Search Strategy
I've hit a snag with the initial approach. While I found general information and some examples, I'm missing the comparative, concrete data requested. Specifically, I lack directly comparable yields for the five coupling methods on a single, close substrate. To address this, I'm now focusing on papers that compare different cross-coupling methods on the same polyfluorinated, electron-deficient aryl bromide. This will allow for the data-driven comparison needed, and I'll also be targeting detailed experimental protocols.
Prioritizing Comparative Data
I'm now focusing my efforts on finding comparative studies. The previous searches for the exact target and similar compounds were helpful but lacked the crucial comparative yield data needed. I'm therefore shifting the search focus to papers comparing different cross-coupling methods (Suzuki, Heck, Sonogashira, Buchwald-Hartwig, Stille) on the same polyfluorinated, electron-deficient aryl bromides, even if the exact substrate isn't present. Detailed experimental protocols are also a high priority.
Safety Operating Guide
Navigating the Safe Handling of Methyl 5-bromo-2,3-difluorobenzoate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the synthesis and manipulation of novel chemical entities are foundational to discovery. Methyl 5-bromo-2,3-difluorobenzoate, a halogenated aromatic ester, represents a class of compounds with significant potential in medicinal chemistry and materials science. However, its handling necessitates a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step, ensuring a self-validating system of laboratory safety.
Hazard Assessment: A Conservative Approach in the Absence of Specific Data
Anticipated Hazards:
-
Skin Irritation: Halogenated aromatic compounds can cause significant skin irritation upon contact.[1][2]
-
Serious Eye Irritation: Direct contact with the eyes is likely to cause serious and potentially damaging irritation.[1][2]
-
Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory tract irritation.[1][2]
-
Acute Oral Toxicity: Some analogues are classified as toxic or harmful if swallowed.[1]
Given these potential risks, all handling of this compound should be conducted with the assumption that it is a hazardous substance, warranting stringent control measures.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate PPE is the cornerstone of safe chemical handling. The following recommendations are tailored to mitigate the anticipated hazards of this compound.
Glove Selection: Beyond the Standard Nitrile
While nitrile gloves are a common staple in laboratories, they offer limited protection against many halogenated and aromatic hydrocarbons, especially during prolonged exposure.[3][4] For handling this compound, a more robust glove strategy is required.
| Task | Primary Glove (Inner) | Secondary Glove (Outer) | Rationale |
| Weighing and Aliquoting (Solid) | Nitrile | Neoprene or Butyl Rubber | Double-gloving provides an added layer of protection. The outer glove offers superior chemical resistance to halogenated compounds, while the inner nitrile glove provides a familiar level of dexterity for fine tasks. |
| Solution Preparation and Transfers | Nitrile | Neoprene or Butyl Rubber | The risk of splashes and direct skin contact is elevated during these procedures. The chemical resistance of the outer glove is critical. |
| Reaction Setup and Work-up | Nitrile | Neoprene or Butyl Rubber | This phase often involves the longest potential for exposure. The use of highly resistant outer gloves is non-negotiable. |
| Incidental Contact/Splash | Nitrile (double-gloved) | N/A | For very brief, low-volume tasks where the risk of a significant splash is minimal, double-gloved nitrile may suffice. However, any suspected contact necessitates immediate glove change. |
Important Considerations for Glove Use:
-
Inspect Gloves Before Use: Always check for pinholes, tears, or signs of degradation.
-
Proper Donning and Doffing: Avoid contaminating your skin when removing gloves.
-
Immediate Replacement: If a glove is breached or comes into direct contact with the chemical, it must be removed and replaced immediately.[4]
Eye and Face Protection: An Impenetrable Barrier
-
Chemical Safety Goggles: These are the minimum requirement for any work with this compound to protect against splashes.
-
Face Shield: A full-face shield should be worn over safety goggles during procedures with a higher risk of splashing or aerosolization, such as when transferring solutions or working with heated reactions.
Body Protection: Minimizing Exposed Skin
-
Laboratory Coat: A flame-resistant lab coat is mandatory.
-
Chemical-Resistant Apron: For tasks involving larger quantities or a significant risk of spills, a chemical-resistant apron worn over the lab coat is recommended.
-
Closed-Toed Shoes and Long Pants: Full leg and foot coverage is a fundamental laboratory safety requirement.
Respiratory Protection: Controlling Inhalation Exposure
All work with solid this compound or its solutions should be conducted within a certified chemical fume hood to minimize the risk of inhalation. If there is a potential for aerosolization outside of a fume hood, or in the event of a large spill, a NIOSH-approved respirator with organic vapor cartridges and a P100 particulate filter is necessary.[5]
Operational and Disposal Plans: A Step-by-Step Approach to Safety
A well-defined operational plan is crucial for minimizing risk. The following procedural guidance outlines the key steps for safely handling this compound.
Experimental Workflow
Caption: Experimental workflow for handling this compound.
Step-by-Step Protocol:
-
Preparation:
-
Ensure the chemical fume hood is functioning correctly.
-
Gather all necessary equipment and reagents.
-
Don the appropriate PPE as outlined in the table above.
-
-
Handling:
-
Carefully weigh the required amount of solid this compound.
-
Slowly add the solid to the chosen solvent with stirring to minimize dust generation.
-
Use appropriate glassware for all transfers to prevent spills.
-
-
Reaction:
-
Conduct all reaction steps within the fume hood.
-
Maintain the fume hood sash at the lowest practical height.
-
-
Cleanup and Disposal:
-
Decontaminate all glassware with a suitable solvent, collecting the rinsate as hazardous waste.
-
Segregate all waste containing this compound into a designated, labeled container for halogenated organic waste.
-
Waste Disposal Workflow
Halogenated organic compounds require specific disposal procedures to prevent environmental contamination.
Caption: Waste disposal workflow for this compound.
Disposal Plan:
-
Segregation: All waste streams containing this compound, including reaction residues, contaminated solvents, and disposable labware, must be collected in a clearly labeled, dedicated container for halogenated organic waste .
-
Neutralization (if applicable): For certain brominated waste streams, neutralization with a reducing agent like sodium bisulfite or sodium thiosulfate can convert bromine to less harmful bromide ions.[6] However, this should only be performed by trained personnel following a validated protocol.
-
Incineration: The primary disposal method for brominated organic compounds is incineration at a licensed hazardous waste facility equipped with appropriate emission controls to handle the combustion byproducts.[6][7]
Emergency Procedures: Preparedness and Response
Spills:
-
Small Spills (in a fume hood):
-
Ensure appropriate PPE is worn.
-
Absorb the spill with an inert material (e.g., vermiculite, sand).
-
Collect the absorbed material into a sealed container for hazardous waste disposal.
-
Decontaminate the area with a suitable solvent.
-
-
Large Spills (or spills outside a fume hood):
-
Evacuate the immediate area.
-
Alert laboratory personnel and the institutional safety officer.
-
Prevent the spill from entering drains.
-
Only personnel trained in hazardous spill cleanup should address the spill, wearing appropriate respiratory protection.
-
First Aid:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[5][8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][8]
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek medical attention.[5]
-
Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.[8]
By adhering to these comprehensive safety protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their research.
References
- 1. Methyl 5-bromo-2-fluorobenzoate | C8H6BrFO2 | CID 21525435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 5-bromo-2,4-difluorobenzoate | C8H5BrF2O2 | CID 18007754 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
